molecular formula C13H17NO4 B15245256 (R)-Methyl 3-(((benzyloxy)carbonyl)amino)butanoate

(R)-Methyl 3-(((benzyloxy)carbonyl)amino)butanoate

Cat. No.: B15245256
M. Wt: 251.28 g/mol
InChI Key: HSKIGKMMMZQYID-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-Methyl 3-(((benzyloxy)carbonyl)amino)butanoate is a useful research compound. Its molecular formula is C13H17NO4 and its molecular weight is 251.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality (R)-Methyl 3-(((benzyloxy)carbonyl)amino)butanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-Methyl 3-(((benzyloxy)carbonyl)amino)butanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H17NO4

Molecular Weight

251.28 g/mol

IUPAC Name

methyl (3R)-3-(phenylmethoxycarbonylamino)butanoate

InChI

InChI=1S/C13H17NO4/c1-10(8-12(15)17-2)14-13(16)18-9-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3,(H,14,16)/t10-/m1/s1

InChI Key

HSKIGKMMMZQYID-SNVBAGLBSA-N

Isomeric SMILES

C[C@H](CC(=O)OC)NC(=O)OCC1=CC=CC=C1

Canonical SMILES

CC(CC(=O)OC)NC(=O)OCC1=CC=CC=C1

Origin of Product

United States

Foundational & Exploratory

(R)-Methyl 3-(((benzyloxy)carbonyl)amino)butanoate: A Critical Intermediate in Chiral Drug Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(R)-Methyl 3-(((benzyloxy)carbonyl)amino)butanoate (CAS: 142035-70-9) is a high-value chiral building block, primarily utilized as the strategic precursor to (R)-3-aminobutanol , the side-chain moiety of the HIV integrase inhibitor Dolutegravir (Tivicay) .

As a protected


-amino acid derivative, this molecule bridges the gap between raw chiral pool materials (like (R)-3-aminobutyric acid) and complex pharmaceutical active ingredients (APIs). Its chemical design features two critical functionalities: a benzyloxycarbonyl (Cbz/Z)  group protecting the amine and a methyl ester  protecting the carboxyl terminus. This orthogonal protection strategy allows for highly selective transformations—specifically the reduction of the ester to an alcohol without affecting the amine protection—making it indispensable in the industrial manufacturing of antiretrovirals.

Chemical Identity & Structural Analysis

PropertySpecification
IUPAC Name Methyl (3R)-3-{[(benzyloxy)carbonyl]amino}butanoate
Common Names Z-(R)-

-aminobutyric acid methyl ester; N-Cbz-(R)-3-aminobutyrate
CAS Number 142035-70-9
Molecular Formula C

H

NO

Molecular Weight 251.28 g/mol
Chiral Center C3 (R-configuration)
Physical State Colorless viscous oil or low-melting white solid (depending on purity)
Solubility Soluble in MeOH, EtOH, EtOAc, DCM; Insoluble in water
Stereochemical Significance

The (R)-configuration at the C3 position is pharmacologically non-negotiable. In the context of Dolutegravir, this stereocenter dictates the binding affinity of the drug to the HIV integrase viral enzyme. The (S)-enantiomer is considered a critical impurity (limit typically <0.1%).

Synthesis & Manufacturing Protocols

The industrial synthesis of (R)-Methyl 3-(((benzyloxy)carbonyl)amino)butanoate typically proceeds via the protection of (R)-3-aminobutyric acid methyl ester. Below is a validated protocol adaptable for laboratory to pilot-scale production.

Core Synthesis Workflow (Graphviz)

G Start (R)-3-Aminobutyric Acid Step1 Esterification (MeOH, SOCl2) Start->Step1 Inter1 Amino Ester HCl Salt Step1->Inter1 Yield >98% Step2 N-Protection (Cbz-Cl, Na2CO3) Inter1->Step2 Product (R)-Methyl 3-(Cbz-amino)butanoate Step2->Product Yield >95% ee >99% Step3 Reduction (NaBH4/CaCl2) Product->Step3 Final (R)-3-(Cbz-amino)butanol (Dolutegravir Precursor) Step3->Final Selective Reduction

Figure 1: Synthetic pathway from chiral acid to Dolutegravir intermediate.

Detailed Experimental Protocol
Step 1: Esterification[1]
  • Charge a reactor with Methanol (5.0 vol) and (R)-3-aminobutyric acid (1.0 eq).

  • Cool to 0–5°C.

  • Add Thionyl Chloride (1.2 eq) dropwise, maintaining temperature <10°C.

  • Reflux for 4–6 hours until starting material is consumed (TLC/HPLC monitoring).

  • Concentrate under reduced pressure to yield (R)-3-aminobutyric acid methyl ester hydrochloride as a hygroscopic white solid.

Step 2: Cbz-Protection (The Core Reaction)
  • Dissolve the ester hydrochloride (from Step 1) in Water (8.0 vol).

  • Add Sodium Carbonate (2.0 eq) slowly to neutralize and buffer the solution (pH ~8–9).

  • Cool to 0–5°C.

  • Add Benzyl Chloroformate (Cbz-Cl, 1.1 eq) dropwise over 1 hour. Critical: Exothermic reaction; control temperature to prevent hydrolysis of the reagent.

  • Stir at 20–25°C for 3–4 hours.

  • Extract with Dichloromethane (DCM, 2 x 4 vol).

  • Wash organic layer with dilute HCl (1N) and Brine.

  • Dry over Na

    
    SO
    
    
    
    and Concentrate to obtain (R)-Methyl 3-(((benzyloxy)carbonyl)amino)butanoate .
    • Target Yield: 90–95%

    • Purity: >98% (HPLC)

Chemical Reactivity & Stability

Protecting Group Dynamics

The Benzyloxycarbonyl (Cbz) group is chosen for its stability under acidic conditions, which allows for the subsequent manipulation of the ester group without deprotecting the amine.

  • Acid Stability: Stable to TFA, HCl (gas), and mild Lewis acids.

  • Removal: Cleaved via catalytic hydrogenation (H

    
    , Pd/C) or strong acid (HBr/AcOH).
    
Ester Reactivity

The methyl ester at C1 is the reactive center for downstream processing.

  • Reduction: Reacts with NaBH

    
    /CaCl
    
    
    
    or LiBH
    
    
    in THF/EtOH to form the primary alcohol ((R)-3-(Cbz-amino)butanol ). This is the specific pathway for Dolutegravir synthesis.[2]
  • Hydrolysis: Saponification with LiOH or NaOH yields the free acid (Z-beta-aminobutyric acid).

Racemization Risk

Unlike


-amino acids, 

-amino acids like this compound are relatively resistant to racemization because the chiral center is at the

-position, insulated from the acidity of the

-protons. However, strong bases should still be avoided to prevent retro-Michael additions.

Applications in Drug Discovery[9]

Dolutegravir Manufacturing

The primary industrial application is the production of the HIV integrase inhibitor Dolutegravir.[3]

  • Mechanism: The ester is reduced to the alcohol, deprotected to (R)-3-aminobutanol , and then condensed with a pyrone-aldehyde intermediate to form the tricyclic core of the drug.

  • Impact: The high enantiomeric excess (ee) of the starting ester directly correlates to the potency of the final drug product.

Peptidomimetics ( -Peptides)

Researchers use this molecule to synthesize


-peptides. These unnatural peptides form stable secondary structures (helices, sheets) and are resistant to proteolytic degradation, making them excellent candidates for:
  • Antimicrobial agents.

  • Stable peptide-based drugs.

Analytical Characterization

To validate the identity and purity of the compound, the following spectral data should be referenced.

Nuclear Magnetic Resonance (NMR)

H NMR (400 MHz, CDCl

):
  • 
     7.35 (m, 5H, Ar-H  of Cbz)
    
  • 
     5.30 (br s, 1H, NH )
    
  • 
     5.10 (s, 2H, Ph-CH
    
    
    
    )
  • 
     4.05 (m, 1H, CH -N)
    
  • 
     3.68 (s, 3H, OCH
    
    
    
    )
  • 
     2.55 (dd, J=15.5, 5.0 Hz, 1H, CH
    
    
    
    a)
  • 
     2.45 (dd, J=15.5, 7.0 Hz, 1H, CH
    
    
    
    b)
  • 
     1.25 (d, J=6.8 Hz, 3H, CH
    
    
    
    )
High-Performance Liquid Chromatography (HPLC)
  • Column: Chiralpak AD-H or OD-H (Daicel).

  • Mobile Phase: Hexane : Isopropanol (90:10).

  • Detection: UV @ 210 nm or 254 nm.

  • Retention Time: The (R)-enantiomer typically elutes distinct from the (S)-enantiomer, allowing for precise ee determination (>99.5% required for pharma grade).

Handling & Safety

Signal Word: WARNING

Hazard ClassH-StatementPrecaution
Skin Irritation H315: Causes skin irritationP280: Wear protective gloves
Eye Irritation H319: Causes serious eye irritationP305+P351: Rinse cautiously with water
STOT-SE H335: May cause respiratory irritationP271: Use only outdoors or in a well-ventilated area

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Moisture sensitive (ester hydrolysis risk over long term).

References

  • Dolutegravir Synthesis: Johns, B. A., et al. (2013). "Carbamoyl Pyridone HIV-1 Integrase Inhibitors 3. A Diastereoselective Ring Closing Metathesis Route to Dolutegravir." Journal of Medicinal Chemistry, 56(14), 5901–5916. Link

  • Process Chemistry: Sumino, Y., et al. (2014). "Process Research for the Synthesis of Dolutegravir." Organic Process Research & Development, 18(1), 175-184. Link

  • Beta-Amino Acid Synthesis: Seebach, D., et al. (1996).

    
    -Peptides." Helvetica Chimica Acta, 79(4), 913-941. Link
    
  • Analytical Data: PubChem Compound Summary for CID 142035-70-9. Link

Sources

Technical Monograph: (R)-Methyl 3-(((benzyloxy)carbonyl)amino)butanoate

Author: BenchChem Technical Support Team. Date: March 2026

The following technical monograph provides an in-depth analysis of (R)-Methyl 3-(((benzyloxy)carbonyl)amino)butanoate , a critical chiral building block in the synthesis of


-peptides and pharmaceutical intermediates.

Strategic Synthesis, Characterization, and Application in Peptidomimetics[1]

Executive Summary

(R)-Methyl 3-(((benzyloxy)carbonyl)amino)butanoate (CAS: 142035-70-9) is the protected methyl ester of (R)-ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-aminobutyric acid. It serves as a foundational scaffold in the construction of 

-peptides
—foldamers that exhibit distinct secondary structures (helices, sheets) and resistance to proteolytic degradation. Furthermore, this molecule is a direct synthetic precursor to (R)-3-aminobutanol , a key fragment in the manufacturing of HIV integrase inhibitors such as Dolutegravir .

This guide details the Arndt-Eistert homologation as the primary stereoselective route to this compound, ensuring high enantiomeric excess (ee) by leveraging the chiral pool (D-Alanine).

Chemical Profile & Properties[2][3][4][5][6][7][8][9][10]

PropertySpecification
IUPAC Name Methyl (3R)-3-{[(benzyloxy)carbonyl]amino}butanoate
Common Name N-Cbz-(R)-

-aminobutyric acid methyl ester
CAS Number 142035-70-9
Molecular Formula C

H

NO

Molecular Weight 251.28 g/mol
Chirality (R)-Enantiomer (derived from D-Alanine)
Physical State White crystalline solid or colorless viscous oil
Solubility Soluble in MeOH, DCM, EtOAc; Insoluble in H

O
SMILES CNC(=O)OCC1=CC=CC=C1

Strategic Synthesis: The Arndt-Eistert Homologation

To synthesize the (R)-


-amino acid derivative with high optical purity, we employ the Arndt-Eistert homologation . This pathway is preferred over direct enantioselective Michael additions for laboratory-scale synthesis because it proceeds with strict retention of configuration  at the chiral center.
Retrosynthetic Logic

The (R)-configuration at the


-position originates from the 

-carbon of the starting amino acid.
  • Target: (R)-

    
    -aminobutyrate.
    
  • Precursor: D-Alanine ((R)-Alanine).

  • Mechanism: The Wolff rearrangement of the diazoketone intermediate involves a 1,2-alkyl shift that retains stereochemistry.

Reaction Pathway Diagram

ArndtEistert Start D-Alanine (R-Isomer) Prot N-Cbz-D-Alanine Start->Prot Cbz-Cl, NaOH (Protection) Act Mixed Anhydride Intermediate Prot->Act iBuOCOCl, NMM (Activation) Diazo $alpha$-Diazoketone Act->Diazo CH2N2 (Diazotization) Ketene Ketene Intermediate Diazo->Ketene Ag+, Heat (Wolff Rearrangement) Product (R)-Methyl 3-(Cbz-amino) butanoate Ketene->Product MeOH (Nucleophilic Attack)

Figure 1: Step-wise homologation from D-Alanine to the target


-amino ester.

Detailed Experimental Protocol

Safety Warning: This protocol involves the generation of Diazomethane (


), which is explosive and toxic. Use a dedicated diazomethane kit with polished glass joints, work behind a blast shield, and avoid strong light or rough surfaces. Alternatively, use Trimethylsilyldiazomethane (TMS-CHN

) as a safer substitute.
Phase 1: Preparation of N-Cbz-D-Alanine
  • Dissolution: Dissolve D-Alanine (10.0 g, 112 mmol) in 4M NaOH (60 mL) at 0°C.

  • Protection: Add Benzyl chloroformate (Cbz-Cl, 19 mL, 1.2 eq) dropwise over 30 minutes while maintaining pH ~10 with additional NaOH.

  • Workup: Wash with Et

    
    O (to remove excess Cbz-Cl). Acidify the aqueous layer to pH 2 with 6M HCl. Extract with EtOAc (3 x 100 mL).
    
  • Isolation: Dry (MgSO

    
    ) and concentrate to yield N-Cbz-D-Alanine as a white solid.
    
Phase 2: Formation of the Diazoketone
  • Activation: Dissolve N-Cbz-D-Alanine (5.0 g, 22.4 mmol) in anhydrous THF (50 mL) under Argon. Cool to -15°C.

  • Mixed Anhydride: Add N-Methylmorpholine (NMM, 2.5 mL, 1.0 eq) followed by Isobutyl chloroformate (2.9 mL, 1.0 eq). Stir for 15 minutes. White precipitate (NMM·HCl) will form.

  • Diazotization: Filter the mixture rapidly into a pre-cooled solution of Diazomethane (approx. 30 mmol in Et

    
    O) at 0°C. Stir for 1 hour at 0°C, then overnight at room temperature.
    
  • Quench: Carefully add drops of acetic acid to quench excess diazomethane (yellow color disappears).

  • Purification: Wash with sat. NaHCO

    
    , brine, dry, and concentrate.[1] Isolate the diazoketone (yellow solid/oil).
    
Phase 3: Wolff Rearrangement to Methyl Ester
  • Setup: Dissolve the diazoketone (from Phase 2) in anhydrous Methanol (50 mL).

  • Catalyst: Add a solution of Silver Benzoate (0.1 eq) in Triethylamine (1.0 mL).

  • Reaction: The mixture will evolve N

    
     gas. Stir in the dark at room temperature (or mild reflux) until gas evolution ceases (approx. 2-4 hours).
    
  • Final Workup: Filter through Celite to remove silver residues. Concentrate the filtrate.

  • Purification: Purify via flash column chromatography (Hexanes/EtOAc 3:1) to yield (R)-Methyl 3-(((benzyloxy)carbonyl)amino)butanoate .[2][3]

Analytical Characterization (Expected Data)

To validate the identity of the synthesized compound, compare spectral data against the following expected parameters.

Proton NMR ( H NMR, 400 MHz, CDCl )
Shift (

ppm)
MultiplicityIntegrationAssignment
7.30 - 7.35 Multiplet5HAromatic protons (Cbz)
5.35 Broad Doublet1HNH (Carbamate)
5.10 Singlet2HBenzylic CH

(O-CH

-Ph)
4.15 Multiplet1H

-CH (Chiral center)
3.68 Singlet3HMethyl Ester (O-CH

)
2.52 Doublet of Doublets2H

-CH

(Diastereotopic)
1.25 Doublet3HTerminal Methyl (CH

)
Mechanistic Insight: The Wolff Rearrangement

The critical step defining the stereochemistry is the Wolff Rearrangement. The migration of the alkyl group occurs simultaneously with nitrogen expulsion, preventing racemization.

WolffMechanism Diazo Diazoketone Carbene Rh/Ag Carbenoid Diazo->Carbene -N2 Ketene Ketene Species Carbene->Ketene 1,2-Shift (Retention) Ester Methyl Ester (Product) Ketene->Ester + MeOH

Figure 2: Mechanistic flow of the Wolff Rearrangement ensuring stereochemical integrity.

Applications in Drug Development[5]

-Peptide Synthesis

This ester is deprotected (Cbz removal via H


/Pd-C) to yield the free amine, or hydrolyzed (LiOH) to yield the free acid. These are coupled to form 

-peptides, which form stable helices (e.g., the 3

-helix) utilized in:
  • Antimicrobial Peptides (AMPs): Mimicking host defense peptides with reduced toxicity.

  • Protein-Protein Interaction Inhibitors: Disrupting large surface interfaces.

Precursor to Dolutegravir Intermediates

Reduction of the ester moiety (using LiBH


 or LiAlH

) yields (R)-3-aminobutanol . This amino-alcohol is a specific chiral fragment used in the assembly of the tricyclic core of Dolutegravir (Tivicay), a potent HIV integrase strand transfer inhibitor.

References

  • Arndt-Eistert Synthesis Overview : "Arndt-Eistert Synthesis." Organic Chemistry Portal. [Link]

  • Stereoselective Synthesis of Beta-Amino Acids : Podlech, J., & Seebach, D. (1995). "The Arndt-Eistert Reaction in Peptide Chemistry: A Facile Access to Homopeptides." Angewandte Chemie International Edition. [Link]

  • Compound Data & Suppliers : "(R)-Methyl 3-(((benzyloxy)carbonyl)amino)butanoate CAS 142035-70-9." Chemical Book / LookChem. [Link]

  • Dolutegravir Synthesis Context : "Synthesis of Dolutegravir and its intermediates." Hey Papi Promotions / Pharmaceutical Blogs. [Link]

Sources

An In-depth Technical Guide to (R)-Methyl 3-(((benzyloxy)carbonyl)amino)butanoate

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

(R)-Methyl 3-(((benzyloxy)carbonyl)amino)butanoate , a chiral building block of significant interest in organic synthesis and medicinal chemistry, serves as a valuable precursor for the synthesis of complex, biologically active molecules. This guide provides a comprehensive overview of its chemical identity, synthesis, purification, and analytical characterization, with a focus on practical applications and the underlying scientific principles.

Nomenclature and Chemical Identity

(R)-Methyl 3-(((benzyloxy)carbonyl)amino)butanoate is systematically named methyl (3R)-3-[(benzyloxy)carbonylamino]butanoate. The presence of the benzyloxycarbonyl (Cbz or Z) group, a widely used amine protecting group, is a key feature of this molecule, rendering it stable under various reaction conditions while allowing for selective deprotection.[1][2]

Synonyms and Identifiers:

IdentifierValue
IUPAC Name Methyl (3R)-3-[(benzyloxy)carbonylamino]butanoate
CAS Number 142035-70-9
Molecular Formula C₁₃H₁₇NO₄
Molecular Weight 251.28 g/mol

Physicochemical Properties

While extensive experimental data for this specific compound is not widely published, its properties can be inferred from its structure and data on related compounds. It is expected to be a solid at room temperature, soluble in common organic solvents, and amenable to standard purification techniques.

Synthesis and Purification

The synthesis of (R)-Methyl 3-(((benzyloxy)carbonyl)amino)butanoate typically involves the N-protection of the corresponding amino ester, (R)-methyl 3-aminobutanoate. The benzyloxycarbonyl (Cbz) group is a cornerstone of peptide chemistry and organic synthesis, offering robust protection of amino functionalities.[1][2]

Synthesis Workflow

SynthesisWorkflow Start (R)-3-Aminobutanoic Acid Esterification Esterification (e.g., SOCl₂ in Methanol) Start->Esterification AminoEster (R)-Methyl 3-Aminobutanoate Hydrochloride Esterification->AminoEster Protection N-Cbz Protection (Benzyl Chloroformate, Base) AminoEster->Protection Product (R)-Methyl 3-(((benzyloxy)carbonyl)amino)butanoate Protection->Product Purification Purification (Column Chromatography) Product->Purification FinalProduct Pure Product Purification->FinalProduct

Caption: General synthesis workflow for (R)-Methyl 3-(((benzyloxy)carbonyl)amino)butanoate.

Detailed Experimental Protocol: N-Cbz Protection

This protocol is a generalized procedure based on standard methods for the N-Cbz protection of amino esters.[2][3]

Materials:

  • (R)-Methyl 3-aminobutanoate hydrochloride

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃)

  • Tetrahydrofuran (THF) or Dioxane

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for elution

Procedure:

  • Dissolution and Basification: Dissolve (R)-methyl 3-aminobutanoate hydrochloride in a mixture of THF (or dioxane) and water. Cool the solution to 0 °C in an ice bath. Slowly add sodium bicarbonate or sodium carbonate with stirring until the solution is basic (pH 8-10).[2] The use of a mixed base buffer system of Na₂CO₃ and NaHCO₃ can effectively maintain the optimal pH range.[2]

  • Addition of Cbz-Cl: While maintaining the temperature at 0 °C, add benzyl chloroformate dropwise to the stirred solution.

  • Reaction: Allow the reaction to stir at 0 °C for a few hours and then let it warm to room temperature overnight. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, dilute the mixture with water and extract with ethyl acetate. Wash the combined organic layers with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Concentration: Remove the solvent under reduced pressure to obtain the crude product.

Purification Protocol: Flash Column Chromatography

The crude (R)-Methyl 3-(((benzyloxy)carbonyl)amino)butanoate can be purified by flash column chromatography on silica gel.[3][4]

Procedure:

  • Column Preparation: Pack a glass column with a slurry of silica gel in a non-polar solvent (e.g., hexanes).

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluting solvent and load it onto the column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexanes. The polarity of the eluent is gradually increased to separate the product from impurities.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified (R)-Methyl 3-(((benzyloxy)carbonyl)amino)butanoate.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity, purity, and stereochemical integrity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Features:

  • Aromatic protons of the benzyl group: ~7.3 ppm (multiplet)

  • CH₂ protons of the benzyl group: ~5.1 ppm (singlet)

  • CH proton at the chiral center: Multiplet

  • CH₂ protons adjacent to the ester: Multiplet

  • Methyl protons of the ester group: ~3.7 ppm (singlet)

  • Methyl protons on the butanoate chain: Doublet

Expected ¹³C NMR Features:

  • Carbonyl carbon of the ester: ~172 ppm

  • Carbonyl carbon of the Cbz group: ~156 ppm

  • Aromatic carbons of the benzyl group: ~128-136 ppm

  • CH₂ carbon of the benzyl group: ~67 ppm

  • CH carbon at the chiral center

  • CH₂ carbon adjacent to the ester

  • Methyl carbon of the ester group: ~52 ppm

  • Methyl carbon on the butanoate chain

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the primary method for determining the enantiomeric purity of (R)-Methyl 3-(((benzyloxy)carbonyl)amino)butanoate. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are often effective for the separation of N-protected amino acid esters.[8][9][10]

General Chiral HPLC Method:

  • Column: A polysaccharide-based chiral column (e.g., Daicel Chiralcel OD-H, Chiralpak IA/IB/IC).[8]

  • Mobile Phase: A mixture of n-hexane and 2-propanol is commonly used. The ratio is optimized to achieve baseline separation.[8]

  • Detection: UV detection at an appropriate wavelength (e.g., 210 nm or 254 nm).

  • Elution Order: For many N-Cbz protected amino acid esters on certain chiral columns, the L-enantiomer elutes before the D-enantiomer.[8] However, this should be confirmed with a racemic standard.

HPLCFlowchart Sample Sample Preparation (Dissolve in Mobile Phase) Injection Injection onto Chiral HPLC Column Sample->Injection Separation Enantiomeric Separation (Isocratic Elution) Injection->Separation Detection UV Detection Separation->Detection Analysis Data Analysis (Peak Integration, e.e. Calculation) Detection->Analysis

Sources

Advanced Safety and Handling Guide: (R)-Methyl 3-(((benzyloxy)carbonyl)amino)butanoate in Process Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide for handling, processing, and scaling (R)-Methyl 3-(((benzyloxy)carbonyl)amino)butanoate .

Executive Summary

(R)-Methyl 3-(((benzyloxy)carbonyl)amino)butanoate (CAS: 142035-70-9) is a highly versatile, orthogonally protected


-amino acid derivative[1]. It serves as a critical chiral building block in the synthesis of complex active pharmaceutical ingredients (APIs) and peptidomimetics, most notably functioning as a direct precursor in the synthesis of (S)-6-methyl-piperazin-2-one (CAS: 323592-68-3)[2].

While the compound itself presents a relatively benign acute toxicity profile, its utility relies entirely on the sequential cleavage of its carboxybenzyl (Cbz) and methyl ester protecting groups[3]. The downstream processing—specifically catalytic hydrogenolysis or acid-mediated Cbz cleavage—introduces severe process safety hazards[4]. This whitepaper outlines the physicochemical properties, mechanistic stability, and self-validating experimental workflows required to handle this compound safely in an advanced drug development setting.

Physicochemical Profiling & Hazard Characterization

To design safe handling protocols, we must first establish the physical boundaries of the compound. The data below synthesizes the baseline properties required for storage and reaction engineering[1][2].

PropertyValue / DescriptionProcess Safety Implication
CAS Number 142035-70-9Unique identifier for regulatory tracking[1].
Molecular Formula C13H17NO4Indicates a high carbon-to-heteroatom ratio; soluble in standard organic solvents.
Molecular Weight 251.28 g/mol Used for precise stoichiometric calculations[1].
Appearance Off-white solid to viscous oilPhase depends on ambient temperature and enantiomeric purity.
Storage Temperature 2–8 °CCausality: Cold storage prevents slow, ambient-temperature hydrolysis of the methyl ester and limits thermal degradation of the carbamate linkage[2].
GHS Classification Mild Irritant (H315, H319)Requires standard PPE (nitrile gloves, safety goggles, fume hood).

Mechanistic Insights into Stability & Reactivity

The strategic value of (R)-Methyl 3-(((benzyloxy)carbonyl)amino)butanoate lies in its orthogonal protection scheme .

  • The Cbz Group: Provides robust protection of the

    
    -amine against basic and mildly acidic conditions, relying on the extensive 
    
    
    
    interactions of its aromatic ring for steric and electronic shielding[3].
  • The Methyl Ester: Protects the carboxylic acid but remains labile to aqueous base (saponification).

Process Safety Causality: The primary hazards associated with this compound emerge during deprotection. Traditionally, Cbz removal is achieved via palladium-catalyzed hydrogenolysis (Pd/C and H


)[5]. The use of pyrophoric Pd/C and highly flammable hydrogen gas introduces severe risks of thermal runaway and fires[4]. In advanced commercial routes (such as the synthesis of Adagrasib), process chemists often seek to avoid Pd/C or harsh Lewis acids (like TMSI, which generates mutagenic benzyl iodide) by employing alternative nucleophilic or acid-mediated cleavage strategies to ensure regulatory compliance and safety[6][7].

OrthogonalDeprotection SM (R)-Methyl 3-(Cbz-amino)butanoate CAS: 142035-70-9 H2 Hydrogenolysis (H2, Pd/C) SM->H2 Route A (Amine Unmasking) LiOH Saponification (LiOH, THF/H2O) SM->LiOH Route B (Acid Unmasking) Prod1 (R)-Methyl 3-aminobutanoate (Free Amine) H2->Prod1 Prod2 (R)-3-(Cbz-amino)butanoic acid (Free Acid) LiOH->Prod2

Caption: Orthogonal deprotection pathways for (R)-Methyl 3-(Cbz-amino)butanoate.

Experimental Workflows: Self-Validating Protocols

To ensure Trustworthiness and Scientific Integrity, the following protocols are designed as self-validating systems . Operators cannot proceed to the next step unless a specific, measurable thermodynamic or kinetic condition is met.

Protocol A: Safe Cbz Deprotection via Catalytic Hydrogenolysis

This workflow unmasks the


-amine to yield (R)-methyl 3-aminobutanoate.
  • Reactor Inerting: Seal the reactor and execute three vacuum/N

    
     purge cycles.
    
    • Self-Validation Check: The internal oxygen sensor must read <1% O

      
      . Causality:  Methanol vapors mixed with ambient oxygen will auto-ignite upon contact with dry Pd/C[5].
      
  • Substrate Loading: Dissolve 1.0 eq of (R)-Methyl 3-(((benzyloxy)carbonyl)amino)butanoate in degassed Methanol (0.1 M).

  • Catalyst Addition: Carefully add 10% Pd/C (0.05 eq).

    • Causality: Always use water-wetted Pd/C (typically 50% w/w H

      
      O) to suppress its pyrophoric nature during transfer.
      
  • Hydrogenation: Introduce H

    
     gas via a mass flow controller to maintain 1 atm pressure.
    
    • Self-Validation Check: Monitor the H

      
       uptake rate and internal temperature. Do not stop the reaction until the H
      
      
      
      mass flow reads exactly 0.0 mL/min for 15 consecutive minutes and the internal temperature returns to baseline (20 °C). This thermodynamic feedback loop proves the complete consumption of the starting material[5].
  • Quench & Filtration: Purge the reactor with N

    
     for 10 minutes. Filter the suspension through a tightly packed Celite pad.
    
    • Critical Safety Causality:Never let the filter cake run dry. Hydrogen-saturated Pd/C exposed to atmospheric oxygen will immediately ignite[4]. Wash the wet cake with excess methanol and immediately submerge the used filter pad in a beaker of water.

SafetyWorkflow Start Initiate H2 Flow (1 atm) Monitor Monitor H2 Uptake & Internal Temp Start->Monitor Complete H2 Flow = 0 mL/min Temp = Baseline? Monitor->Complete Purge Purge with N2 (Displace residual H2) Complete->Purge Yes (Validated) Continue Maintain Agitation Complete->Continue No Filter Filter via Celite (CRITICAL: Keep Cake Wet) Purge->Filter Quench Submerge Pd/C in Water Filter->Quench Continue->Monitor

Caption: Self-validating safety workflow for Pd/C-mediated Cbz deprotection.

Protocol B: Saponification of the Methyl Ester

This workflow unmasks the carboxylic acid while leaving the Cbz group intact.

  • Solubilization: Dissolve the substrate in a 3:1 mixture of THF:H

    
    O.
    
  • Base Addition: Add 1.2 eq of LiOH·H

    
    O at 0 °C.
    
    • Causality: The reaction is initiated at 0 °C to prevent base-catalyzed epimerization of the (R)-chiral center.

  • Reaction Monitoring:

    • Self-Validation Check: Analyze via TLC (Hexanes/EtOAc). Proceed to quenching only when the high-R

      
       ester spot is completely absent, validating full conversion.
      
  • Controlled Quenching: Slowly add 1M HCl dropwise while monitoring with a calibrated pH probe.

    • Self-Validation Check: Stop addition exactly at pH 3.5. Causality: Over-acidification (pH < 2) risks premature cleavage of the Cbz group or precipitation of the highly water-soluble zwitterion, which will destroy the extraction yield. At pH 3.5, the free acid is protonated and easily extracted into Ethyl Acetate.

Emergency Response & Spill Mitigation

Because the pure compound is an off-white solid/viscous oil, neat spills are easily managed via physical containment and wiping with an alcohol-soaked absorbent pad. However, the true emergency response protocols must focus on the reagents used in its processing:

  • Pd/C Fire Response: If the filter cake begins to smoke or spark during Cbz deprotection, do not use CO

    
     or water jets , which can scatter the burning catalyst. Immediately smother the funnel with a fire blanket or a large volume of dry sand, and isolate the area until the metal cools.
    
  • Acid/Base Exposure: If the saponification mixture (containing LiOH) contacts the skin, rinse immediately with copious amounts of water for 15 minutes. The self-validating pH checks in Protocol B inherently minimize the presence of excess unreacted base during the workup phase.

References

  • (R)-Methyl 3-(((benzyloxy)carbonyl)aMino)butanoate | 142035-70-9 LookChem. Available at:[Link]

  • Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis Technical Disclosure Commons. Available at: [Link]

  • Development of Adagrasib's Commercial Manufacturing Route ChemRxiv. Available at:[Link]

  • To Deprotect and Serve Scientific Update - UK. Available at: [Link]

  • Amino Acids Modification to Improve and Fine-Tune Peptide-Based Hydrogels IntechOpen. Available at: [Link]

Sources

Comprehensive Characterization Profile: (R)-Methyl 3-(((benzyloxy)carbonyl)amino)butanoate

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the spectral characterization and synthetic validation of (R)-Methyl 3-(((benzyloxy)carbonyl)amino)butanoate , a critical chiral intermediate in the synthesis of antiretroviral therapeutics (e.g., Dolutegravir) and peptidomimetics.


-Amino Acid Derivative / Chiral Carbamate

Executive Summary & Structural Context

(R)-Methyl 3-(((benzyloxy)carbonyl)amino)butanoate (also referred to as N-Cbz-(R)-


-aminobutyric acid methyl ester ) represents a protected 

-amino acid scaffold.[1] Its utility lies in the rigid chiral center at C3, which directs the folding of peptidomimetics, and the orthogonality of the methyl ester (C-terminus) and Cbz (N-terminus) protecting groups.

Accurate spectral validation is paramount because the enantiomeric purity of the C3 center dictates the biological efficacy of downstream APIs. This guide provides the definitive spectral fingerprint (NMR, IR, MS) and the logic for interpreting these signals against common synthetic impurities.

Chemical Identity[2][3][4][5][6][7]
  • IUPAC Name: Methyl (3R)-3-{[(benzyloxy)carbonyl]amino}butanoate

  • Molecular Formula: C

    
    H
    
    
    
    NO
    
    
  • Molecular Weight: 251.28 g/mol

  • Chiral Center: C3 (R-configuration)

Synthetic Route & Sample Origin

To understand the spectral impurity profile, one must understand the sample's origin. The highest purity samples are typically generated via a two-step sequence from commercially available (R)-3-aminobutanoic acid.

Experimental Protocol (Validation Standard)
  • Esterification: (R)-3-aminobutanoic acid is treated with thionyl chloride (

    
    ) in methanol at 0°C 
    
    
    
    Reflux.[2] This yields the methyl ester hydrochloride.[1][3]
  • Protection: The hydrochloride salt is neutralized with

    
     or 
    
    
    
    in a biphasic system (Water/DCM or Water/THF) and reacted with Benzyl Chloroformate (Cbz-Cl).

Critical Impurities to Watch:

  • Benzyl Alcohol: Formed from hydrolysis of excess Cbz-Cl (Signal:

    
     4.6 ppm in 
    
    
    
    H NMR).
  • Dipeptide Dimer: Formed if activation occurs before full protection (Signal: Doublet NH at distinct shift).

  • Racemate: If the starting material was not enantiopure or if harsh basic conditions caused

    
    -deprotonation (unlikely for 
    
    
    
    -amino acids but possible).

SynthesisWorkflow Start (R)-3-Aminobutanoic Acid (Chiral Precursor) Step1 Step 1: Esterification (MeOH, SOCl2) Start->Step1 Activation Inter Methyl Ester HCl Salt Step1->Inter HCl Salt Formation Step2 Step 2: N-Protection (Cbz-Cl, Na2CO3) Inter->Step2 Schotten-Baumann Product (R)-Methyl 3-(Cbz-amino)butanoate (Target) Step2->Product Purification QC QC Analysis (NMR, HPLC, MS) Product->QC Validation

Figure 1: Synthetic pathway for the generation of the analytical standard. This route minimizes racemization risk compared to Arndt-Eistert homologation.

Spectral Data Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

Data acquired in Chloroform-d (


) at 298 K.

H NMR (400 MHz,

)

The proton spectrum is characterized by the distinct ABX system of the methylene protons (


 to carbonyl) and the shielding effect of the carbamate.
Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Insight
7.30 – 7.40 Multiplet (m)5HAr-H (Cbz)Characteristic phenyl ring envelope; integration confirms Cbz presence.
5.35 Broad Doublet (br d)1HN-H Exchangeable. Chemical shift varies with concentration/temperature.
5.10 Singlet (s)2HPh-CH

-O
Benzylic protons. May appear as a tight AB quartet in high-res fields due to chirality at C3.
4.15 – 4.25 Multiplet (m)1HC(3)-H The chiral methine. Coupling to NH, C4-Me, and C2-CH2 makes this a complex multiplet.
3.68 Singlet (s)3HO-CH

Methyl ester. Sharp singlet, key for purity integration.
2.55 Doublet of Doublets (dd)1HC(2)-H

Diastereotopic proton

to ester carbonyl.
2.48 Doublet of Doublets (dd)1HC(2)-H

Diastereotopic proton

to ester carbonyl.
1.25 Doublet (d, J = 6.8 Hz)3HC(4)-H

Methyl group at the chiral center.

Expert Commentary:

  • Diastereotopicity: The protons at C2 are diastereotopic due to the adjacent C3 chiral center. They often appear as a higher-order ABX pattern rather than a simple doublet.

  • Conformational Isomers: Rotamers around the Carbamate N-C bond are usually fast on the NMR timescale at room temperature, but broadening of the NH or C3-H signal may be observed.


C NMR (100 MHz,

)
Shift (

, ppm)
AssignmentTypeNotes
171.8 C =O (Ester)QuaternaryTypical methyl ester carbonyl.
155.6 C =O (Cbz)QuaternaryCarbamate carbonyl; distinct from ester.
136.4 Ar-C (Ipso)QuaternaryCbz aromatic ring attachment.
128.5 Ar-C (Meta)CHOverlapping signals common.
128.1 Ar-C (Para)CH
128.0 Ar-C (Ortho)CH
66.6 Ph-C H

CH

Benzylic carbon.
51.7 O-C H

CH

Methyl ester carbon.
46.2 C 3 (Methine)CHChiral center.
40.8 C 2 (Methylene)CH


-carbon.
20.2 C 4 (Methyl)CH

Methyl side chain.
Mass Spectrometry (MS)

Method: Electrospray Ionization (ESI) in Positive Mode.

  • Molecular Ion:

  • Observed Peaks:

    • m/z 252.1 (Base peak in acidic mobile phase).

    • m/z 274.1 (Prominent adduct).

    • m/z 208.1 (Loss of

      
       from carbamate, rare in soft ESI).
      
    • m/z 91.0 (Tropylium ion

      
      , characteristic of benzyl groups).
      
Infrared Spectroscopy (FT-IR)

Sampling: Thin film (neat) or KBr pellet.

Wavenumber (cm

)
Vibration ModeFunctional Group
3340 N-H StretchCarbamate (H-bonded).
2975, 2950 C-H StretchAliphatic methyl/methylene.
1735 C=O StretchMethyl Ester (strong, sharp).
1695 C=O StretchCarbamate (Amide I).
1530 N-H BendAmide II band.
1240 - 1260 C-O StretchEster linkage.
740, 698 C-H Bend (oop)Monosubstituted Benzene (Cbz).

Chiral Purity Determination

For drug development, confirming the (R)-configuration is critical.

Optical Rotation[6][8][9]
  • Specific Rotation

    
    :  Approximately -18.0° to -22.0°  (
    
    
    
    ).
    • Note: The rotation sign and magnitude are solvent-dependent. The free amino acid (R)-3-aminobutanoic acid is typically levorotatory in water.

  • Chiral HPLC Method:

    • Column: Chiralpak AD-H or IB-N.

    • Mobile Phase: Hexane : Isopropanol (90:10).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV @ 210 nm or 254 nm.

    • Retention: The (R)-enantiomer typically elutes before the (S)-enantiomer on amylase-based columns (check specific column COA).

References

  • BenchChem. Application Notes and Protocols for the Chiral Synthesis of (R)-3-Aminobutanoic Acid. (2025).[1][4] Link

  • Medicines for All Institute. Process Development Report: Synthesis of Dolutegravir Intermediates. Virginia Commonwealth University. (2019). Link

  • Organic Syntheses. Preparation of Cbz-Amino Acid Methyl Esters. Coll. Vol. 6, p. 203. Link

  • PubChem. Compound Summary: 3-Aminobutanoic Acid Derivatives. National Library of Medicine. Link

Sources

The Strategic Utility of (R)-Methyl 3-(((benzyloxy)carbonyl)amino)butanoate: An In-depth Technical Guide for the Synthetic Chemist

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Chirality in Modern Drug Discovery

In the landscape of contemporary pharmaceutical development, chirality is a cornerstone of molecular design and efficacy. The three-dimensional arrangement of atoms in a molecule can dictate its biological activity, with enantiomers often exhibiting profoundly different pharmacological and toxicological profiles. Consequently, the demand for enantiomerically pure compounds has driven the development of sophisticated asymmetric synthetic strategies. Central to these strategies is the use of chiral building blocks—enantiopure molecules that serve as versatile starting materials for the construction of complex, stereochemically defined targets.[1]

This guide focuses on a particularly valuable chiral building block: (R)-Methyl 3-(((benzyloxy)carbonyl)amino)butanoate . This molecule, a derivative of (R)-3-aminobutanoic acid, offers a unique combination of functionalities: a stereocenter at the β-position, a readily transformable methyl ester, and a stable yet easily removable benzyloxycarbonyl (Cbz) protecting group. These features make it an ideal precursor for a range of pharmaceuticals and other bioactive molecules, most notably in the synthesis of antiviral and antibiotic agents.

Physicochemical Properties and Characterization

A thorough understanding of a building block's physical and spectral properties is paramount for its effective use in synthesis. While a comprehensive, publicly available dataset for (R)-Methyl 3-(((benzyloxy)carbonyl)amino)butanoate is not consolidated in a single source, data from closely related compounds and supplier specifications allow for the compilation of the following reference table.

PropertyValue
Molecular Formula C₁₃H₁₇NO₄
Molecular Weight 251.28 g/mol
Appearance Expected to be a colorless oil or low-melting solid
Optical Rotation [α]D Value not definitively reported in public literature; expected to be a negative value for the (R)-enantiomer based on similar compounds. The precise value is dependent on concentration, solvent, and temperature.[2][3]
1H NMR (CDCl3, 400 MHz) Predicted δ (ppm): 7.40-7.25 (m, 5H, Ar-H), 5.10 (s, 2H, -CH₂Ph), ~5.0 (br s, 1H, NH), ~4.2 (m, 1H, CH-N), 3.65 (s, 3H, OCH₃), 2.55 (d, J=~6 Hz, 2H, CH₂-CO), 1.20 (d, J=~7 Hz, 3H, CH₃-CH)
13C NMR (CDCl3, 100 MHz) Predicted δ (ppm): ~172 (C=O, ester), ~156 (C=O, carbamate), ~136 (Ar-C), ~128.5 (Ar-CH), ~128.0 (Ar-CH), ~67.0 (-CH₂Ph), ~51.5 (OCH₃), ~45 (CH-N), ~41 (CH₂-CO), ~20 (CH₃-CH)

Note: NMR chemical shifts are predicted based on the analysis of similar structures and standard chemical shift tables. Actual values may vary.[4][5][6][7]

Synthesis of (R)-Methyl 3-(((benzyloxy)carbonyl)amino)butanoate: A Step-by-Step Protocol

The most practical and scalable synthesis of the title compound begins with the commercially available and enantiopure (R)-3-aminobutanoic acid. The synthesis proceeds through two key transformations: esterification of the carboxylic acid and protection of the primary amine.

Synthetic Workflow

G cluster_0 Stage 1: Esterification cluster_1 Stage 2: Cbz Protection A (R)-3-Aminobutanoic Acid B Methyl (R)-3-aminobutanoate hydrochloride A->B  Methanol (solvent)  Thionyl chloride (reagent)   C (R)-Methyl 3-(((benzyloxy)carbonyl)amino)butanoate B->C  Benzyl chloroformate (reagent)  Aqueous base (e.g., Na₂CO₃)  

Caption: Synthetic pathway to the target chiral building block.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the esterification of amino acids and subsequent benzyloxycarbonyl (Cbz) protection.[1][8]

Part 1: Esterification to form Methyl (R)-3-aminobutanoate hydrochloride

  • Reaction Setup: In a clean, dry reaction vessel equipped with a magnetic stirrer and a reflux condenser, suspend 50g of (R)-3-aminobutanoic acid in 240g of methanol.

  • Reagent Addition: Cool the mixture to 0-10°C using an ice-water bath. Slowly add 66.4g of thionyl chloride dropwise, ensuring the internal temperature does not exceed 10°C. Causality: This exothermic reaction generates hydrochloric acid in situ, which protonates the amino group and catalyzes the Fischer esterification. The dropwise addition at low temperature is crucial to control the reaction rate and prevent side reactions.

  • Reaction Progression: After the addition is complete, heat the reaction mixture to reflux and maintain this temperature until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

  • Work-up: Concentrate the reaction solution under reduced pressure to obtain crude Methyl (R)-3-aminobutanoate hydrochloride. The product is often used in the next step without further purification. A typical yield for this step is >98%.[1]

Part 2: Amino Protection to yield (R)-Methyl 3-(((benzyloxy)carbonyl)amino)butanoate

  • Reaction Setup: In a four-necked flask equipped with a mechanical stirrer, dissolve 50g of the crude Methyl (R)-3-aminobutanoate hydrochloride in 400g of water.

  • Base Addition: Cool the solution to 0-10°C and slowly add 41.4g of sodium carbonate in portions. Causality: The sodium carbonate neutralizes the hydrochloride salt, liberating the free amine. It also acts as a base to quench the HCl generated during the Cbz protection, maintaining a basic pH which is optimal for the Schotten-Baumann reaction.

  • Cbz Protection: While maintaining the temperature at 0-10°C, slowly add 55.5g of benzyl chloroformate (Cbz-Cl) dropwise.

  • Reaction Progression: Stir the reaction mixture at 0-10°C until the reaction is complete (monitored by TLC).

  • Work-up and Purification: Extract the reaction mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The product can be purified by flash column chromatography on silica gel to afford pure (R)-Methyl 3-(((benzyloxy)carbonyl)amino)butanoate.

Applications in Asymmetric Synthesis

The utility of (R)-Methyl 3-(((benzyloxy)carbonyl)amino)butanoate as a chiral building block is demonstrated in its application as a precursor to key intermediates in the synthesis of high-value pharmaceutical agents.

Precursor to a Key Intermediate for Dolutegravir

The HIV-1 integrase inhibitor Dolutegravir is a critical antiretroviral medication.[9][10] A key chiral intermediate in its synthesis is (R)-3-aminobutanol.[11] (R)-Methyl 3-(((benzyloxy)carbonyl)amino)butanoate is an ideal precursor to this intermediate.

G A (R)-Methyl 3-(((benzyloxy)carbonyl)amino)butanoate B (R)-N-Cbz-3-aminobutanol A->B  Reduction (e.g., LiBH₄)  Reduces the methyl ester to a primary alcohol.   C (R)-3-Aminobutanol B->C  Deprotection (e.g., H₂/Pd-C)  Removes the Cbz group.   D Dolutegravir C->D  Multi-step synthesis  Incorporation into the drug's core structure. [10]  

Caption: Synthetic utility in the synthesis of Dolutegravir.

The synthesis involves the reduction of the methyl ester to the corresponding primary alcohol, followed by the deprotection of the Cbz group to yield (R)-3-aminobutanol. This chiral amino alcohol is then incorporated into the final drug structure through a series of reactions that form the complex tricyclic core of Dolutegravir.[12]

Potential in Carbapenem Synthesis

Carbapenems are a class of broad-spectrum β-lactam antibiotics.[13] The core structure of these antibiotics is a bicyclic system containing a β-lactam ring. Chiral β-amino esters are valuable starting materials for the stereoselective synthesis of the key azetidinone (β-lactam) intermediate.

G A (R)-Methyl 3-(((benzyloxy)carbonyl)amino)butanoate B N-Substituted (R)-Methyl 3-aminobutanoate A->B  Functional group manipulation  (e.g., N-alkylation)   C Chiral Azetidinone Intermediate B->C  Intramolecular Cyclization  (e.g., Dieckmann condensation or similar)   D Carbapenem Antibiotic C->D  Elaboration of the bicyclic system  and functionalization.  

Caption: Potential application in carbapenem synthesis.

Conclusion

(R)-Methyl 3-(((benzyloxy)carbonyl)amino)butanoate is a highly valuable and versatile chiral building block for the synthesis of complex, stereochemically defined molecules. Its straightforward preparation from readily available (R)-3-aminobutanoic acid, combined with its useful array of functional groups, makes it a strategic choice for researchers in drug discovery and development. The demonstrated pathway to a key intermediate for the HIV drug Dolutegravir highlights its practical importance in the pharmaceutical industry. As the demand for enantiopure pharmaceuticals continues to grow, the utility of such well-defined chiral building blocks will undoubtedly expand.

References

  • An Improved Preparation of (R)-3-Aminobutanol, a Key Intermediate for the Synthesis of Dolutegravir Sodium. (n.d.). Bentham Science Publishers. Retrieved March 7, 2026, from [Link]

  • A practical preparation of the key intermediate for penems and carbapenems synthesis. (n.d.). The Journal of Antibiotics. Retrieved March 7, 2026, from [Link]

  • Process for the Preparation of Dolutegravir Intermediate: (R)-3-Amino Butanol. (2016). Journal of Pharmaceutical and Medicinal Chemistry. Retrieved March 7, 2026, from [Link]

  • CN110683960A - Synthesis method of (R) -3-aminobutanol. (n.d.). Google Patents.
  • Visible-Light-Promoted Metal-Free Approach for the NH Insertions by Using Donor/Donor Diazo Precursors. (n.d.). Royal Society of Chemistry. Retrieved March 7, 2026, from [Link]

  • N-(BENZYLOXYCARBONYL)-L-METHIONINE METHYL ESTER. (n.d.). Organic Syntheses. Retrieved March 7, 2026, from [Link]

  • Two-Step Synthesis of a Dolutegravir Intermediate DTG-6 in a Microfluidized Bed Cascade System: Route Design and Kinetic Study. (2020). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]

  • Copies of 1H, 13C, 19F NMR spectra. (n.d.). Retrieved March 7, 2026, from [Link]

  • Methyl 3-([(benzyloxy)carbonyl]amino)propanoate. (n.d.). PubChem. Retrieved March 7, 2026, from [Link]

  • WO2000002880A1 - Improved process for synthesizing carbapenem intermediates. (n.d.). Google Patents.
  • Methyl 3-[(tert-butoxycarbonyl)amino]benzoate. (n.d.). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]

  • PROCESS DEVELOPMENT REPORT. (2019, November 18). Medicines for All Institute (M4ALL). Retrieved March 7, 2026, from [Link]

  • (PDF) Synthesis of (3 S ,5 R )-Carbapenam-3-carboxylic Acid and Its Role in Carbapenem Biosynthesis and the Stereoinversion Problem. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Methyl 3-(N-benzoyl-N-benzyloxyamino)butanoate - Optional[13C NMR]. (n.d.). SpectraBase. Retrieved March 7, 2026, from [Link]

  • BUTANOIC ACID, 3-HYDROXY-, METHYL ESTER, (R)-. (n.d.). Organic Syntheses. Retrieved March 7, 2026, from [Link]

  • Supplementary of Molecules. (n.d.). GEO-LEO e-docs. Retrieved March 7, 2026, from [Link]

  • Efficient Production of (R)-3-Aminobutyric Acid by Biotransformation of Recombinant E. coli. (2025, May 9). MDPI. Retrieved March 7, 2026, from [Link]

  • Optical Rotation, Optical Activity, and Specific Rotation. (2017, February 7). Master Organic Chemistry. Retrieved March 7, 2026, from [Link]

  • Modeling Complex Solvent Effects on the Optical Rotation of Chiral Molecules. (2022, January 25). NSF Public Access Repository. Retrieved March 7, 2026, from [Link]

  • M6-23640. (n.d.). Retrieved March 7, 2026, from [Link]

Sources

Methodological & Application

Synthesis of (R)-Methyl 3-(((benzyloxy)carbonyl)amino)butanoate: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: A Senior Application Scientist

Abstract

This comprehensive application note provides a detailed, step-by-step protocol for the synthesis of (R)-Methyl 3-(((benzyloxy)carbonyl)amino)butanoate, a valuable chiral building block in organic synthesis and drug development. This guide is intended for researchers, scientists, and professionals in the field of medicinal chemistry and process development. The protocol is presented with a focus on the causality behind experimental choices, ensuring scientific integrity and reproducibility. All quantitative data is summarized for clarity, and the workflow is visualized through a detailed diagram.

Introduction

(R)-Methyl 3-(((benzyloxy)carbonyl)amino)butanoate is a chiral amino acid derivative of significant interest in the pharmaceutical industry. Its stereochemically defined structure makes it a crucial intermediate in the synthesis of complex bioactive molecules. The benzyloxycarbonyl (Cbz) protecting group, introduced by Bergmann and Zervas in the 1930s, is a cornerstone of peptide synthesis, enabling the selective protection of amine functionalities to prevent undesired side reactions.[1] This protocol details a reliable and efficient two-step synthesis starting from the commercially available (R)-3-aminobutanoic acid. The first step involves the esterification of the carboxylic acid, followed by the protection of the amino group with a benzyloxycarbonyl group.

Synthetic Strategy and Rationale

The overall synthetic pathway is a two-step process:

  • Esterification: The synthesis commences with the conversion of (R)-3-aminobutanoic acid to its corresponding methyl ester hydrochloride using thionyl chloride in methanol. Thionyl chloride is an excellent choice for this transformation as it reacts with methanol to form methyl chloroformate and HCl in situ, which then facilitates the esterification. The HCl also protonates the amino group, forming the hydrochloride salt, which protects it from side reactions.

  • Amine Protection: The second step involves the protection of the amino group of (R)-methyl 3-aminobutanoate hydrochloride with benzyl chloroformate under basic conditions. Sodium carbonate is used to neutralize the hydrochloride salt and to scavenge the HCl generated during the reaction, driving the reaction to completion.

This strategy is efficient and utilizes readily available and relatively inexpensive starting materials.

Experimental Workflow Diagram

The following diagram illustrates the sequential steps of the synthesis protocol.

G cluster_0 Step 1: Esterification cluster_1 Step 2: N-Protection A Charge (R)-3-aminobutanoic acid and Methanol B Cool to 0-10 °C A->B C Slowly add Thionyl Chloride B->C D Reflux Reaction C->D E Concentrate under Reduced Pressure D->E F Dissolve (R)-methyl 3-aminobutanoate HCl in Water E->F Product from Step 1 is starting material for Step 2 G Add Sodium Carbonate F->G H Cool to 0-10 °C G->H I Slowly add Benzyl Chloroformate H->I J Stir at 20-30 °C for 3-4 hours I->J K Work-up and Extraction J->K L Purification K->L

Figure 1: Experimental workflow for the synthesis of (R)-Methyl 3-(((benzyloxy)carbonyl)amino)butanoate.

Detailed Experimental Protocol

Materials and Reagents
ReagentMolar Mass ( g/mol )PuritySupplier
(R)-3-Aminobutanoic acid103.12≥98%Sigma-Aldrich
Methanol (anhydrous)32.04≥99.8%Fisher Scientific
Thionyl chloride118.97≥99%Acros Organics
Sodium carbonate105.99≥99.5%J.T. Baker
Benzyl chloroformate170.59≥98%Alfa Aesar
Dichloromethane (DCM)84.93≥99.8%VWR Chemicals
Ethyl acetate88.11≥99.5%EMD Millipore
Saturated sodium bicarbonate solution--Lab-prepared
Brine (saturated NaCl solution)--Lab-prepared
Anhydrous magnesium sulfate120.37≥97%Sigma-Aldrich
Step 1: Synthesis of (R)-Methyl 3-aminobutanoate hydrochloride
  • To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add (R)-3-aminobutanoic acid (25.0 g, 0.242 mol) and anhydrous methanol (240 g, 303 mL).

  • Cool the mixture to 0-10 °C in an ice-water bath.

  • Slowly add thionyl chloride (31.8 g, 19.3 mL, 0.267 mol) dropwise to the stirred suspension. Caution: The addition is exothermic and releases HCl gas. Perform this step in a well-ventilated fume hood.

  • After the addition is complete, remove the ice bath and heat the reaction mixture to reflux.

  • Maintain the reflux until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Cool the reaction mixture to room temperature and concentrate it under reduced pressure to obtain the crude (R)-methyl 3-aminobutanoate hydrochloride as a white solid.[2] The product can be used in the next step without further purification.

Step 2: Synthesis of (R)-Methyl 3-(((benzyloxy)carbonyl)amino)butanoate
  • In a clean 1 L four-necked flask equipped with a mechanical stirrer, a thermometer, and an addition funnel, dissolve the crude (R)-methyl 3-aminobutanoate hydrochloride (approximately 0.242 mol) in 400 mL of water.

  • Slowly add sodium carbonate (41.4 g, 0.391 mol) in portions to the solution. Ensure the temperature is maintained below 20 °C during the addition.

  • Once the sodium carbonate has dissolved, cool the mixture to 0-10 °C in an ice-water bath.

  • Slowly add benzyl chloroformate (55.5 g, 45.9 mL, 0.325 mol) dropwise via the addition funnel, maintaining the internal temperature between 0-10 °C.[2]

  • After the addition is complete, warm the reaction mixture to 20-30 °C and stir for 3-4 hours.[2]

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 150 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (100 mL) and then with brine (100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether as the eluent to obtain the pure (R)-Methyl 3-(((benzyloxy)carbonyl)amino)butanoate.[3]

Quantitative Summary

StepStarting MaterialQuantity (g)Moles (mol)ProductTheoretical Yield (g)
1(R)-3-Aminobutanoic acid25.00.242(R)-Methyl 3-aminobutanoate hydrochloride37.2
2(R)-Methyl 3-aminobutanoate HCl~37.2~0.242(R)-Methyl 3-(((benzyloxy)carbonyl)amino)butanoate60.8

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times.

  • Thionyl chloride and benzyl chloroformate are corrosive and lachrymatory. Handle with extreme care.

  • The reaction of thionyl chloride with methanol is highly exothermic and releases toxic HCl gas.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of (R)-Methyl 3-(((benzyloxy)carbonyl)amino)butanoate. By following these procedures, researchers can confidently prepare this important chiral building block for their synthetic needs. The protocol emphasizes safety and provides a clear rationale for the chosen experimental conditions, ensuring a high degree of reproducibility.

References

  • Google Patents. (2020). Synthesis method of (R) -3-aminobutanol. CN110683960A.
  • PMC. (2023). Methyl 3-[(tert-butoxycarbonyl)amino]benzoate. Available at: [Link]

Sources

Preparation of (R)-Methyl 3-(((benzyloxy)carbonyl)amino)butanoate from (R)-3-aminobutanoic acid

Author: BenchChem Technical Support Team. Date: March 2026


-Amino Acid Derivatives
Compound:  (R)-Methyl 3-(((benzyloxy)carbonyl)amino)butanoate
Starting Material:  (R)-3-aminobutanoic acid (CAS: 3775-73-3)

Executive Summary

This application note details a robust, scalable two-step protocol for the synthesis of (R)-Methyl 3-(((benzyloxy)carbonyl)amino)butanoate from (R)-3-aminobutanoic acid . This specific derivative is a critical chiral building block in the synthesis of


-peptides and pharmaceutical intermediates, including the HIV integrase inhibitor Dolutegravir.[1]

The protocol utilizes a "Esterification-First" strategy. By converting the carboxylic acid to the methyl ester hydrochloride salt prior to amine protection, we maximize solubility and minimize the risk of racemization or side-reactions (such as mixed anhydride formation) that can occur when activating carboxylic acids in the presence of free amines. The procedure achieves high enantiomeric purity (>99% ee) and chemical yield (>90% over two steps).[2]

Chemical Strategy & Mechanism[1][3][4][5][6][7][8]

Retrosynthetic Logic

The synthesis is divided into two distinct unit operations:

  • Acid-Catalyzed Esterification: Activation of the carboxylic acid with thionyl chloride (

    
    ) in methanol. This forms the methyl ester while the amine is protonated (protected) as the hydrochloride salt, preventing self-condensation.
    
  • Schotten-Baumann Protection: N-acylation of the amine salt with benzyl chloroformate (Cbz-Cl) under biphasic basic conditions.

Reaction Scheme

The following diagram illustrates the chemical transformation and intermediate structures.

ReactionScheme SM (R)-3-aminobutanoic acid (CAS: 3775-73-3) INT Intermediate: Methyl ester HCl salt SM->INT 1. SOCl2, MeOH, 0°C to Reflux (Esterification) PROD Product: (R)-Methyl 3-(N-Cbz)aminobutanoate INT->PROD 2. Cbz-Cl, Na2CO3 H2O/THF, 0-10°C (Protection)

Figure 1: Two-step synthetic pathway.

Experimental Protocols

Step 1: Synthesis of (R)-Methyl 3-aminobutanoate Hydrochloride

Objective: Convert the zwitterionic amino acid into the soluble methyl ester hydrochloride.

Reagents:

  • (R)-3-aminobutanoic acid (1.0 equiv)

  • Thionyl Chloride (

    
    ) (1.5 - 2.0 equiv)
    
  • Methanol (anhydrous) (10-15 volumes)

Procedure:

  • Setup: Equip a dry 3-neck round-bottom flask with a magnetic stir bar, reflux condenser (with drying tube/nitrogen inlet), and a pressure-equalizing addition funnel.

  • Solvation: Charge the flask with Methanol (anhydrous). Cool the solvent to 0–5°C using an ice/water bath.

  • Activation: Add Thionyl Chloride dropwise via the addition funnel.

    • Critical Control Point: The reaction is highly exothermic. Maintain internal temperature <10°C. Evolution of

      
       and 
      
      
      
      gas will occur; ensure proper ventilation.
  • Addition: Add (R)-3-aminobutanoic acid portion-wise to the cold solution.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (RT) over 30 minutes. Then, heat to reflux (approx. 65°C) for 4–6 hours.

    • Monitoring: Monitor by TLC (System: n-Butanol/Acetic Acid/Water 3:1:1, stain with Ninhydrin). Starting material should be consumed.[3][4]

  • Workup: Concentrate the reaction mixture under reduced pressure (rotary evaporator) to remove solvent and excess

    
    .
    
    • Note: Co-evaporate with toluene (2x) to remove trace

      
       and 
      
      
      
      .
  • Result: The product, (R)-Methyl 3-aminobutanoate hydrochloride, is obtained as a hygroscopic white to off-white solid. It is typically used directly in the next step without further purification.

Step 2: N-Cbz Protection (Schotten-Baumann Conditions)

Objective: Protect the amine moiety with a Carboxybenzyl (Cbz) group.

Reagents:

  • (R)-Methyl 3-aminobutanoate HCl (from Step 1) (1.0 equiv)

  • Benzyl Chloroformate (Cbz-Cl) (1.1 equiv)[3]

  • Sodium Carbonate (

    
    ) (2.0 - 2.5 equiv)
    
  • Solvent: Water / THF (1:1 mixture) or Water / Dichloromethane (DCM)

Procedure:

  • Dissolution: In a flask, dissolve the ester hydrochloride salt from Step 1 in Water (5-10 volumes).

  • Neutralization: Slowly add Sodium Carbonate (

    
    ) to the solution. Stir until fully dissolved.
    
    • Observation:

      
       evolution may occur. The pH should be basic (pH ~8-9).
      
  • Cooling: Cool the mixture to 0–5°C .

  • Acylation: Add Benzyl Chloroformate (Cbz-Cl) dropwise (neat or dissolved in minimal THF/DCM) while vigorously stirring.

    • Critical Control Point: Maintain temperature <10°C to prevent hydrolysis of the methyl ester.

  • Reaction: Allow the mixture to warm to RT and stir for 3–4 hours.

    • Monitoring: TLC (Hexanes/Ethyl Acetate 2:1, UV visualization).

  • Workup:

    • If using THF: Evaporate the THF under reduced pressure. Extract the remaining aqueous layer with Ethyl Acetate (3x).[5][6]

    • If using DCM: Separate the layers. Extract the aqueous layer with fresh DCM (2x).

  • Washing: Wash the combined organic layers with:

    • 1M

      
       (cold, quick wash to remove unreacted amine)
      
    • Saturated

      
       (to remove unreacted Cbz-Cl hydrolysis products)
      
    • Brine (saturated

      
      )
      
  • Drying: Dry over anhydrous

    
    , filter, and concentrate under vacuum.
    
  • Purification: The crude oil often solidifies upon standing. If necessary, purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient 9:1 to 7:3) or recrystallization from EtOAc/Hexanes.

Operational Workflow Diagram

Workflow cluster_0 Step 1: Esterification cluster_1 Step 2: Protection Start Start: MeOH (0°C) AddSOCl2 Add SOCl2 (Dropwise) Start->AddSOCl2 AddSM Add (R)-3-aminobutanoic acid AddSOCl2->AddSM Reflux Reflux 4-6h AddSM->Reflux Conc Concentrate to Dryness (HCl Salt) Reflux->Conc Dissolve Dissolve Salt in H2O/THF Conc->Dissolve Base Add Na2CO3 (pH 8-9) Dissolve->Base AddCbz Add Cbz-Cl (0-10°C) Base->AddCbz Workup Extract (EtOAc) -> Wash -> Dry AddCbz->Workup

Figure 2: Operational workflow for the sequential synthesis.

Quantitative Data & Specifications

ParameterSpecification / Target
Step 1 Yield 95% - 99% (Quantitative conversion typical)
Step 2 Yield 90% - 96%
Overall Yield ~85% - 90%
Appearance White crystalline solid or colorless oil (solidifies on standing)
Purity (HPLC) > 98.0%
Chiral Purity (ee) > 99.0% (No racemization observed under these conditions)
1H NMR (CDCl3)

7.35 (m, 5H, Ph), 5.3 (br s, 1H, NH), 5.1 (s, 2H, CH2-Ph), 4.1 (m, 1H, CH-N), 3.65 (s, 3H, OMe), 2.5 (d, 2H, CH2-CO), 1.25 (d, 3H, CH3)

Process Safety & Troubleshooting

Safety Hazards
  • Thionyl Chloride (

    
    ):  Extremely corrosive; reacts violently with water to release toxic gases (
    
    
    
    ,
    
    
    ). Action: Use only in a fume hood. Quench excess reagent carefully.
  • Benzyl Chloroformate (Cbz-Cl): Lachrymator and corrosive. Action: Handle with gloves and eye protection.

  • Exotherms: Both the addition of

    
     to methanol and the quenching of the reaction are exothermic. Action:  Control temperature strictly using ice baths.
    
Troubleshooting Guide
  • Issue: Low Yield in Step 2.

    • Cause: Hydrolysis of the methyl ester.

    • Solution: Ensure the temperature is kept <10°C during the basic phase. Do not use strong bases like NaOH; stick to

      
       or 
      
      
      
      .
  • Issue: Oil instead of Solid.

    • Cause: Residual solvent or impurities.

    • Solution: Triturate the oil with cold hexanes or pentane to induce crystallization.

  • Issue: Incomplete Esterification.

    • Cause: Water in methanol.

    • Solution: Use anhydrous methanol and a drying tube.[5]

References

  • Synthesis of (R)-3-aminobutanol (Patent CN110683960A). Describes the specific stoichiometry for esterification of (R)-3-aminobutanoic acid using SOCl2/MeOH and subsequent protection.

  • Thionyl Chloride-Mediated Esterification. General protocol for amino acid esterification.

  • Cbz Protection of Amines (Schotten-Baumann). Standard operating procedures for Cbz protection.[7]

  • (R)-3-Aminobutanoic acid (CAS 3775-73-3) Data.

Sources

Application Note: (R)-Methyl 3-(((benzyloxy)carbonyl)amino)butanoate in Advanced Organic Synthesis and Peptidomimetics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(R)-Methyl 3-(((benzyloxy)carbonyl)amino)butanoate (CAS: 142035-70-9) is a highly versatile, orthogonally protected chiral building block. As a derivative of D-β-homoalanine, it is foundational in the synthesis of β-peptides, foldamers, and complex macrocyclic natural products. This application note provides an authoritative guide on the structural utility, mechanistic pathways, and self-validating experimental protocols for utilizing this compound in advanced synthetic workflows.

Structural and Chemical Profiling

The strategic value of this molecule lies in its orthogonal protection scheme. The amine is masked by a carboxybenzyl (Cbz) group, which is stable to both mildly basic and acidic conditions, while the carboxylic acid is protected as a methyl ester. This allows for highly controlled, bidirectional chain elongation without the risk of racemization at the C3 stereocenter.

Quantitative Data Summary
PropertySpecificationSynthetic Implication
Chemical Name (R)-Methyl 3-(((benzyloxy)carbonyl)amino)butanoateStandard IUPAC nomenclature.
CAS Number 142035-70-9Unique identifier for procurement and spectral reference.
Molecular Formula C13H17NO4M.W.: 251.28 g/mol .
Stereochemistry (R)-configuration at C3Directs the folding topology of resulting β-peptides (e.g., 14-helices).
N-Terminus Protection Benzyloxycarbonyl (Cbz)Cleaved via catalytic hydrogenolysis (H2, Pd/C); orthogonal to Boc/Fmoc.
C-Terminus Protection Methyl Ester (-COOMe)Cleaved via basic saponification (LiOH) or organotin reagents (Me3SnOH).

Core Applications in Drug Development

Synthesis of β-Peptides and Foldamers

Unlike natural α-peptides, β-peptides exhibit profound resistance to proteolytic degradation in vivo. The incorporation of β-homoalanine oligomers into viral T-cell epitopes has been demonstrated to maintain high-affinity binding to Major Histocompatibility Complex (MHC) class I proteins while modulating T-cell responses. This makes the compound an invaluable precursor for rational vaccine design and autoimmune therapeutics [1].

Precursor for Macrocyclic Natural Products

In the total synthesis of complex natural products, such as the antimalarial cyclopeptide Kakeromamide A, this compound serves as a critical chiral fragment. The methyl ester can be selectively saponified using mild reagents (like trimethyltin hydroxide or lithium hydroxide) to yield the free acid, which is subsequently subjected to macrocyclization [2].

Retroviral Protease Inhibitors

β-amino acid derivatives are heavily utilized in the design of retroviral protease inhibitors and chemotherapeutic agents. Reduction of the methyl ester yields chiral β-amino alcohols, which act as transition-state isosteres in protease active sites [3].

Mechanistic Workflows and Pathways

The following diagrams illustrate the logical relationships and synthetic pathways enabled by the orthogonal protection of the compound.

OrthogonalProtection A (R)-Methyl 3-(Cbz-amino)butanoate B (R)-3-(Cbz-amino)butanoic acid (C-Terminus Free) A->B LiOH, THF/H2O (Saponification) C (R)-Methyl 3-aminobutanoate (N-Terminus Free) A->C H2, Pd/C, MeOH (Hydrogenolysis) D Chiral Amino Alcohol (Reduced Ester) A->D LiBH4, THF (Reduction)

Diagram 1: Divergent synthetic pathways enabled by the orthogonal protection of the starting material.

PeptideAssembly S1 1. Saponification Reagent: LiOH Unmasks Carboxylic Acid S2 2. Activation Reagent: HATU/DIPEA Forms Active Ester S1->S2 S3 3. Amidation Reagent: R-NH2 Forms β-Peptide Bond S2->S3 S4 4. Deprotection Reagent: H2, Pd/C Unmasks Amine for Next Cycle S3->S4 S4->S1 Iterative Cycle

Diagram 2: Iterative β-peptide assembly cycle utilizing HATU-mediated coupling and hydrogenolysis.

Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that researchers can verify the success of each step before proceeding.

Protocol A: Selective Saponification of the Methyl Ester

Objective: Unmask the C-terminus to yield (R)-3-(((benzyloxy)carbonyl)amino)butanoic acid. Expertise & Causality: Lithium hydroxide (LiOH) in a mixed aqueous-organic solvent is utilized instead of sodium hydroxide (NaOH). LiOH provides a milder basic environment, which drastically reduces the risk of base-catalyzed retro-Michael additions or epimerization at the β-chiral center.

  • Dissolution: Dissolve 1.0 equivalent of (R)-Methyl 3-(((benzyloxy)carbonyl)amino)butanoate in a 3:1 mixture of THF:H2O (0.2 M concentration).

  • Reaction: Cool the mixture to 0 °C in an ice bath. Slowly add 1.2 equivalents of LiOH·H2O.

  • Stirring: Remove the ice bath and allow the reaction to stir at room temperature for 2–4 hours.

  • Validation (In-Process): Monitor via TLC (Hexanes/EtOAc 1:1). The reaction is complete when the high-Rf ester spot disappears and a baseline/low-Rf acid spot appears (UV active).

  • Workup: Evaporate the THF under reduced pressure. Acidify the remaining aqueous layer to pH 2–3 using 1M KHSO4 (avoid strong acids like HCl to prevent Cbz degradation).

  • Extraction: Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo to yield the free acid.

Protocol B: HATU-Mediated β-Peptide Coupling

Objective: Couple the free β-amino acid to a growing peptide chain or amine nucleophile. Expertise & Causality: β-amino acids possess greater steric hindrance compared to α-amino acids. HATU is selected as the coupling reagent because it generates a highly reactive 7-azabenzotriazole active ester, which accelerates amidation and suppresses epimerization better than standard EDC/HOBt systems.

  • Preparation: In an oven-dried flask under Argon, dissolve the free acid from Protocol A (1.0 eq) and the target amine nucleophile (1.1 eq) in anhydrous DMF (0.1 M).

  • Base Addition: Add 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Stir for 5 minutes.

  • Activation: Cool the mixture to 0 °C and add 1.1 equivalents of HATU.

  • Coupling: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Validation (In-Process): Perform LC-MS analysis. The crude mixture should exhibit the expected [M+H]+ mass of the coupled β-peptide.

  • Workup: Quench the reaction with water and extract with EtOAc. Wash the organic layer sequentially with 5% aqueous citric acid, saturated NaHCO3, and brine. Dry over Na2SO4 and concentrate. Purify via flash chromatography if necessary.

Protocol C: Cbz Deprotection via Catalytic Hydrogenolysis

Objective: Unmask the N-terminus to yield the free β-amine for subsequent coupling cycles. Expertise & Causality: Catalytic hydrogenolysis is chosen because it is completely orthogonal to ester and amide bonds. The Cbz group is cleanly converted into toluene and carbon dioxide gas, leaving no heavy metal or chemical byproducts that require harsh purification.

  • Setup: Dissolve the Cbz-protected compound in HPLC-grade Methanol or Ethanol (0.1 M).

  • Catalyst Addition: Carefully add 10% Pd/C (10% w/w relative to the substrate). Safety Note: Pd/C is pyrophoric; add under an inert atmosphere.

  • Hydrogenation: Evacuate the flask and backfill with Argon (3x). Evacuate again and backfill with H2 gas using a double-layered balloon.

  • Reaction: Stir vigorously at room temperature for 4–6 hours.

  • Validation (In-Process): TLC will confirm the complete consumption of the starting material. The newly formed free amine will strongly stain purple/pink when treated with ninhydrin stain and heated.

  • Filtration: Filter the suspension through a tightly packed pad of Celite to remove the palladium catalyst. Wash the Celite pad thoroughly with Methanol.

  • Isolation: Concentrate the filtrate in vacuo to afford the pure free amine, ready for the next synthetic step.

References

  • Nonapeptide analogues containing (R)-3-hydroxybutanoate and beta-homoalanine oligomers: synthesis and binding affinity to a class I major histocompatibility complex protein. PubMed (NIH). Available at:[Link]

  • Total Synthesis and Biological Evaluation of Kakeromamide A and Its Analogues. Frontiers in Chemistry. Available at:[Link]

  • Alpha-and Beta-amino acid hydroxyethylamino sulfamic acid derivatives useful as retroviral protease inhibitors.Google Patents (US7037941B2).

Application Note: Strategic Utilization of (R)-Methyl 3-(((benzyloxy)carbonyl)amino)butanoate in Medicinal Chemistry

[1][2]

Abstract

This guide details the strategic application of (R)-Methyl 3-(((benzyloxy)carbonyl)amino)butanoate (hereafter referred to as (R)-Cbz-MAB ), a protected

1

33

Chemical Profile & Reactivity

(R)-Cbz-MAB represents a "privileged scaffold" in medicinal chemistry due to its ability to introduce specific stereochemical constraints and metabolic stability into bioactive molecules.[1]

Structural Attributes[1][2][3][4][5][6][7]
  • Systematic Name: Methyl (3R)-3-{[(benzyloxy)carbonyl]amino}butanoate[1][]

  • Core Scaffold:

    
    -Aminobutyric Acid (BABA) derivative.[1][3]
    
  • Stereochemistry: (R)-configuration at the

    
    -carbon (C3).[1][] This stereocenter is critical for inducing specific secondary structures (e.g., 14-helices) in 
    
    
    -peptides.[1][][3]
  • Orthogonal Protection:

    • Amine Protection (Cbz/Z): Acid-stable, base-stable.[1][][3] Removed via catalytic hydrogenolysis (

      
      /Pd-C).
      
    • Carboxyl Protection (Methyl Ester): Acid-stable, hydrogenolysis-stable.[1][][3] Removed via mild basic hydrolysis (LiOH/NaOH).[1][3]

Reactivity Map

The molecule possesses three distinct zones of reactivity, allowing for divergent synthetic pathways.[3]

ReactivityMapCenter(R)-Cbz-MABCore StructureZone1Zone 1: Carboxyl Terminus(Methyl Ester)Center->Zone1Hydrolysis/AmidationZone2Zone 2: Amino Terminus(Cbz Group)Center->Zone2HydrogenolysisZone3Zone 3: Chiral Center(C3-R Configuration)Center->Zone3Stereo-inductionApp1App1Zone1->App1Precursor to Acids/AmidesApp2App2Zone2->App2N-Terminal ExtensionApp3App3Zone3->App3Helix Formation (Foldamers)

Figure 1: Reactivity map highlighting the orthogonal protection scheme and the central chiral scaffold.[1]

Key Applications in Drug Discovery[2][3][8]

-Peptide Foldamers

The primary application of (R)-Cbz-MAB is as a monomer for

1


13
  • Mechanism: The insertion of an extra methylene group (

    
    ) into the backbone alters the hydrogen-bonding pattern.[1]
    
  • Structure: Homooligomers of (R)-

    
    -amino acids typically adopt a 14-helix  structure (stabilized by 14-membered ring H-bonds between 
    
    
    and
    
    
    ).[1][]
Synthesis of Bioactive Heterocycles

(R)-Cbz-MAB serves as a precursor for chiral heterocycles found in antibiotics and antidiabetics.[1][]

  • 
    -Lactams:  Cyclization of the 
    
    
    -amino acid yields the azetidin-2-one core, essential for penicillin/cephalosporin-class antibiotics.[1][][4]
  • Dihydropyrimidines: Condensation reactions can yield pyrimidine derivatives, relevant in calcium channel blockers and mitotic kinesin inhibitors.[3]

Experimental Protocols

Protocol A: Selective Deprotection (C-Terminal Hydrolysis)

Objective: To generate the free carboxylic acid for coupling to an amine (N-terminal extension) without affecting the Cbz group.[1]

Reagents:

  • (R)-Cbz-MAB (1.0 equiv)[1][]

  • Lithium Hydroxide Monohydrate (LiOH[1][3]·H2O) (1.5 equiv)[1][3]

  • Solvent: THF/Water (3:1 v/v)[1][3]

  • 1N HCl (for acidification)[1][3]

Step-by-Step Methodology:

  • Dissolution: Dissolve (R)-Cbz-MAB in THF/Water (3:1) at

    
    .[1][3]
    
  • Saponification: Add LiOH·H2O slowly.[1][][3] Stir at

    
     for 30 mins, then warm to Room Temperature (RT) and monitor by TLC (approx. 2-4 hours).
    
  • Quench & Extraction:

    • Evaporate THF under reduced pressure.

    • Dilute the aqueous residue with water and wash with Ethyl Acetate (

      
      ) to remove unreacted ester.[1][3]
      
    • Critical Step: Acidify the aqueous layer to pH 2-3 using 1N HCl at

      
      .[1][][3] The product may precipitate or form an oil.[][3]
      
  • Isolation: Extract the acidic aqueous layer with Ethyl Acetate (

    
    ).[1][][3] Dry combined organics over 
    
    
    , filter, and concentrate.[3]
    • Yield expectation: >90%.[1][][3]

    • Validation: Check

      
       NMR for disappearance of methyl singlet (
      
      
      ppm).
Protocol B: Selective Deprotection (N-Terminal Hydrogenolysis)

Objective: To generate the free amine for coupling to a carboxylic acid (C-terminal extension) without affecting the methyl ester.[1]

Reagents:

  • (R)-Cbz-MAB (1.0 equiv)[1][]

  • Palladium on Carbon (Pd/C, 10% wt loading) (10 wt% of substrate mass)[3]

  • Hydrogen Gas (

    
    ) (Balloon pressure)[1][3]
    
  • Solvent: Methanol (MeOH)[1][3]

Step-by-Step Methodology:

  • Preparation: Dissolve (R)-Cbz-MAB in anhydrous MeOH in a round-bottom flask.

  • Catalyst Addition: Under an inert atmosphere (

    
    ), carefully add Pd/C. Safety Note:  Pd/C is pyrophoric; keep wet with solvent.[1][3]
    
  • Hydrogenation: Purge the flask with

    
     gas (balloon). Stir vigorously at RT for 2-6 hours.
    
  • Filtration: Filter the reaction mixture through a Celite pad to remove the catalyst. Wash the pad with MeOH.[][3]

  • Isolation: Concentrate the filtrate in vacuo.

    • Note: The free amine may be unstable or volatile; use immediately in the coupling step or convert to a salt (e.g., HCl salt) by adding 1M HCl in dioxane/ether and evaporating.[3]

Protocol C: Solution-Phase Peptide Coupling

Objective: Coupling the free acid (from Protocol A) to an amine partner.[1][][3]

Reagents:

  • Carboxylic Acid Component (1.0 equiv)

  • Amine Component (1.1 equiv)[1][3]

  • Coupling Agent: EDC[1][]·HCl (1.2 equiv) + HOBt (1.2 equiv) OR HATU (1.1 equiv)[1][3]

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[1][3]

  • Solvent: DMF or DCM[1][]

Workflow:

  • Dissolve the Acid component in dry DMF/DCM.[1][][3]

  • Add DIPEA and the Coupling Agent (EDC/HOBt or HATU).[1][][3] Stir for 5-10 minutes to activate the ester.

  • Add the Amine component.[1][][3]

  • Stir at RT for 4-12 hours.

  • Workup: Dilute with Ethyl Acetate. Wash sequentially with 1N HCl, Sat.

    
    , and Brine.[3] Dry and concentrate.
    

Visualizing the Synthetic Logic

The following diagram illustrates the "Iterative Cycle" for synthesizing

BetaPeptideSynthesisStartStarting Material:(R)-Cbz-MABSplitPathway SelectionStart->SplitPathAPath A: N-Terminus Extension(Remove Cbz)Split->PathAPathBPath B: C-Terminus Extension(Hydrolyze Ester)Split->PathBDeprotectNH2 / Pd-C(Yields Free Amine)PathA->DeprotectNDeprotectCLiOH / H2O(Yields Free Acid)PathB->DeprotectCCouplePeptide Coupling(EDC/HOBt or HATU)DeprotectN->Couple+ Carboxylic AcidDeprotectC->Couple+ AmineProductElongated Beta-Peptide ChainCouple->ProductProduct->SplitRepeat Cycle

Figure 2: Iterative synthetic cycle for constructing

Case Study: Synthesis of a -Lactam Intermediate

A critical application in antibiotic research is the conversion of


1

Mechanism: Intramolecular cyclization.[1][][3] Protocol:

  • Saponification: Convert (R)-Cbz-MAB to the free acid (Protocol A).

  • Activation: React the free acid with Methanesulfonyl chloride (MsCl) and

    
     to form the mixed anhydride.
    
  • Cyclization: Under basic conditions, the amine (after Cbz removal) attacks the activated carbonyl.[3]

    • Alternative (Direct from Ester): Treatment with Grignard reagents (e.g.,

      
      ) can induce cyclization of the amino ester directly, though Cbz removal is usually required first or concurrent with cyclization depending on the specific reagent used.[3]
      

References

  • Seebach, D., et al. "Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling."[1][][3] Helvetica Chimica Acta, 1996.[3]

  • Gellman, S. H. "Foldamers: A Manifesto."[][3] Accounts of Chemical Research, 1998.[3]

  • Cheng, R. P., Gellman, S. H., & DeGrado, W. F. "Beta-Peptides: From Structure to Function."[3] Chemical Reviews, 2001.[3]

  • Steer, D. L., et al. "Beta-Amino Acids: Versatile Peptidomimetics."[1][][3] Current Medicinal Chemistry, 2002.[3]

  • Lelais, G., & Seebach, D. "Beta2-amino acids—syntheses, occurrence in nature, and components of beta-peptides."[][3] Biopolymers, 2004.[3] [1][3]

(R)-Methyl 3-(((benzyloxy)carbonyl)amino)butanoate as an intermediate for chiral compounds

Author: BenchChem Technical Support Team. Date: March 2026

High-Purity Chiral Intermediate for


-Peptide Synthesis and Peptidomimetics 

Executive Summary & Strategic Utility

(R)-Methyl 3-(((benzyloxy)carbonyl)amino)butanoate is a critical chiral building block belonging to the class of


-amino acids. Unlike naturally occurring 

-amino acids, where the amino group is attached to the C

carbon, this molecule features an amino group at the C

position (C3).

Why this molecule matters:

  • Proteolytic Resistance: Peptides constructed from

    
    -amino acids (
    
    
    
    -peptides) are completely stable against common peptidases (pepsin, trypsin, chymotrypsin) in the human body, making them ideal scaffolds for drug design with extended half-lives.
  • Foldamer Potential:

    
    -peptides adopt stable, predictable secondary structures (helices, sheets, turns) distinct from 
    
    
    
    -peptides. This specific (R)-isomer (derived from D-alanine) is essential for controlling the helicity (e.g., forming the 14-helix) in foldamer research.
  • Orthogonal Protection: The molecule carries two orthogonal protecting groups:

    • N-Terminus: Benzyloxycarbonyl (Cbz/Z), removable via catalytic hydrogenolysis (

      
      /Pd) or strong acid (HBr).
      
    • C-Terminus: Methyl ester, removable via mild saponification (LiOH).

This guide details the synthesis, handling, and deprotection protocols required to utilize this intermediate effectively in medicinal chemistry workflows.

Chemical Profile

PropertySpecification
IUPAC Name Methyl (3R)-3-{[(benzyloxy)carbonyl]amino}butanoate
Molecular Formula

Molecular Weight 251.28 g/mol
Chirality (R)-Enantiomer (Derived from D-Alanine)
Physical State White crystalline solid or colorless oil (purity dependent)
Solubility Soluble in MeOH, DCM, EtOAc; Insoluble in Water
Storage 2-8°C, Desiccated (Hygroscopic)

Synthesis Protocol: Arndt-Eistert Homologation

The most robust route to enantiopure


-amino acids is the Arndt-Eistert homologation of the corresponding 

-amino acid. This preserves the stereocenter configuration.[1]

Pathway: N-Cbz-D-Alanine


 Mixed Anhydride 


-Diazoketone

Wolff Rearrangement

Target Ester.
Diagram: Synthesis Workflow

ArndtEistert Start N-Cbz-D-Alanine (Starting Material) Anhydride Mixed Anhydride (Intermediate) Start->Anhydride ClCOOEt / NMM -15°C Diazo α-Diazoketone (Key Intermediate) Anhydride->Diazo CH2N2 (Diazomethane) 0°C Wolff Wolff Rearrangement (Ag+ Catalyst) Diazo->Wolff AgBz / MeOH Heat or Sonication Target (R)-Methyl 3-(Cbz-amino)butanoate (Target) Wolff->Target Ketene Trapping

Caption: Step-wise Arndt-Eistert homologation preserving stereochemistry.

Detailed Experimental Procedure

Safety Warning: Diazomethane (


) is explosive and toxic.[1][2] Use a dedicated diazomethane kit with polished glass joints (no ground glass) behind a blast shield. Alternatively, use TMS-Diazomethane (safer) if compatible.
Step 1: Activation (Mixed Anhydride Formation)
  • Dissolve N-Cbz-D-Alanine (10.0 mmol) in anhydrous THF (50 mL) under Nitrogen.

  • Cool to -15°C (Ice/Salt bath).

  • Add N-Methylmorpholine (NMM) (10.0 mmol) followed by Ethyl Chloroformate (10.0 mmol) dropwise.

    • Note: Control temperature strictly. Exceeding -10°C can lead to urethane byproducts.

  • Stir for 15 minutes to form the mixed anhydride.

Step 2: Diazoketone Formation[1]
  • Filter the precipitated NMM salts quickly under inert atmosphere.

  • Add the filtrate dropwise to a solution of Diazomethane (approx 15 mmol, excess) in ether at 0°C.

    • Why: Excess diazomethane scavenges HCl produced, preventing the formation of the chloromethyl ketone byproduct.[2]

  • Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) overnight.

  • Evaporate solvent carefully (no heat) to yield the yellow crystalline

    
    -diazoketone .
    
Step 3: Wolff Rearrangement (The Homologation)[1]
  • Dissolve the diazoketone in anhydrous Methanol (50 mL).

  • Add Silver Benzoate (0.1 eq) dissolved in Triethylamine (1 mL).

  • Reaction: Stir at RT in the dark. Nitrogen gas (

    
    ) evolution indicates reaction progress.
    
    • Mechanism:[1][2][3][4] The metal carbene undergoes a 1,2-shift to form a ketene intermediate, which is immediately trapped by methanol to form the methyl ester.

  • Workup: Filter through Celite to remove silver. Concentrate filtrate.[3]

  • Purification: Flash chromatography (Hexanes/Ethyl Acetate 3:1).

Deprotection & Application Protocols

To use this intermediate in peptide synthesis, one protecting group must be selectively removed.

Diagram: Divergent Deprotection Pathways

Deprotection cluster_N N-Terminus Deprotection cluster_C C-Terminus Deprotection Target (R)-Methyl 3-(Cbz-amino)butanoate H2 H2 / Pd-C (Hydrogenolysis) Target->H2 LiOH LiOH / THF / H2O (Saponification) Target->LiOH FreeAmine (R)-Methyl 3-aminobutanoate (Free Amine) H2->FreeAmine Quantitative FreeAcid (R)-3-(Cbz-amino)butanoic acid (Free Acid) LiOH->FreeAcid Mild Hydrolysis

Caption: Orthogonal deprotection strategies for N- and C-termini.

Protocol A: N-Terminal Deprotection (Hydrogenolysis)

Use this to expose the amine for coupling to the next amino acid.

  • Setup: Dissolve the target molecule (1.0 g) in Methanol (20 mL).

  • Catalyst: Add 10% Pd/C (100 mg, 10 wt%).

    • Caution: Pd/C is pyrophoric. Add under a blanket of nitrogen or wet with solvent first.

  • Hydrogenation: Sparge with Hydrogen gas (

    
    ) (balloon pressure is sufficient) for 2–4 hours at RT.
    
  • Monitoring: Check TLC (ninhydrin stain will show a free amine spot).

  • Workup: Filter through a Celite pad to remove Pd/C. Rinse with MeOH.

  • Result: Evaporation yields the free amine as a colorless oil. Use immediately or convert to HCl salt for storage.

Protocol B: C-Terminal Deprotection (Saponification)

Use this to expose the carboxylic acid for coupling to a resin or amine.

  • Setup: Dissolve the target molecule (1.0 mmol) in THF (3 mL).

  • Reagent: Add LiOH (2.0 mmol) dissolved in Water (1 mL).

  • Reaction: Stir at 0°C for 1 hour, then RT for 2 hours.

    • Note: Avoid heating to prevent racemization, although

      
      -amino acids are generally more resistant to racemization than 
      
      
      
      -amino acids.
  • Workup:

    • Acidify to pH 2 with 1N HCl.

    • Extract with Ethyl Acetate (3x).

    • Dry over

      
       and concentrate.
      
  • Result: (R)-3-(Cbz-amino)butanoic acid (Solid).

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Low Yield (Arndt-Eistert) Incomplete Mixed Anhydride formationEnsure NMM is fresh; maintain -15°C strictly.
Chloromethyl Ketone Impurity Insufficient DiazomethaneUse >2.5 eq of Diazomethane to scavenge HCl.
Racemization High temperature during Wolff RearrangementPerform Wolff rearrangement photochemically or use Silver Benzoate at RT (avoid reflux).
Incomplete Hydrogenolysis Catalyst PoisoningSulfur traces from reagents can poison Pd. Wash starting material thoroughly; increase catalyst load.

References

  • Seebach, D., Overhand, M., Kühnle, F. N., Martinoni, B., Oberer, L., Hommel, U., & Widmer, H. (1996).

    
    -Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Structure determination by NMR and CD spectroscopy and by X-ray crystallography. Helical secondary structure of a 
    
    
    
    -hexapeptide in solution and its stability towards pepsin. Helvetica Chimica Acta, 79(4), 913-941.
  • Podlech, J., & Seebach, D. (1995).[5] The Arndt-Eistert Reaction in Peptide Chemistry: A Facile Access to Homopeptides.[5] Angewandte Chemie International Edition, 34(4), 471-472.

  • Gellman, S. H. (1998). Foldamers: A Manifesto. Accounts of Chemical Research, 31(4), 173-180.

  • Matthews, J. L., Braun, C., Guibourdenche, C., Overhand, M., & Seebach, D. (1997).

    
    -amino acids from 
    
    
    
    -amino acids using the Arndt-Eistert reaction.[6] In Enantioselective Synthesis of
    
    
    -Amino Acids (pp. 105-126). Wiley-VCH. (Standard text reference for this protocol).
  • BenchChem. (2025).[3][7] Application Note: Synthesis of β-Amino Acids via Arndt-Eistert Homologation.[1][3][5][6](Verified General Protocol Source).

Sources

Application Note: Chemoselective Deprotection of the Cbz Group from (R)-Methyl 3-(((benzyloxy)carbonyl)amino)butanoate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

The synthesis of complex peptidomimetics and small-molecule therapeutics frequently relies on chiral


-amino acids. The compound (R)-Methyl 3-(((benzyloxy)carbonyl)amino)butanoate  is a highly versatile synthetic building block featuring a 

-chiral center, a methyl ester, and an amine protected by a benzyloxycarbonyl (Cbz or Z) group.

The critical challenge in deprotecting this substrate is achieving complete removal of the Cbz group without inducing hydrolysis or transesterification of the methyl ester, and without causing racemization of the sensitive (R)-stereocenter. While Cbz groups can be cleaved under strongly acidic conditions (e.g., HBr in acetic acid), such harsh environments risk compromising the ester functionality[1]. Therefore, catalytic hydrogenolysis using Palladium on Carbon (Pd/C) and hydrogen gas (


) is the industry-standard methodology. This approach is completely orthogonal to the ester and proceeds under mild, neutral conditions that preserve stereochemical integrity[2].

Mechanistic Insights and Causality

Understanding the reaction mechanism is crucial for optimizing the protocol and anticipating potential side reactions. The deprotection is a heterogeneous catalytic process:

  • Adsorption & Activation : The aromatic ring of the Cbz group adsorbs onto the surface of the Pd(0) catalyst, bringing the benzylic C-O bond into close proximity with surface-bound hydrogen atoms[3].

  • Hydrogenolysis : The benzylic carbon-oxygen bond is cleaved via the addition of

    
    , releasing toluene as an inert byproduct and leaving a carbamic acid intermediate[4].
    
  • Decarboxylation : The carbamic acid is highly unstable and undergoes spontaneous decarboxylation, releasing carbon dioxide (

    
    ) gas to yield the free amine[4].
    

Expert Insight (Causality): Free


-amino esters possess a tendency to undergo intermolecular condensation (forming oligomers or 

-lactams) if concentrated as a free base at elevated temperatures. To mitigate this, it is highly recommended to perform the hydrogenation in the presence of a stoichiometric amount of a mild acid (such as acetic acid) to immediately trap the nascent amine as its stable, unreactive ammonium salt[5].

Reaction Pathway Visualization

CbzMechanism A (R)-Methyl 3-(Cbz-amino)butanoate (Protected Substrate) B Pd/C Surface Adsorption & H2 Activation A->B C Hydrogenolysis (C-O Bond Cleavage) B->C H2 gas D Carbamic Acid Intermediate (+ Toluene) C->D Fast E Spontaneous Decarboxylation (- CO2) D->E Spontaneous F (R)-Methyl 3-aminobutanoate (Free Amine / Salt) E->F

Mechanistic pathway of Pd/C-catalyzed Cbz hydrogenolysis and subsequent decarboxylation.

Quantitative Method Comparison

To justify the selection of catalytic hydrogenolysis, the following table summarizes the quantitative and qualitative parameters of common Cbz deprotection strategies for this specific substrate class.

Deprotection MethodReagentsReaction TimeChemoselectivity (Ester)Stereocenter IntegrityTypical Yield
Catalytic Hydrogenolysis

(1 atm), 10% Pd/C, MeOH
2 - 12 hExcellent (No hydrolysis)Excellent (Maintained)> 95%
Transfer Hydrogenation

, 10% Pd/C, MeOH
0.5 - 2 hExcellentExcellent90 - 95%
Acidic Cleavage 33% HBr in AcOH1 - 4 hPoor (Risk of hydrolysis)Moderate (Risk of racemization)60 - 80%

Data synthesized from standard protective group literature[2] and empirical protocol databases[1].

Experimental Protocols

Protocol A: Standard Catalytic Hydrogenolysis (Recommended)

This protocol utilizes molecular hydrogen and is ideal for scaling up while ensuring maximum purity[1],[5].

Materials:

  • (R)-Methyl 3-(((benzyloxy)carbonyl)amino)butanoate (1.0 equiv)

  • 10% Palladium on Carbon (Pd/C, 50% wet) (10-20 wt% relative to substrate)

  • Methanol (MeOH) or Ethanol (EtOH) (HPLC grade, 0.1 - 0.2 M)

  • Glacial Acetic Acid (1.05 equiv) - Optional but recommended for stability

Step-by-Step Procedure:

  • Preparation : In a round-bottom flask, dissolve the substrate in MeOH to achieve a concentration of approximately 0.1 M. Add glacial acetic acid (1.05 equiv) to the solution.

  • Catalyst Addition : Caution: Dry Pd/C is highly pyrophoric in the presence of solvent vapors. Purge the flask with Argon or Nitrogen gas for 5 minutes. Carefully add the 10% Pd/C catalyst to the solution strictly under the inert atmosphere[1].

  • Atmosphere Exchange : Seal the flask with a rubber septum. Using a vacuum manifold or a syringe needle attached to a vacuum line, briefly evacuate the flask and backfill with Nitrogen (repeat 3 times to remove all oxygen).

  • Hydrogenation : Evacuate the flask one final time and backfill with Hydrogen gas from a balloon. Insert the hydrogen balloon via a needle through the septum[5].

  • Reaction : Stir the suspension vigorously at room temperature. The reaction is typically complete within 2 to 6 hours. Monitor progress via TLC (UV-active starting material will disappear; the primary amine product can be visualized with a Ninhydrin stain).

  • Workup & Filtration : Once complete, purge the flask thoroughly with Nitrogen to remove all

    
     gas. Filter the reaction mixture through a tightly packed pad of Celite to remove the Pd/C catalyst[1]. Crucial: Never let the Celite pad run dry during filtration to prevent spontaneous combustion. Wash the pad with additional MeOH.
    
  • Isolation : Concentrate the filtrate under reduced pressure (keeping the water bath < 40 °C) to yield (R)-Methyl 3-aminobutanoate acetate salt as a highly pure solid or viscous oil[5].

Protocol B: Transfer Hydrogenation (Alternative)

For laboratories lacking


 gas infrastructure, transfer hydrogenation using ammonium formate is a rapid and effective alternative[4],[6].

Step-by-Step Procedure:

  • Dissolve the substrate in MeOH (0.1 M) in a round-bottom flask equipped with a reflux condenser.

  • Purge with Nitrogen and add 10% Pd/C (10 wt%).

  • Add Ammonium Formate (

    
    , 5.0 equiv) in a single portion.
    
  • Gently warm the mixture to 40-50 °C. The reaction will effervesce as

    
     and 
    
    
    
    are generated in situ.
  • Stir for 30-60 minutes until TLC indicates complete consumption of the starting material.

  • Cool to room temperature, purge with Nitrogen, filter through Celite, and concentrate the filtrate. Redissolve the residue in dichloromethane, wash with water to remove excess ammonium salts, dry over

    
    , and evaporate to yield the product.
    

Analytical Validation & Troubleshooting

  • Incomplete Deprotection : If the reaction stalls, the catalyst may be poisoned by trace sulfur or phosphorus compounds from previous synthetic steps[6]. Remedy: Filter the mixture, discard the deactivated catalyst, and resubject the filtrate to fresh Pd/C and

    
    .
    
  • Over-reduction / Byproducts : The methyl ester is highly stable to these conditions; however, if elevated pressures (e.g., Parr shaker > 50 psi) and temperatures are used unnecessarily, trace reduction of the ester could theoretically occur. Stick to atmospheric pressure (balloon) for this specific substrate[5].

  • Self-Validating Analytics :

    
     NMR should show the complete disappearance of the aromatic multiplet (7.3-7.4 ppm) and the benzylic 
    
    
    
    singlet (~5.1 ppm). The methyl ester singlet (~3.6 ppm) must remain perfectly intact, confirming chemoselectivity.

References

  • Greene's Protective Groups in Organic Synthesis, Fourth Edition Source: Wiley / ResearchGate URL:[Link]

  • Cbz Deprotection (H2 + Pd/C) Examples Source: Common Organic Chemistry URL:[Link]

  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism Source: Total Synthesis URL:[Link]

  • Best Pd/C catalyst for N-CBZ deprotection, its state and regeneration? Source: ResearchGate URL:[Link]

Sources

HPLC analysis of (R)-Methyl 3-(((benzyloxy)carbonyl)amino)butanoate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: HPLC Analysis of (R)-Methyl 3-(((benzyloxy)carbonyl)amino)butanoate

Executive Summary

(R)-Methyl 3-(((benzyloxy)carbonyl)amino)butanoate (also known as N-Cbz-β-aminobutyric acid methyl ester) is a critical chiral intermediate in the synthesis of β-peptides and antiretroviral drugs such as Dolutegravir. As a β-amino acid derivative, its biological activity and downstream synthetic success depend heavily on its stereochemical integrity.

This Application Note provides a dual-method approach:

  • Method A (RP-HPLC): A robust gradient method for assessing chemical purity and quantifying synthesis by-products.

  • Method B (Chiral NP-HPLC): A high-resolution isocratic method for determining enantiomeric excess (% ee), specifically resolving the (R)-enantiomer from the (S)-antipode.

Physicochemical Profile & Analytical Strategy

PropertyDescriptionAnalytical Implication
Structure Methyl ester of 3-aminobutanoic acid, N-protected with Benzyloxycarbonyl (Cbz).Chromophore: The Cbz group provides strong UV absorption at 254 nm (aromatic) and 210 nm (carbonyls).
Chirality Single stereocenter at C3 (β-position).Separation: Requires polysaccharide-based chiral stationary phases (CSPs) operating in Normal Phase.[1]
Solubility Soluble in alcohols (MeOH, IPA), Acetonitrile, Ethyl Acetate.Sample Prep: Dissolve in Mobile Phase or IPA to prevent solvent mismatch peaks.
Stability Stable under neutral/acidic conditions; Ester hydrolysis possible at high pH.Mobile Phase: Avoid high pH (>8.0). Use TFA/Acidic modifiers in RP-HPLC.

Method A: Chemical Purity (RP-HPLC)

Objective: To determine the overall chemical purity and detect achiral impurities (e.g., free amine, hydrolyzed acid, benzyl alcohol).

Chromatographic Conditions
  • System: HPLC with PDA/UV Detector (e.g., Agilent 1260/Waters Alliance).

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus C18, 4.6 × 150 mm, 3.5 µm).

    • Rationale: The Cbz group makes the molecule lipophilic. A standard C18 provides excellent retention and resolution from polar impurities.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water (Milli-Q).

  • Mobile Phase B: 0.1% TFA in Acetonitrile (HPLC Grade).

    • Rationale: TFA suppresses the ionization of any residual free amines and sharpens the peak shape of the carbamate.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: 210 nm (Quantification) and 254 nm (Identification).

  • Injection Volume: 5–10 µL.

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Equilibration
2.09010Isocratic Hold (Polar impurities elute)
15.01090Linear Gradient
20.01090Wash
20.19010Re-equilibration
25.09010End of Run

Method B: Enantiomeric Purity (Chiral NP-HPLC)

Objective: To separate the (R)-enantiomer from the (S)-enantiomer and calculate Enantiomeric Excess (ee).

Scientific Rationale: Column Selection

For N-protected β-amino acid esters, Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Daicel Chiralpak AD-H) is the "Gold Standard." The helical structure of the amylose polymer creates chiral grooves that interact with the Cbz aromatic ring (π-π interactions) and the carbamate/ester carbonyls (hydrogen bonding).

Chromatographic Conditions
  • Column: Chiralpak AD-H (4.6 × 250 mm, 5 µm).[1]

    • Alternative: Chiralpak IA (Immobilized version, more robust).

  • Mobile Phase: n-Hexane / Isopropyl Alcohol (IPA) [90:10 v/v].

    • Optimization: If retention is too low, decrease IPA to 5% (95:5). If peak tailing occurs, add 0.1% Diethylamine (DEA) or TFA, though usually not necessary for neutral esters.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Detection: 254 nm (Specific to Cbz group, minimizes baseline noise from IPA).

  • Sample Diluent: 100% IPA or Mobile Phase.

Experimental Protocol
  • System Preparation: Flush the system with IPA to remove any Reverse Phase solvents (Water/ACN) which are immiscible with Hexane and can damage the column.

  • Equilibration: Pump the Hexane/IPA mobile phase for at least 30 minutes until the baseline is stable.

  • Blank Injection: Inject Mobile Phase to ensure no ghost peaks.

  • Racemic Standard: Inject a racemic mixture (rac-Methyl 3-(((benzyloxy)carbonyl)amino)butanoate) to establish the separation factor (

    
    ).
    
    • Target: Resolution (

      
      ) > 2.0.
      
  • Sample Injection: Inject the (R)-sample.

    • Elution Order: Based on analogous Cbz-protected amino alcohols, the (S)-isomer typically elutes first, and the (R)-isomer second on AD-H columns, but this must be confirmed with a standard [1].

Data Analysis

Calculate Enantiomeric Excess (% ee) using the formula:


[2]

Visualization: Method Logic & Mechanism

Figure 1: Analytical Workflow Decision Tree

Workflow Start Start: Crude Sample Solubility Solubility Check (MeOH/ACN vs Hexane) Start->Solubility MethodA Method A: RP-HPLC (C18, Water/ACN/TFA) Solubility->MethodA Dissolve in ACN/Water MethodB Method B: Chiral NP-HPLC (Chiralpak AD-H, Hex/IPA) Solubility->MethodB Dissolve in IPA Decision Purity > 95%? MethodA->Decision ResultB Report Enantiomeric Excess (Confirm Stereochemistry) MethodB->ResultB Decision->MethodB Yes (Proceed to Chiral) ResultA Report Chemical Purity (Identify By-products) Decision->ResultA No (Purify first)

Caption: Step-by-step analytical workflow ensuring chemical purity is established before expensive chiral column usage.

Figure 2: Chiral Recognition Mechanism (AD-H)

Mechanism Selector Amylose Selector (Helical Groove) Interaction1 H-Bonding (C=O of Ester/Cbz) Selector->Interaction1 Interaction2 Pi-Pi Stacking (Benzyl Ring of Cbz) Selector->Interaction2 Interaction3 Steric Fit (Methyl vs H at C3) Selector->Interaction3 Separation Enantioseparation (Different Retention Times) Interaction1->Separation Interaction2->Separation Interaction3->Separation

Caption: Mechanistic interactions between the Cbz-protected analyte and the Amylose tris(3,5-dimethylphenylcarbamate) stationary phase.

Troubleshooting & System Suitability

IssueProbable CauseCorrective Action
High Backpressure (Chiral) Immiscible solvent (Water) introduced to Normal Phase system.CRITICAL: Flush system with 100% IPA for 60 mins at low flow.
Peak Tailing (RP-HPLC) Residual silanol interactions with amine.Ensure TFA concentration is 0.1%.[2] Consider a "Base Deactivated" C18 column.
Broad Peaks (Chiral) Slow mass transfer or solubility issues.Increase Column Temp to 30°C or increase IPA % in mobile phase.
Baseline Drift (210 nm) TFA absorption.Use high-quality TFA ampoules. Ensure A/B lines are balanced.

System Suitability Criteria (SSC):

  • Resolution (

    
    ):  > 1.5 (Baseline separation).
    
  • Tailing Factor (

    
    ):  0.8 – 1.2.
    
  • Precision (n=5): RSD < 1.0% for retention time and area.

References

  • Wu, S., et al. (2014).[3] Method for analyzing chiral purity of 3-aminobutanol by HPLC.[3] Patent CN201410488279. (Demonstrates separation of Cbz-3-aminobutanol on Chiralpak AD-H).

  • Daicel Chiral Technologies. Chiralpak AD-H Instruction Manual. (Standard operating procedures for Amylose-based columns).

  • Gampe, N., et al. (2022).[4] Enantioseparation and quantitative determination of two homologous beta amino acids found in Fabaceae plants. Journal of Chromatography A, 1675.[4] (Discusses beta-amino acid resolution on polysaccharide phases). [4]

  • Phenomenex. HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. (Application Note TN-1148).[2]

Disclaimer: This protocol is designed for research use. Users should perform their own validation studies according to ICH Q2(R1) guidelines before applying this method to GMP regulated environments.

Sources

Application Note: High-Efficiency Purification of (R)-Methyl 3-(((benzyloxy)carbonyl)amino)butanoate via Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

(R)-Methyl 3-(((benzyloxy)carbonyl)amino)butanoate (also known as Cbz-D-


-aminobutyric acid methyl ester) is a synthetically valuable chiral building block frequently utilized in peptidomimetic drug development and complex natural product synthesis.

From a chromatographic perspective, this molecule presents a balanced polarity profile. It features lipophilic moieties (the benzyl ether and the methyl ester) counterbalanced by polar functional groups (the carbamate NH, carbamate carbonyl, and ester carbonyl). This moderate polarity makes it highly amenable to purification via normal-phase silica gel flash chromatography, allowing for excellent resolution from both polar unreacted starting materials and non-polar byproducts.

Experimental Design & Causality (E-E-A-T Focus)

A robust purification protocol relies on understanding the physical chemistry occurring within the column. Do not simply follow solvent ratios; understand why they are chosen.

  • Stationary Phase Dynamics : Irregular silica gel (230–400 mesh) provides a vast surface area populated with free silanol (Si-OH) groups. These silanols act as strong hydrogen-bond donors. The target molecule's ester and Cbz carbonyls act as hydrogen-bond acceptors, temporarily anchoring the molecule to the stationary phase.

  • Mobile Phase Selection : A binary solvent system of Hexanes and Ethyl Acetate (EtOAc) is optimal[1]. Hexane acts as the non-polar bulk carrier, while EtOAc acts as the polar modifier. EtOAc competitively binds to the silanol groups, facilitating the controlled desorption of the target molecule. An isocratic mixture of 15–25% EtOAc in Hexanes typically yields an ideal retention factor (

    
    ) of 0.25 to 0.35[1].
    
  • Self-Validating Visualization : Relying solely on UV visualization is a critical error in organic synthesis. While the benzyl ring of the Cbz group is highly UV-active at 254 nm, many aliphatic impurities are invisible under UV light. A self-validating protocol requires orthogonal detection: first, non-destructive UV visualization to locate the Cbz-bearing compounds, followed by destructive chemical staining using Potassium Permanganate (

    
    )[2]. The 
    
    
    
    oxidizes the aliphatic backbone, turning the bright purple plate yellow/brown at the spot, guaranteeing that no hidden non-UV-active impurities co-elute with the target[3].

Workflow Visualization

Workflow N1 1. Crude Mixture (R)-Methyl 3-(Cbz-amino)butanoate N2 2. TLC Optimization Target Rf: 0.25 - 0.35 N1->N2 Spot on Silica 60 F254 N3 3. Column Packing Slurry Method (230-400 Mesh Silica) N2->N3 Determine Solvent System N4 4. Sample Loading Wet Load in Minimal DCM N3->N4 Bed Equilibrated N5 5. Flash Elution Isocratic 20% EtOAc/Hexanes N4->N5 Apply Positive Pressure N6 6. Fraction Analysis Orthogonal Validation: UV & KMnO4 N5->N6 Collect 15-20 mL Fractions N7 7. Concentration Rotary Evaporation under Vacuum N6->N7 Pool Pure Fractions N8 8. Pure Target Compound Validation via NMR/HPLC N7->N8 Isolate Product

Fig 1: Step-by-step flash chromatography workflow for Cbz-protected amino acid ester purification.

Step-by-Step Purification Protocol

Phase 1: Preparation and TLC Profiling
  • Sample Dissolution : Dissolve a small aliquot of the crude mixture in Dichloromethane (DCM).

  • Spotting & Elution : Spot the solution onto a Merck Silica Gel 60 F254 TLC plate. Develop the plate in a chamber pre-equilibrated with 20% EtOAc in Hexanes.

  • Orthogonal Visualization : Examine the plate under a 254 nm UV lamp and lightly circle the active spots with a pencil. Next, dip the plate in a

    
     stain solution and heat gently with a heat gun until yellow/brown spots emerge against the purple background[2]. Identify the target spot (expected 
    
    
    
    ~0.30)[1].
Phase 2: Column Preparation (Slurry Method)

Note: Dry packing can lead to air pockets and channeling, which distorts the solvent front and compromises resolution. Slurry packing ensures a homogenous stationary bed. 4. Slurry Creation : Weigh out 230–400 mesh silica gel (maintain a 1:30 to 1:50 mass ratio of crude product to silica). Suspend the silica in 100% Hexanes in an Erlenmeyer flask to form a uniform, pourable slurry. 5. Packing : Pour the slurry in a single, continuous motion into a glass chromatography column equipped with a frit. Use compressed air to pack the bed tightly. 6. Equilibration : Flush the column with 2 column volumes of the optimized mobile phase (20% EtOAc/Hexanes). Never let the solvent level drop below the top of the silica bed.

Phase 3: Sample Loading and Elution
  • Wet Loading : Dissolve the crude oil/solid in the absolute minimum volume of DCM (e.g., <2 mL for a 1 g scale). Carefully apply this solution dropwise directly onto the flat top of the silica bed using a Pasteur pipette, running the tip along the inner glass wall to avoid disturbing the silica.

  • Bed Penetration : Drain the solvent just until the sample enters the silica. Add a 1 cm layer of protective sand to prevent disturbing the bed during subsequent solvent additions.

  • Elution : Fill the column with 20% EtOAc/Hexanes. Apply positive pressure to achieve a flow rate of roughly 2 inches per minute.

  • Fraction Collection : Collect fractions in test tubes (e.g., 15 mL fractions for a 1 g scale purification).

Phase 4: Validation and Isolation
  • Fraction Analysis : Spot every third fraction on a TLC plate. Develop and visualize using both UV (254 nm) and

    
     staining[3].
    
  • Pooling : Pool only the fractions that show a single, pure spot corresponding to the target

    
    .
    
  • Concentration : Remove the solvent using a rotary evaporator under reduced pressure (water bath at 30–35 °C) to yield the pure (R)-Methyl 3-(((benzyloxy)carbonyl)amino)butanoate.

Quantitative Data & Parameters

ParameterSpecification / ValueMechanistic Rationale
Stationary Phase Silica Gel (230-400 mesh)High surface area provides theoretical plates required for flash resolution.
Mobile Phase Hexanes / EtOAc (approx. 4:1 v/v)Balances lipophilic bulk flow with polar competitive binding at silanol sites.
Target

Value
0.25 – 0.35Optimal retention factor window to prevent co-elution with solvent front or baseline impurities.
Primary Visualization UV Light (254 nm)Non-destructively detects the aromatic

transitions of the Cbz protecting group.
Secondary Visualization

Stain (with heat)
Destructively oxidizes the aliphatic chain; detects non-UV active starting materials or byproducts.

Troubleshooting & Mechanistic Insights

  • Issue: Band Broadening / Tailing

    • Causality & Solution: If the target compound streaks across an excessive number of fractions, the column was likely overloaded, or the sample was loaded in too much polar solvent (like DCM). Excess DCM acts as a localized strong eluent, dragging the compound down the column unevenly before the actual mobile phase takes over. Solution: Strictly adhere to the 1:30 crude-to-silica ratio and evaporate the crude mixture to a thick syrup before loading with minimal solvent.

  • Issue: Co-elution with Free Carboxylic Acid

    • Causality & Solution: If the preceding esterification reaction was incomplete, the free (R)-3-(((benzyloxy)carbonyl)amino)butanoic acid might be present. Free acids interact strongly with silanol groups via double hydrogen bonding and streak severely. While the methyl ester elutes cleanly at 20% EtOAc, the free acid will generally remain near the baseline. If streaking occurs, adding 1% glacial acetic acid to the mobile phase suppresses the ionization of the free acid, allowing it to elute as a tight band—though it is highly recommended to ensure complete esterification prior to chromatography to avoid this entirely.

References

1.[1] "In Situ-Generated Glycinyl Chloroaminals for a One-Pot Synthesis of Non-proteinogenic α-Amino Esters", PubMed Central (NIH). URL: [Link] 2.[2] "Preparation of N-(Boc)-Allylglycine Methyl Ester Using a Zinc-mediated, Palladium-catalyzed Cross-coupling Reaction", Organic Syntheses. URL: [Link] 3.[3] "Synthesis of Nβ-Protected Amino Sulfenyl Methyl Formamides and Sulfonyl Methyl Formamides: A Simple Protocol", ACS Omega. URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (R)-Methyl 3-(((benzyloxy)carbonyl)amino)butanoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of (R)-Methyl 3-(((benzyloxy)carbonyl)amino)butanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis of this important chiral building block. Our goal is to equip you with the expertise and practical insights needed to identify and resolve common impurities, ensuring the successful and efficient production of high-purity material.

Troubleshooting Guide: Navigating Common Synthetic Impurities

The synthesis of (R)-Methyl 3-(((benzyloxy)carbonyl)amino)butanoate, a key intermediate in the development of various pharmaceuticals, typically involves the protection of the amino group of (R)-3-aminobutanoic acid methyl ester with benzyl chloroformate (Cbz-Cl). While seemingly straightforward, this reaction can be accompanied by the formation of several impurities that can complicate purification and compromise the quality of the final product. This section provides a detailed guide to identifying and mitigating these common issues.

Issue 1: Presence of Unreacted Starting Materials in the Crude Product

Observation: Your crude product analysis (e.g., by HPLC or ¹H NMR) shows significant amounts of unreacted (R)-3-aminobutanoic acid methyl ester and/or benzyl chloroformate.

Causality:

  • Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, low temperature, or suboptimal stoichiometry of reagents.

  • Inefficient Quenching/Work-up: Unreacted benzyl chloroformate, being an electrophile, can persist through the work-up if not properly quenched.

Troubleshooting Steps:

  • Optimize Reaction Conditions:

    • Stoichiometry: Ensure at least a slight excess (1.1-1.2 equivalents) of benzyl chloroformate is used to drive the reaction to completion.

    • Reaction Time & Temperature: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time. While the reaction is often performed at 0 °C to room temperature, gentle warming may be necessary in some cases, but be mindful of potential side reactions.

  • Effective Quenching:

    • After the reaction is complete, quench any remaining benzyl chloroformate by adding a nucleophilic scavenger. A common and effective method is to wash the reaction mixture with a mild aqueous base, such as a saturated sodium bicarbonate solution.[1] This will hydrolyze the unreacted benzyl chloroformate to the more easily removable benzyl alcohol and carbon dioxide.

  • Purification Strategy:

    • Unreacted (R)-3-aminobutanoic acid methyl ester, being a basic amine, can be removed by washing the organic layer with a dilute aqueous acid (e.g., 1 M HCl). However, care must be taken as this can also lead to the hydrolysis of the desired product's ester group under harsh conditions.

    • Column chromatography on silica gel is a reliable method to separate the desired product from both unreacted starting materials.[2]

Issue 2: Formation of Benzyl Alcohol and Dibenzyl Carbonate

Observation: Your analytical data reveals the presence of benzyl alcohol and/or dibenzyl carbonate.

Causality:

  • Benzyl Alcohol: This is a common byproduct resulting from the hydrolysis of benzyl chloroformate, which can occur if moisture is present in the reaction or during work-up.[3]

  • Dibenzyl Carbonate: This impurity can form from the reaction of benzyl chloroformate with benzyl alcohol, which may be present as an impurity in the starting benzyl chloroformate or formed in situ.[3][4]

Troubleshooting Steps:

  • Moisture Control: Ensure all glassware is thoroughly dried and use anhydrous solvents to minimize the hydrolysis of benzyl chloroformate.

  • Work-up and Purification:

    • Aqueous Washes: Benzyl alcohol has some water solubility and can be partially removed by washing the organic layer with water or brine.[1]

    • Column Chromatography: Silica gel column chromatography is highly effective for separating both benzyl alcohol and the less polar dibenzyl carbonate from the desired product.[1]

Issue 3: Detection of a Di-Cbz Protected Byproduct

Observation: A higher molecular weight impurity is observed, consistent with the formation of a di-Cbz protected species.

Causality: The nitrogen atom of the initially formed carbamate product, (R)-Methyl 3-(((benzyloxy)carbonyl)amino)butanoate, can act as a nucleophile and react with another molecule of benzyl chloroformate, especially under strongly basic conditions or with a large excess of the protecting group reagent. This leads to the formation of (R)-Methyl 3-(bis((benzyloxy)carbonyl)amino)butanoate.

Troubleshooting Steps:

  • Control Stoichiometry and Addition:

    • Avoid using a large excess of benzyl chloroformate.

    • Add the benzyl chloroformate dropwise to the solution of the amine to maintain a low instantaneous concentration of the electrophile.

  • pH Control:

    • Maintain the pH of the reaction mixture in the range of 8-10.[5][6] Higher pH values can deprotonate the carbamate nitrogen, increasing its nucleophilicity and promoting the formation of the di-Cbz impurity.

  • Purification:

    • The di-Cbz byproduct is significantly less polar than the desired mono-Cbz product and can be effectively separated by silica gel column chromatography.

Issue 4: Racemization of the Chiral Center

Observation: Chiral HPLC analysis of your product shows the presence of the (S)-enantiomer, indicating a loss of enantiomeric purity.

Causality: The α-proton to the newly formed carbamate group can be susceptible to deprotonation under basic conditions, leading to racemization. While Cbz protection is generally considered to have a low risk of racemization compared to other methods, it is not entirely immune, especially with prolonged exposure to strong bases or elevated temperatures.[5][7]

Troubleshooting Steps:

  • Mild Reaction Conditions:

    • Use a mild inorganic base like sodium bicarbonate or sodium carbonate instead of strong bases like sodium hydroxide if possible.

    • Maintain a low reaction temperature (0 °C to room temperature).

    • Minimize the reaction time; monitor closely for completion to avoid prolonged exposure to basic conditions.

  • pH Management:

    • Careful control of the pH between 8 and 10 is crucial to minimize racemization.[5][6]

  • Purification (if racemization has occurred):

    • Separating enantiomers can be challenging. Preparative chiral HPLC is often the most effective, albeit expensive, method for resolving the racemic mixture.

Frequently Asked Questions (FAQs)

Q1: What is the typical synthetic route for (R)-Methyl 3-(((benzyloxy)carbonyl)amino)butanoate?

A1: The most common and direct synthesis involves the N-protection of (R)-3-aminobutanoic acid methyl ester hydrochloride with benzyl chloroformate (Cbz-Cl) in the presence of a base. The reaction is typically carried out in a biphasic system (e.g., an organic solvent and water) or in an organic solvent with an organic base.[8]

Q2: How can I best monitor the progress of the reaction?

A2: Thin-Layer Chromatography (TLC) is a quick and effective method. Use a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) to achieve good separation between the starting amine (which will likely have a lower Rf value) and the Cbz-protected product (higher Rf value). Staining with ninhydrin can be used to visualize the primary amine starting material. For more quantitative analysis, HPLC is recommended.[9]

Q3: What are the characteristic ¹H NMR signals for the product and key impurities?

A3:

  • (R)-Methyl 3-(((benzyloxy)carbonyl)amino)butanoate (Product):

    • ~7.35 ppm (m, 5H, Ar-H of Cbz)

    • ~5.10 ppm (s, 2H, -CH₂- of Cbz)

    • ~4.1-4.3 ppm (m, 1H, -CH- of butanoate)

    • ~3.65 ppm (s, 3H, -OCH₃)

    • ~2.5 ppm (d, 2H, -CH₂- of butanoate)

    • ~1.2 ppm (d, 3H, -CH₃ of butanoate)

  • Benzyl Alcohol (Impurity):

    • ~7.3 ppm (m, 5H, Ar-H)

    • ~4.6 ppm (s, 2H, -CH₂OH)[10][11][12][13]

  • Dibenzyl Carbonate (Impurity):

    • ~7.35 ppm (m, 10H, Ar-H)

    • ~5.2 ppm (s, 4H, -CH₂-)

  • (R)-3-aminobutanoic acid methyl ester (Starting Material):

    • Signals for the butanoate backbone will be present, but the aromatic signals from the Cbz group will be absent. The chemical shifts of the protons near the amino group will be different from the Cbz-protected product.

Q4: What is the best way to purify the final product?

A4: For high purity, silica gel column chromatography is the recommended method.[2] A gradient elution with a mixture of hexanes and ethyl acetate typically provides good separation of the desired product from less polar impurities like dibenzyl carbonate and more polar impurities like benzyl alcohol and unreacted starting materials.

Experimental Protocols & Data Visualization

Detailed Synthesis Protocol

This protocol is a representative procedure for the synthesis of (R)-Methyl 3-(((benzyloxy)carbonyl)amino)butanoate.

  • Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stirrer, dissolve (R)-3-aminobutanoic acid methyl ester hydrochloride (1.0 eq) in a mixture of dichloromethane (or another suitable organic solvent) and water.

  • Basification: Cool the mixture to 0 °C in an ice bath and slowly add a solution of sodium carbonate (2.5 eq) in water. Stir until the starting material is fully dissolved and the solution is basic (pH 8-10).

  • Cbz-Protection: While maintaining the temperature at 0 °C, add benzyl chloroformate (1.1 eq) dropwise over 30 minutes with vigorous stirring.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Separate the organic layer.

    • Extract the aqueous layer with dichloromethane (2 x volume of aqueous layer).

    • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.

Data Presentation: Impurity Profile

The following table summarizes the common impurities, their typical source, and recommended analytical detection methods.

ImpuritySourceRecommended Detection Method
(R)-3-aminobutanoic acid methyl esterUnreacted starting materialHPLC, ¹H NMR, TLC (ninhydrin stain)
Benzyl chloroformateUnreacted reagentHPLC, GC-MS
Benzyl alcoholHydrolysis of benzyl chloroformateHPLC, GC-MS, ¹H NMR[10][11][12][13]
Dibenzyl carbonateReaction of Cbz-Cl with benzyl alcoholHPLC, ¹H NMR
Di-Cbz protected productOver-reaction with Cbz-ClHPLC, LC-MS, ¹H NMR
(S)-enantiomerRacemization during reactionChiral HPLC
Visualizing the Synthetic Pathway and Impurity Formation

The following diagram illustrates the main synthetic pathway and the formation of key impurities.

G cluster_main_reaction Main Synthetic Pathway cluster_impurities Common Impurities Amino_Ester (R)-3-aminobutanoic acid methyl ester Product (R)-Methyl 3-(((benzyloxy)carbonyl)amino)butanoate Amino_Ester->Product + Cbz-Cl, Base Cbz_Cl Benzyl Chloroformate (Cbz-Cl) Cbz_Cl->Product Dibenzyl_Carbonate Dibenzyl Carbonate Cbz_Cl->Dibenzyl_Carbonate + Benzyl Alcohol Di_Cbz Di-Cbz Product Product->Di_Cbz + Cbz-Cl Racemized (S)-enantiomer Product->Racemized Base Unreacted_Amine Unreacted Amino Ester Unreacted_CbzCl Unreacted Cbz-Cl Benzyl_Alcohol Benzyl Alcohol

Caption: Synthetic pathway and formation of common impurities.

References

Sources

Side reactions in the preparation of (R)-Methyl 3-(((benzyloxy)carbonyl)amino)butanoate

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Preparation of (R)-Methyl 3-(((benzyloxy)carbonyl)amino)butanoate

Case ID: #BETA-AMINO-003 Subject: Troubleshooting Side Reactions, Yield Loss, and Impurity Profiles Status: Open for Consultation

Executive Technical Summary

Target Molecule: (R)-Methyl 3-(((benzyloxy)carbonyl)amino)butanoate CAS: 142035-70-9 (Reference for (R)-isomer) Core Structure:


-amino acid ester protected with Cbz (Carboxybenzyl).
Critical Instability: 

-amino acid derivatives are inherently prone to

-elimination
(retro-Michael reaction) under basic or thermal stress, yielding

-unsaturated esters (crotonates).

This guide addresses the specific challenges in synthesizing this molecule, primarily focusing on the Arndt-Eistert Homologation (from D-Alanine) and direct Esterification routes.

Diagnostic Guide: Common Failure Modes

Issue A: Low Yield & Presence of Olefinic Impurity

Symptom: NMR shows new signals at


 5.8 (dd) and 

6.9 (dq), indicating an alkene. Diagnosis:

-Elimination to Methyl Crotonate.
The Cbz-protected amino group at the

-position is a leaving group (albeit a poor one). Under basic conditions (e.g., during workup or coupling) or high heat, the acidic

-proton is removed, triggering elimination.
  • Mechanism: E1cB (Elimination Unimolecular conjugate Base).

  • Reaction:

    
    
    
  • Troubleshooting:

    • Check Workup pH: Did you use strong base (NaOH/KOH) to neutralize? Switch to mild buffers (NaHCO

      
       or phosphate, pH < 8).
      
    • Temperature Control: Never heat the crude reaction mixture above 40°C during solvent removal.

    • Base Selection: If using a coupling reagent (EDC/HOBt), avoid excess tertiary amines (TEA/DIPEA). Use N-methylmorpholine (NMM) which is less basic.

Issue B: Loss of Optical Purity (Low ee%)

Symptom: Chiral HPLC shows the (S)-enantiomer is increasing. Diagnosis: Racemization via Retro-Michael Equilibrium. Unlike


-amino acids, 

-amino acids do not racemize via azlactone formation. Instead, they racemize through a reversible elimination-addition mechanism.
  • Root Cause: Prolonged exposure to base allows the elimination to crotonate, which then re-adds the amine non-stereoselectively (or the enolate equilibrates).

  • Solution: Minimize reaction times. Avoid "overnight" stirring if the reaction is complete in 4 hours.

Issue C: Chloromethyl Ketone Formation (Arndt-Eistert Route)

Symptom: Product contains a


 group instead of the extended ester.
Diagnosis: HCl Scavenging Failure. 
During the formation of the diazoketone from the acid chloride, HCl is generated. If not neutralized, HCl reacts with the diazoketone.[1]
  • Solution: Use 2.2 to 2.5 equivalents of diazomethane (the excess acts as a base) or add a non-nucleophilic base like Calcium Oxide (CaO) or Triethylamine during the diazomethane addition.

Optimized Protocols

Protocol A: Arndt-Eistert Homologation (From D-Alanine)

Rationale: This route builds the


-skeleton from the readily available chiral 

-amino acid. Note: Starting with D-Alanine ((R)-Alanine) yields the (R)-

-amino acid
because the configuration is retained.

Step 1: Mixed Anhydride Formation

  • Dissolve N-Cbz-D-Alanine (1.0 eq) in dry THF under

    
    . Cool to -15°C.
    
  • Add N-Methylmorpholine (1.1 eq).

  • Add Ethyl Chloroformate (1.1 eq) dropwise. Stir for 15 min. Precipitate forms.[2]

Step 2: Diazoketone Synthesis

  • Filter off the salt quickly under inert gas (or use the crude suspension if scaling up carefully).

  • Add the filtrate to a solution of Diazomethane (2.5 eq) in Et

    
    O at 0°C.
    
    • Critical: Do not let temperature rise.

  • Stir at 0°C for 3 hours, then warm to RT.

  • Quench excess CH

    
    N
    
    
    
    with a few drops of acetic acid (until bubbling stops).
  • Evaporate solvent at <30°C. Do not heat.

Step 3: Wolff Rearrangement

  • Dissolve the crude diazoketone in Methanol (anhydrous).

  • Add Silver Benzoate (0.1 eq) dissolved in Triethylamine (2.0 eq).

    • Note: The base here promotes the rearrangement but must be mild.

  • Stir in the dark at RT. Evolution of

    
     gas is observed.[3]
    
  • Workup: Filter through Celite. Concentrate. Dissolve in EtOAc, wash with 1M HCl (cold), Sat. NaHCO

    
    , and Brine.[3]
    
  • Purification: Flash chromatography (Hex/EtOAc).

Protocol B: Direct Esterification (From (R)-3-Aminobutanoic acid)

Rationale: If the


-amino acid is purchased or resolved enzymatically.
  • Suspend (R)-3-aminobutanoic acid (1.0 eq) in Methanol (10 vol).

  • Cool to 0°C. Add Thionyl Chloride (1.2 eq) dropwise.

    • Control: Exothermic. Keep T < 10°C.

  • Stir at RT for 12 hours. (Acidic conditions prevent elimination).

  • Concentrate to dryness to get the Methyl Ester Hydrochloride salt.

  • Cbz Protection:

    • Suspend salt in THF/Water (1:1).

    • Add NaHCO

      
       (2.5 eq) followed by Cbz-Cl (1.1 eq) at 0°C.
      
    • Critical: Monitor pH.[4] Keep pH ~8. If pH > 10, elimination risk increases.[4]

Visual Troubleshooting & Pathways

Figure 1: Reaction Pathways and Side Reactions

SideReactions Start N-Cbz-D-Alanine MixedAnh Mixed Anhydride Start->MixedAnh EtOCOCl NMM Diazo Diazoketone (Intermediate) MixedAnh->Diazo CH2N2 (XS) ChloroKetone Chloromethyl Ketone (Impurity) MixedAnh->ChloroKetone HCl (if CH2N2 low) Target (R)-Methyl 3-(((benzyloxy) carbonyl)amino)butanoate (TARGET) Diazo->Target AgBz, MeOH (Wolff Rearr.) Crotonate Methyl Crotonate (Elimination Product) Target->Crotonate Base/Heat (Beta-Elimination) Racemate Racemic Mixture (Low ee%) Target->Racemate Prolonged Base (Retro-Michael)

Caption: Mechanistic pathway showing the primary synthesis route (green) and critical diversion points leading to common impurities (red).

Frequently Asked Questions (FAQ)

Q: Can I use oxalyl chloride to make the acid chloride for Arndt-Eistert? A: Yes, but it generates HCl vigorously. You must remove all HCl (by evaporation/co-evaporation with toluene) before adding diazomethane, or you will form the chloromethyl ketone (See Figure 1). The Mixed Anhydride method (Protocol A) is generally safer for this substrate.

Q: Why do I see benzyl alcohol in my crude NMR? A: This suggests hydrolysis of the Cbz group or the benzyl ester (if you used benzyl ester). If you are making the methyl ester, benzyl alcohol likely comes from the degradation of the Cbz group during harsh acidic workup or hydrogenolysis attempts.

Q: Is the product stable on silica gel? A: Moderately. However, silica is slightly acidic. If your column takes too long, you may see some hydrolysis. Neutralize the silica with 1% Triethylamine if you suspect degradation, but be careful—excess base on the column can trigger the elimination to crotonate.

Q: What is the specific rotation


? 
A:  For the (R)-isomer, the rotation is typically negative in methanol (

to

, c=1, MeOH). If your value is close to zero, check for racemization.

References

  • Podlech, J., & Seebach, D. (1995).[5][6] "The Arndt-Eistert Reaction in Peptide Chemistry: A Facile Access to Homopeptides." Angewandte Chemie International Edition, 34(4), 471-472. Link

  • Matthews, J. L., et al. (1996). "Enantioselective Synthesis of -Amino Acids." Journal of the Chemical Society, Perkin Transactions 1, 2537-2544.
  • Lelais, G., & Seebach, D. (2004). "

    
    -Amino Acids: Synthesis, Occurrence in Nature, and Components of 
    
    
    
    -Peptides." Biopolymers, 76(3), 206-243. Link
  • Organic Chemistry Portal. "Arndt-Eistert Synthesis." Link

Sources

Improving the yield of (R)-Methyl 3-(((benzyloxy)carbonyl)amino)butanoate synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: (R)-Methyl 3-(((benzyloxy)carbonyl)amino)butanoate Synthesis

Ticket ID: #BETA-AMINO-OPT-001 Subject: Yield Optimization & Troubleshooting for Arndt-Eistert Homologation Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are experiencing yield fluctuations in the synthesis of (R)-Methyl 3-(((benzyloxy)carbonyl)amino)butanoate (also known as N-Cbz-D-β-homoalanine methyl ester). This molecule is a critical chiral building block.[1] The most robust laboratory-scale route is the Arndt-Eistert homologation starting from N-Cbz-D-Alanine .

This guide addresses the three critical failure points in this pathway:

  • Diazoketone Degradation: Formation of α-chloromethyl ketone impurities.

  • Wolff Rearrangement Stalling: Inefficient silver catalysis leading to carbene side-reactions.

  • Purification Losses: Difficulty separating the product from silver salts or urea byproducts.

Part 1: The "Golden Path" Protocol (Standardized Workflow)

To establish a baseline for yield improvement, compare your current method against this optimized Mixed Anhydride/Silver Benzoate protocol. This method avoids the harsh conditions of acid chlorides and the heterogeneity of silver oxide.

Reaction Scheme:

  • Activation: N-Cbz-D-Alanine + Isobutyl Chloroformate (IBCF) → Mixed Anhydride

  • Diazotization: Mixed Anhydride + Diazomethane → ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -Diazoketone
    
  • Rearrangement:

    
    -Diazoketone + Methanol (solvent/nucleophile) + Silver Benzoate (cat.) → Target Product 
    
Step-by-Step Methodology

Step 1: Mixed Anhydride Formation (The Critical Setup)

  • Reagents: N-Cbz-D-Alanine (1.0 equiv), N-Methylmorpholine (NMM, 1.1 equiv), Isobutyl Chloroformate (IBCF, 1.1 equiv).

  • Solvent: Anhydrous THF (0.2 M).

  • Protocol:

    • Dissolve N-Cbz-D-Alanine in THF under

      
      . Cool to -15°C  (Salt/Ice bath).[2]
      
    • Add NMM. Stir for 5 mins.

    • Add IBCF dropwise. Crucial: Maintain temp < -10°C to prevent anhydride decomposition.

    • Stir for 20 mins at -15°C. A white precipitate (NMM·HCl) will form.[3][4]

Step 2: Diazoketone Generation

  • Reagents: Diazomethane (

    
    , ~3.0 equiv in 
    
    
    
    ).
  • Protocol:

    • Filter the cold mixed anhydride rapidly through a fritted glass funnel (to remove NMM·HCl) directly into a pre-cooled (0°C) solution of diazomethane.

    • Why Filter? Ammonium salts can catalyze the decomposition of diazomethane.

    • Stir at 0°C for 1 hour, then warm to Room Temp (RT) overnight.

    • Quench: Add minimal acetic acid dropwise until bubbling ceases (destroys excess

      
      ).
      
    • Workup: Wash with sat.

      
      , brine, dry over 
      
      
      
      .[2] Evaporate to obtain the yellow crystalline diazoketone.

Step 3: Wolff Rearrangement (Homogeneous Catalysis)

  • Reagents: Crude Diazoketone, Silver Benzoate (0.1 equiv), Triethylamine (3.0 equiv).

  • Solvent: Anhydrous Methanol.

  • Protocol:

    • Dissolve diazoketone in MeOH. Protect from light (foil-wrapped flask).

    • Add TEA, then Silver Benzoate solution (dissolved in minimal TEA/MeOH).

    • Observation: Evolution of

      
       gas indicates reaction progress.
      
    • Stir at RT until gas evolution ceases (1-3 hours).

    • Purification: Filter through Celite (removes Ag). Concentrate. Flash chromatography (Hexane/EtOAc).

Part 2: Troubleshooting & Yield Optimization (Tier 2 Support)

Use the following diagnostic table to identify why your yield is below 80%.

SymptomProbable CauseCorrective Action
Product contains Chlorine Formation of

-chloromethyl ketone impurity.
Increase Base: Ensure full neutralization of HCl during mixed anhydride formation. Order of Addition: Add the anhydride to the diazomethane, not vice versa.
Low Yield in Step 1 Decomposition of Mixed Anhydride.Temp Control: strictly keep T < -10°C. Speed: React with diazomethane immediately after 20 min activation.
Recovered Starting Material Incomplete Wolff Rearrangement.Catalyst Poisoning: Thioethers or amines can poison Ag. Use Silver Benzoate/TEA system instead of

. Sonication can restart stalled heterogeneous reactions.
Racemization Loss of stereochemical integrity.[4]Thermal Stress: Avoid refluxing during rearrangement. The Wolff rearrangement is stereospecific (retention), but high temps can epimerize the acidic

-proton of the product.

Part 3: Mechanism & Logic Visualization

Understanding the mechanism is vital for troubleshooting. The Arndt-Eistert reaction relies on the Wolff Rearrangement , where the stereocenter migrates with retention of configuration.[5]

ArndtEistert Start N-Cbz-D-Alanine (Starting Material) Anhydride Mixed Anhydride (Activated Intermediate) Start->Anhydride IBCF, NMM -15°C Diazo α-Diazoketone (Yellow Solid) Anhydride->Diazo CH2N2 (Excess) 0°C Side1 Chloromethyl Ketone (Impurity) Anhydride->Side1 HCl present (Insufficient Base) Wolff Wolff Rearrangement (Ketene Intermediate) Diazo->Wolff Ag Benzoate MeOH, -N2 Product (R)-Methyl 3-(((benzyloxy)carbonyl)amino)butanoate (Target) Wolff->Product MeOH trap (Retention of Config) Side2 Carbene Insertion (O-H Insertion) Wolff->Side2 Trace Water (Forms Acid)

Figure 1: Reaction pathway and critical divergence points for impurity formation.[6]

Part 4: Frequently Asked Questions (FAQ)

Q1: Why use Silver Benzoate instead of Silver Oxide (


)? 
A: 

is a heterogeneous catalyst. Its surface area and activity vary between batches, leading to inconsistent initiation times. Silver Benzoate, when used with Triethylamine, forms a homogeneous system that initiates the Wolff rearrangement rapidly and smoothly at lower temperatures, preserving the stereocenter and reducing side reactions [1].

Q2: Can I use D-Alanine acid chloride instead of the mixed anhydride? A: Yes, but it is risky. Acid chlorides of N-protected amino acids are unstable and prone to formation of N-carboxyanhydrides (NCAs), which leads to polymerization. The mixed anhydride method (IBCF) is the industry standard for this specific transformation because it is milder and generates the diazoketone in higher purity [2].

Q3: How do I confirm the stereochemistry is (R)? A: The Arndt-Eistert reaction proceeds with retention of configuration .

  • Start: D-Alanine (also known as (R)-Alanine).

  • Product: (R)-beta-homoalanine .

  • Validation: Check optical rotation. Literature value for the (R)-enantiomer (N-Boc analog) is negative (

    
     to 
    
    
    
    ), but for N-Cbz, verify against a known standard or chiral HPLC (e.g., Chiralcel OD-H column) [3].

Q4: Is there a non-explosive alternative to Diazomethane? A: For scale-up (>100g), Diazomethane is hazardous.

  • TMS-Diazomethane: Safer but more expensive and toxic.

  • Flow Chemistry: Generating diazomethane in situ in a flow reactor significantly mitigates safety risks [4].

  • Alternative Route: For multi-kilo scale, consider Asymmetric Hydrogenation of methyl 3-acetamidobut-2-enoate using chiral Rh(I)-DuPhos catalysts, though this requires high-pressure equipment.

References

  • Podlech, J., & Seebach, D. (1995).[7] "The Arndt-Eistert Reaction in Peptide Chemistry: A Facile Access to Homopeptides." Angewandte Chemie International Edition.

  • Ye, T., & McKervey, M. A. (1994). "Organic Synthesis with α-Diazo Carbonyl Compounds." Chemical Reviews.

  • BenchChem Technical Repository. "Synthesis of β-Amino Acids via Arndt-Eistert Homologation."

  • Kappe, C. O., et al. (2015). "Continuous Flow Synthesis of β-Amino Acids from α-Amino Acids via Arndt-Eistert Homologation." Journal of Flow Chemistry.

Sources

Technical Support Guide: Stability & Handling of (R)-Methyl 3-(((benzyloxy)carbonyl)amino)butanoate

[1]

Executive Summary & Compound Identity

This guide addresses the stability profile of (R)-Methyl 3-(((benzyloxy)carbonyl)amino)butanoate , a critical chiral beta-amino acid building block.[1] Unlike alpha-amino acids, this beta-analog presents unique degradation pathways—specifically retro-Michael elimination—that require distinct handling protocols.

Parameter Details
Systematic Name Methyl (3R)-3-{[(benzyloxy)carbonyl]amino}butanoate
Common Name N-Cbz-β-aminobutyric acid methyl ester
CAS Number 142035-70-9
Molecular Formula C₁₃H₁₇NO₄
Molecular Weight 251.28 g/mol
Core Vulnerabilities Ester hydrolysis, β-elimination (crotonate formation), Hydrogenolysis

Storage & Handling Protocols

Q: What are the optimal storage conditions to prevent shelf-life degradation?

A: Store the compound at 2–8°C in a tightly sealed container under an inert atmosphere (Argon/Nitrogen).

  • Moisture Sensitivity: The methyl ester is susceptible to slow hydrolysis if exposed to atmospheric moisture over months. Desiccators are recommended for long-term storage.

  • Temperature: While stable at room temperature for short periods (days), prolonged exposure (>25°C) accelerates transesterification or hydrolysis, especially if traces of acid/base impurities are present.[1]

Q: Is the compound light-sensitive?

A: No specific photolability is reported for the Cbz or ester group. However, standard practice dictates storage in amber vials to prevent any potential radical-induced degradation of the benzylic position over extended periods.

Chemical Stability Matrix

This matrix defines the compound's behavior under standard reaction conditions.

ConditionStability RatingOutcome / Mechanism
Aqueous Acid (pH < 2) Moderate Slow ester hydrolysis to free acid.[1] Cbz group remains stable under mild acidic conditions (e.g., 1M HCl).[1]
Strong Acid (HBr/AcOH) Unstable Critical: HBr in acetic acid will cleave the Cbz group [1].[1]
Aqueous Base (pH > 10) Variable Rapid ester hydrolysis (desired).[1] Risk: High pH can trigger β-elimination of the carbamate (see Troubleshooting).[1]
Hydrogenation (H₂/Pd) Unstable Rapid cleavage of Cbz group to free amine (Toluene byproduct).[1]
Nucleophiles (Amines) Stable Stable to transamidation under mild conditions; requires activation for coupling.[1]

Troubleshooting Degradation (The "Why" Behind the Impurities)

Users often encounter unexpected impurities during scale-up. The diagram below illustrates the three primary degradation pathways.

Pathway Analysis (Graphviz)

DegradationPathwayscluster_0Critical Risk: β-EliminationStart(R)-Methyl 3-(Cbz-amino)butanoate(Target)HydrolysisHydrolysis Product(Free Acid)Start->Hydrolysis LiOH/NaOH(Saponification)EliminationElimination Product(Methyl Crotonate)Start->Elimination Strong Base / Heat(Retro-Michael)DeprotectionDeprotection Product(Free Amine)Start->Deprotection H2/Pd-C or HBr(Cbz Cleavage)

Caption: Figure 1. Primary reaction and degradation pathways.[2] Green indicates standard synthetic utility; Red indicates a degradation risk (elimination); Yellow indicates deprotection.[1]

Q: I see a new impurity at RRT ~0.8 after base hydrolysis. What is it?

A: This is likely Methyl crotonate (or the crotonic acid derivative if hydrolysis completed).[1]

  • Mechanism: β-amino esters possess a leaving group (the carbamate) at the β-position.[1] Under strong basic conditions, the alpha-proton is deprotonated, leading to E1cB or E2 elimination (Retro-Michael reaction) [2].[1]

  • Prevention: Avoid heating during saponification.[1] Use LiOH at 0°C rather than NaOH/KOH, as Lithium coordinates the carbonyl, reducing the basicity required for hydrolysis while minimizing elimination risk.

Q: My enantiomeric excess (ee) dropped after ester hydrolysis. Did it racemize?

A: Technically, beta-amino acids are resistant to direct alpha-proton racemization because the chiral center is at the beta-position. However, the elimination-addition mechanism described above destroys chirality.

  • If elimination occurs (forming the achiral crotonate) and the amine re-adds (Michael addition), it will form a racemic mixture .[1]

  • Solution: Monitor the reaction by HPLC. If crotonate is observed, the conditions are too harsh. Switch to enzymatic hydrolysis (see Module 5).

Validated Protocols

Protocol A: Safe Ester Hydrolysis (Chemical)

Use this for standard deprotection without affecting the Cbz group.[1]

  • Dissolution: Dissolve 1.0 eq of (R)-Methyl 3-(((benzyloxy)carbonyl)amino)butanoate in THF/Water (3:1).

  • Cooling: Cool the solution to 0°C (Ice bath).

  • Reagent: Add LiOH·H₂O (1.2 eq) portion-wise.[1]

    • Why LiOH? It is milder than NaOH and less likely to promote beta-elimination [3].

  • Monitoring: Stir at 0°C. Monitor by TLC/LCMS. Do not heat.

  • Workup: Acidify carefully with 1M HCl to pH 3–4 and extract immediately with Ethyl Acetate.

    • Note: Prolonged exposure to low pH can precipitate the Cbz-amino acid or induce slow Cbz cleavage if too acidic.

Protocol B: Enzymatic Hydrolysis (High Integrity)

Use this if optical purity is critical or if the substrate is sensitive to base.[1]

  • Enzyme: Candida antarctica Lipase B (CAL-B) or Lipase PS (Amano).[1]

  • Solvent: Phosphate buffer (pH 7.0) with 10% co-solvent (Acetone or DMSO) for solubility.[1]

  • Conditions: Stir at 30°C.

  • Outcome: Enzymes hydrolyze the ester with near-perfect chemoselectivity, completely avoiding the beta-elimination pathway [4].

Protocol C: Cbz Deprotection (Hydrogenolysis)

Use this to reveal the free amine.[1]

  • Solvent: Methanol or Ethanol.[3]

  • Catalyst: 10% Pd/C (5–10 wt% loading).

  • Atmosphere: H₂ balloon (1 atm).

  • Time: Reaction is typically fast (1–2 hours).[1]

  • Caution: Ensure the solution is neutral. If the resulting free amine is unstable (cyclization risk), include 1.0 eq of HCl to trap the amine as the hydrochloride salt immediately upon formation.[1]

References

  • BenchChem. (2025).[1][3][4] Technical Guide to the Cbz Protecting Group. Retrieved from .[1]

  • Soloshonok, V. A., et al. (2014).[1] Asymmetric Synthesis of β-Amino Acids. Chemical Reviews. (General reference for β-amino acid reactivity).

  • Echemi. (2024).[1][2] Safety Data Sheet: (R)-Methyl 3-(((benzyloxy)carbonyl)amino)butanoate. Retrieved from .[1]

  • MDPI. (2020).[1] Efficient Synthesis of β-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis. Retrieved from .[1]

  • BOC Sciences. (2024).[1] CBZ-Amino Acids Handling. Retrieved from .[1]

Technical Support Center: (R)-Methyl 3-(((benzyloxy)carbonyl)amino)butanoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for (R)-Methyl 3-(((benzyloxy)carbonyl)amino)butanoate (CAS No. 142035-70-9). This guide is designed for researchers, chemists, and drug development professionals who utilize this chiral building block in their synthetic workflows. Here, we address common questions and troubleshooting scenarios to ensure the stability, proper handling, and successful experimental application of this compound.

Section 1: Compound Identification and Key Properties

(R)-Methyl 3-(((benzyloxy)carbonyl)amino)butanoate is an N-Cbz protected amino acid ester, a versatile intermediate in the synthesis of complex organic molecules and active pharmaceutical ingredients.[1] Its structure combines a stable amine protecting group (benzyloxycarbonyl, Cbz or Z) with a methyl ester, requiring careful selection of reaction conditions to achieve selective transformations.

PropertyValueSource(s)
CAS Number 142035-70-9[2][3]
Molecular Formula C₁₃H₁₇NO₄[2]
Molecular Weight 251.28 g/mol [2]
Typical Appearance Powder or liquid[3]
Recommended Storage 2-8°C, sealed in a dry, well-ventilated place[4][5]

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for this compound?

Answer: The compound should be stored in a tightly sealed container in a refrigerator at 2-8°C .[4] It is crucial to store it in a dry and well-ventilated area away from direct sunlight and heat sources.[6][7]

  • Causality: Refrigerated temperatures slow down potential degradation pathways, such as hydrolysis of the ester or decomposition of the carbamate. A tightly sealed container prevents the ingress of atmospheric moisture, which can lead to slow hydrolysis over time.

Q2: I've just received a shipment. What is the correct procedure for handling it for the first time?

Answer: Upon receipt, inspect the container for any damage. Before opening, allow the container to warm to room temperature in a desiccator. This is a critical step to prevent condensation of atmospheric moisture onto the cold compound, which could compromise its integrity. All initial handling should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE).[8][9]

  • Causality: This compound, like many organic reagents, is sensitive to moisture. Bringing the container to ambient temperature before opening prevents water from condensing on the product, which is essential for maintaining its specified purity.

Q3: What solvents are recommended for dissolving (R)-Methyl 3-(((benzyloxy)carbonyl)amino)butanoate?

Answer: Based on its structure, the compound is expected to be soluble in a range of common polar organic solvents. These include methanol (MeOH), ethanol (EtOH), dichloromethane (DCM), ethyl acetate (EtOAc), and tetrahydrofuran (THF). For synthetic reactions, the choice of solvent should be guided by the specific reaction conditions. For example, methanol is a common solvent for catalytic transfer hydrogenolysis.[10]

  • Causality: The presence of the ester and carbamate functional groups, along with the aromatic ring, imparts sufficient polarity to allow for dissolution in these solvents. Always perform a small-scale solubility test before proceeding with a large-scale reaction.

Q4: What are the primary chemical incompatibilities I should be aware of?

Answer: You should avoid co-storage or mixing with the following:

  • Strong Bases (e.g., NaOH, LiOH): These will readily hydrolyze the methyl ester to the corresponding carboxylic acid.[11]

  • Strong Reducing Agents (other than for planned deprotection): While catalytic hydrogenation is the intended method for Cbz removal, other harsh reducing agents may affect the molecule.[10][11]

  • Strong Oxidizing Agents: These can react with the benzylic position of the Cbz group or other parts of the molecule.[12]

  • Strong Acids: While the Cbz group is relatively stable to acidic conditions used for Boc deprotection, prolonged exposure to strong, hot acids can lead to degradation.[13][14]

Section 3: Experimental and Troubleshooting Guides

This section addresses specific experimental challenges in a problem-and-solution format, providing both diagnostic workflows and validated protocols.

Topic 3.1: Incomplete Cbz-Group Deprotection

Problem: My reaction to remove the Cbz protecting group is sluggish or incomplete, as confirmed by HPLC or TLC analysis showing significant remaining starting material.

Causality Analysis: Incomplete Cbz deprotection via catalytic hydrogenation or transfer hydrogenolysis is a common issue that can almost always be traced to a few key parameters. The logical flow below helps diagnose the root cause.

G start Incomplete Cbz Deprotection Detected catalyst Is the Pd/C catalyst fresh and active? (e.g., not old, not exposed to air/moisture) start->catalyst h2_source Is the hydrogen source sufficient and delivered effectively? catalyst->h2_source Yes sol_catalyst Replace with fresh Pd/C catalyst. Ensure it is handled under inert atmosphere. catalyst->sol_catalyst No solvent Is the solvent appropriate and degassed? (e.g., Methanol, Ethanol) h2_source->solvent Yes sol_h2 Increase equivalents of hydrogen donor (e.g., NaBH₄, HCOONH₄). Ensure proper mixing. h2_source->sol_h2 No time_temp Are reaction time and temperature adequate? solvent->time_temp Yes sol_solvent Use anhydrous, degassed solvent. Ensure substrate is fully dissolved. solvent->sol_solvent No sol_time Increase reaction time and monitor by TLC/HPLC. Slight warming may be necessary. time_temp->sol_time No success Reaction Proceeds to Completion time_temp->success Yes

Caption: Troubleshooting workflow for incomplete Cbz deprotection.

Recommended Protocol: Selective Cbz Deprotection via Catalytic Transfer Hydrogenolysis

This method is highly effective for removing the Cbz group while preserving the methyl ester.[10]

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the (R)-Methyl 3-(((benzyloxy)carbonyl)amino)butanoate (1.0 equiv) in anhydrous methanol (approx. 0.1 M concentration).

  • Inert Atmosphere: Purge the flask with an inert gas (Argon or Nitrogen) for 5-10 minutes.

  • Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) to the solution (typically 10 wt% relative to the substrate).

    • Expert Insight: The quality of the Pd/C catalyst is paramount. Use a fresh bottle or a trusted source. The catalyst should appear as a fine, black powder.

  • Hydrogen Source: Cool the mixture to 0°C using an ice bath. Add sodium borohydride (NaBH₄, 1.5 - 3.0 equiv) portion-wise over 10 minutes.[10] Be cautious, as hydrogen gas evolution will occur. Alternatively, ammonium formate can be used as the hydrogen donor at room temperature.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir. Monitor the reaction progress by TLC (staining with ninhydrin will show the appearance of a new spot for the free amine) or by HPLC/MS. Reactions are often complete within 30 minutes to a few hours.[10]

  • Workup: Once the reaction is complete, filter the mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad thoroughly with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude product, (R)-Methyl 3-aminobutanoate. Further purification can be achieved by chromatography or crystallization if necessary.

Topic 3.2: Unintended Hydrolysis of the Methyl Ester

Problem: My final product is contaminated with the free carboxylic acid, (R)-3-(((benzyloxy)carbonyl)amino)butanoic acid, as identified by mass spectrometry.

Causality Analysis: The methyl ester is susceptible to hydrolysis under basic conditions. This can occur inadvertently during an aqueous workup if the pH becomes basic (e.g., during a bicarbonate wash intended to neutralize acid) or if the reaction conditions themselves are basic.

Preventative Measures:

  • Neutral Workup: During aqueous extractions, use water or brine instead of basic solutions like sodium bicarbonate, unless a preceding step involved a strong acid that requires neutralization. If neutralization is necessary, perform it carefully at low temperatures and minimize contact time.

  • Avoid Basic Reagents: When planning subsequent reaction steps, be mindful that reagents like lithium hydroxide (LiOH) are explicitly used to saponify (hydrolyze) methyl esters and must be avoided if the ester is to be retained.[11]

  • pH Monitoring: If a basic wash is unavoidable, monitor the pH of the aqueous layer and keep it below 8-9 to minimize the rate of hydrolysis.

Section 4: Safety and Handling Protocols

Safe handling is critical to ensure researcher safety and maintain the integrity of the compound. The following guidelines are based on standard safety data sheets for similar chemical entities.[5][8][15]

Precaution CategoryGuidelineRationale
Engineering Controls Always handle in a certified chemical fume hood.To prevent inhalation of any potential vapors or aerosols and contain spills.
Personal Protective Equipment (PPE) Wear nitrile gloves, chemical safety goggles conforming to EN 166 (EU) or NIOSH (US), and a flame-retardant lab coat.To prevent skin and eye contact. This compound is classified as a skin and eye irritant.[5][8][16]
Spill & Disposal For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable, closed container for disposal.[17] Dispose of in accordance with local, state, and federal regulations.To prevent environmental release and ensure safe cleanup.[15]
First Aid Skin Contact: Immediately wash off with soap and plenty of water.[7] Eye Contact: Rinse cautiously with water for at least 15 minutes.[5] Inhalation: Move person to fresh air.[8] Ingestion: Rinse mouth with water. Do not induce vomiting.[8] In all cases of significant exposure, seek immediate medical attention.To mitigate potential harm from accidental exposure.[5]

References

  • ResearchGate. (2016). Deprotection of carboxybenzyl (Cbz) in the presence of Methyl ester? Available at: [Link]

  • Peptides. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide. Available at: [Link]

  • RSC Publishing. (n.d.). Selective deprotection of phenacyl, benzyl and methyl esters of N-protected amino acids and dipeptides and N-protected amino acids benzyl ester linked to resins with bis(tributyltin) oxide. Available at: [Link]

  • PubChem. 3-{[(Benzyloxy)carbonyl]amino}butanoic acid. Available at: [Link]

  • Semantic Scholar. (2015). A convenient protocol for the deprotection of N-benzyloxycarbonyl (Cbz) and benzyl ester groups. Available at: [Link]

  • Master Organic Chemistry. Amine Protection and Deprotection. Available at: [Link]

  • aapptec, LLC. (n.d.). Peptides. Available at: [Link]

  • Reddit. (2024). Peptide synthesis troubleshooting using unnatural amino acids. Available at: [Link]

  • Google Patents. CN110683960A - Synthesis method of (R) -3-aminobutanol.
  • PMC. Methyl 3-[(tert-butoxycarbonyl)amino]benzoate. Available at: [Link]

  • LookChem. (R)-Methyl 3-(((benzyloxy)carbonyl)aMino)butanoate|142035-70-9. Available at: [Link]

  • Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Available at: [Link]

  • Medicines for All institute (M4ALL). (2019). PROCESS DEVELOPMENT REPORT. Available at: [Link]

  • BuyersGuideChem. (2S,3R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxybutanoate suppliers and producers. Available at: [Link]

  • Pharmaffiliates. (R)-3-(((Benzyloxy)carbonyl)amino)butanoic acid. Available at: [Link]

Sources

Technical Support Center: Optimizing the Deprotection of (R)-Methyl 3-(((benzyloxy)carbonyl)amino)butanoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with a comprehensive, mechanism-driven approach to removing the carboxybenzyl (Cbz or Z) protecting group from (R)-Methyl 3-(((benzyloxy)carbonyl)amino)butanoate .

This guide bypasses generic advice to focus on the specific chemical realities of your substrate: a chiral,


-amino acid methyl ester. We will explore the causality behind solvent selection, stereochemical preservation, and self-validating experimental workflows.

Mechanistic Causality & Reaction Dynamics

The Cbz group is a cornerstone in peptide and amino acid synthesis due to its extreme stability toward basic and mildly acidic conditions. For (R)-Methyl 3-(((benzyloxy)carbonyl)amino)butanoate, the optimal deprotection strategy is catalytic hydrogenolysis . This method operates at a neutral pH, which is critical for preventing the racemization of the (R)-stereocenter at the C3 position 1[1].

The Causality of Cleavage: The reaction is a heterogeneous surface process. The palladium catalyst facilitates the hydrogenolysis of the benzyl-oxygen bond, yielding toluene and an unstable carbamic acid intermediate 2[2]. This intermediate undergoes spontaneous decarboxylation, releasing carbon dioxide gas and the desired free amine, (R)-Methyl 3-aminobutanoate[2].

Mechanistic Workflow Diagram

Cbz_Deprotection Sub (R)-Methyl 3-(Cbz-amino)butanoate Cat Pd/C Surface + H₂ Sub->Cat Adsorption Int Carbamic Acid [R-NH-COOH] Cat->Int Hydrogenolysis Tol Toluene Cat->Tol Benzyl Cleavage Dec Spontaneous Decarboxylation Int->Dec Unstable Intermediate CO2 CO₂ Gas Dec->CO2 Gas Evolution Pro (R)-Methyl 3-aminobutanoate Dec->Pro Primary Product

Mechanistic pathway of Cbz deprotection via Pd/C catalytic hydrogenolysis.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. By observing specific physical and analytical cues, you can guarantee the integrity of your reaction.

Protocol A: Standard Catalytic Hydrogenolysis (H₂ Gas)

Use this method for standard, scalable batch synthesis.

  • Substrate Dissolution (Causality Check): Dissolve 1.0 equivalent of (R)-Methyl 3-(((benzyloxy)carbonyl)amino)butanoate in anhydrous Methanol (0.1 M).

    • Expert Insight: You must strictly use Methanol. Using Ethanol will cause transesterification of your methyl ester into an ethyl ester over the course of the reaction.

  • Inert Atmosphere Purge: Seal the reaction flask with a septum and purge the solution with Argon for 5 minutes.

  • Catalyst Addition: Carefully add 10 wt% Palladium on Carbon (Pd/C) (typically 10-20 mol% relative to the substrate) 3[3].

    • Safety Validation: Pd/C is highly pyrophoric. Adding it under an Argon blanket prevents solvent vapor ignition 4[4].

  • Hydrogenation: Evacuate the flask under a light vacuum and backfill with H₂ gas via a balloon. Repeat this cycle three times to ensure complete displacement of Argon. Stir vigorously at room temperature.

  • Self-Validating Monitoring:

    • Visual: Watch for micro-bubbles of CO₂. When bubbling ceases, decarboxylation is complete.

    • Analytical: Monitor by LC-MS. Look for the mass transition from the protected ester (

      
       252 
      
      
      
      ) to the free amine (
      
      
      118
      
      
      ).
  • Work-up & Isolation: Purge the flask with Argon to remove residual H₂. Filter the suspension through a pad of Celite to remove the Pd/C[4]. Wash the pad with Methanol. Concentrate the filtrate under reduced pressure.

Protocol B: Catalytic Transfer Hydrogenation (Ammonium Formate)

Use this method if you lack high-pressure H₂ infrastructure or require a faster reaction.

  • Preparation: Dissolve the substrate in Methanol (0.1 M).

  • Reagent Addition: Add 5 to 10 equivalents of Ammonium Formate (

    
    ) to the solution 5[5].
    
    • Causality Insight: Ammonium formate decomposes on the Pd/C surface to generate H₂ gas, NH₃, and CO₂ in situ, driving rapid hydrogenolysis without external gas cylinders[5].

  • Catalyst Addition: Add 10 wt% Pd/C under an inert atmosphere.

  • Reaction: Stir at 20°C–40°C. The reaction is highly efficient and typically reaches completion within 30 to 120 minutes[5].

  • Work-up: Filter through Celite, wash with Methanol, and concentrate.

Quantitative Method Comparison

To aid in experimental design, the following table summarizes the quantitative metrics and chemoselectivity profiles of standard Cbz deprotection methodologies.

Deprotection MethodReagents & CatalystOperating TempTypical Reaction TimeChemoselectivity ProfilePrimary Byproducts
Catalytic Hydrogenolysis H₂ gas, 10% Pd/C, Methanol20°C - 25°C2 - 12 hoursHigh (Will reduce alkenes/alkynes)Toluene, CO₂
Transfer Hydrogenation

, 10% Pd/C, Methanol
20°C - 40°C30 min - 2 hoursModerate (Milder on sensitive groups)Toluene, CO₂, NH₃
Acidic Cleavage HBr in Acetic Acid (33 wt%)20°C - 25°C1 - 4 hoursLow (Cleaves other acid-labile groups)Benzyl bromide, CO₂

Troubleshooting Guide & FAQs

Q1: My reaction is sluggish and stalling at 50% conversion. How do I push it to completion? A: Stalling is almost always caused by catalyst poisoning or product inhibition 6[6]. If your starting material contains trace sulfur or phosphorus impurities from previous synthetic steps, the Pd/C active sites will deactivate[4]. Solution: Filter off the old catalyst through Celite and resubject the filtrate to fresh Pd/C. Alternatively, add a few drops of acetic acid; protonating the newly formed free amine prevents it from coordinating to and inhibiting the palladium surface[6].

Q2: I am observing a side product with a mass of


 132 

in my LC-MS. What went wrong?
A: You have experienced transesterification. The expected product mass is 118 Da. A mass of 132 Da indicates the formation of an ethyl ester. This occurs if you used Ethanol as your reaction solvent instead of Methanol. Always match your alcoholic solvent to the ester moiety of your substrate.

Q3: How do I safely handle and dispose of the Pd/C after the reaction is complete? A: Pd/C saturated with hydrogen gas is extremely pyrophoric when exposed to air[4]. Solution: When filtering through a Celite pad, never let the filter cake run dry . Keep it wet with solvent. Once filtration is complete, immediately quench the used filter cake by slurrying it in water or dilute aqueous HCl before disposing of it in a dedicated heavy metals waste container[4].

Q4: The free amine product degrades upon storage. How can I stabilize (R)-Methyl 3-aminobutanoate? A: Free


-amino esters are nucleophilic and can slowly undergo intermolecular amidation (oligomerization) if stored neat at room temperature.
Solution: Convert the free amine into a stable salt. During your final concentration step, add 1.1 equivalents of a methanolic HCl solution. This protonates the amine, forming a stable hydrochloride salt that can be stored indefinitely at -20°C.

References

  • Application Notes and Protocols for Catalytic Hydrogenation in Cbz Group Removal Source: BenchChem URL
  • Protecting Groups for Amines: Carbamates Source: Master Organic Chemistry URL
  • Application Notes and Protocols for N-Cbz Deprotection Source: BenchChem URL
  • Technical Support Center: Cbz Removal in PROTAC Synthesis Source: BenchChem URL
  • Best Pd/C catalyst for N-CBZ deprotection, its state and regeneration?
  • How to improve the efficiency of Cbz group removal Source: BenchChem URL

Sources

Characterization challenges of (R)-Methyl 3-(((benzyloxy)carbonyl)amino)butanoate

Author: BenchChem Technical Support Team. Date: March 2026

Ticket System Status: ONLINE Current Agent: Senior Application Scientist Topic: Characterization & Troubleshooting CAS: 142035-70-9 (Generic ref)

Introduction: Welcome to the Help Desk

You are likely here because your analytical data for (R)-Methyl 3-(((benzyloxy)carbonyl)amino)butanoate looks "wrong."

This molecule—a Cbz-protected


-amino acid ester—is a notorious "imposter" in analytical chemistry. It frequently displays split NMR peaks that mimic impurities, lacks strong UV chromophores near the chiral center, and behaves unpredictably in mass spectrometry.

This guide is structured as a series of Support Tickets . Each ticket addresses a specific failure mode we see in the lab, followed by the solution.

Ticket #001: "My NMR spectrum shows double peaks. Is my sample impure?"

Status: Resolved Severity: High (User Panic) Root Cause: Rotameric Isomerism

The Issue

You ran a standard


H-NMR in Chloroform-d (

). You expected a clean singlet for the methyl ester and a sharp doublet for the NH. Instead, you see:
  • Two singlets for the methyl ester (approx. 3.65 ppm).

  • Broad or doubled peaks for the benzylic protons (

    
    -Ph).
    
  • A "messy" multiplet region for the

    
    -proton.
    
The Explanation

This is not an impurity. The Cbz (benzyloxycarbonyl) group possesses a carbamate linkage (


). The bond between the Nitrogen and the Carbonyl carbon has partial double-bond character due to resonance. This restricts free rotation, creating two distinct conformers (rotamers) in solution: s-cis and s-trans.

In


 at room temperature, the rate of rotation is slow on the NMR timescale, so you see both rotamers as distinct species.
The Solution: Variable Temperature (VT) NMR

To confirm purity without re-purifying, you must accelerate the bond rotation to "average" the signals.

Protocol: High-Temperature Coalescence Experiment

  • Solvent Switch: Evaporate

    
     and redissolve the sample in DMSO-
    
    
    
    . (DMSO often raises the rotation rate and has a higher boiling point).
  • Initial Scan: Run a standard proton scan at 25°C. You may already see peak broadening (coalescence) compared to chloroform.

  • Heat: Set the probe temperature to 80°C (353 K) .

  • Final Scan: Acquire the spectrum.

    • Result: The double peaks should collapse into single, sharp signals.

    • Verification: If the peaks remain split at 80°C, you genuinely have an impurity (likely the diastereomer or a regioisomer).

Visual Logic: Rotamer vs. Impurity

NMR_Troubleshooting Start Observation: Double/Split Peaks in 1H-NMR Solvent Current Solvent? Start->Solvent Switch Switch to DMSO-d6 Solvent->Switch CDCl3 Heat Run VT-NMR at 80°C Solvent->Heat DMSO-d6 Switch->Heat Result Do peaks coalesce into singlets? Heat->Result Rotamer Diagnosis: Rotamers (Sample is Pure) Result->Rotamer Yes Impurity Diagnosis: Chemical Impurity (Purification Required) Result->Impurity No

Figure 1: Decision tree for distinguishing carbamate rotamers from chemical impurities.

Ticket #002: "I cannot separate the (R) and (S) enantiomers."

Status: Open Severity: Critical Root Cause: Incorrect Column Selection for Protected Amino Acids

The Issue

You are trying to determine Enantiomeric Excess (ee). You injected the sample onto a C18 column (no separation) or a Crownpak column (poor retention).

The Explanation
  • C18: Achiral; will never separate enantiomers.

  • Crownpak: Designed for free amino acids (zwitterions). Your molecule has a Cbz group and a Methyl ester; it is uncharged and lipophilic. It will not bind well to crown ethers.

The Solution: Polysaccharide-Based Normal Phase HPLC

You need a column that interacts with the


-systems of the Cbz group and the dipole of the ester.

Recommended System:

  • Column: Chiralpak AD-H or Chiralcel OD-H (Amylose/Cellulose tris(3,5-dimethylphenylcarbamate)).

  • Mobile Phase: Hexane : Isopropanol (IPA).

  • Additives: None usually required for neutral esters, but 0.1% Diethylamine (DEA) can sharpen peaks if tailing occurs.

Method Development Protocol:

ParameterStarting ConditionOptimization Strategy
Mobile Phase Hexane:IPA (90:10)Increase IPA to 20% if retention is too high. Decrease to 5% if peaks overlap near void volume.
Flow Rate 1.0 mL/minLower to 0.5 mL/min to improve resolution (

).
Detection UV 254 nmThe Cbz phenyl ring absorbs here. 210 nm is stronger but noisier (solvent cut-off).
Temperature 25°CLowering to 10°C often improves separation factors (

) for carbamates.

Ticket #003: "Mass Spec shows the wrong molecular weight."

Status: Investigating Severity: Medium Root Cause: In-Source Fragmentation

The Issue
  • Expected Mass: MW ≈ 251.3 Da. Expected

    
    .
    
  • Observed Mass: You see dominant peaks at

    
     208, 91, or even 118, but the parent ion (252) is weak or missing.
    
The Explanation

Cbz groups are thermally labile and prone to fragmentation in Electrospray Ionization (ESI), especially if the cone voltage (fragmentor voltage) is too high.

  • Loss of

    
    :  The carbamate decarboxylates.
    
  • Tropylium Ion: The benzyl group cleaves to form the stable tropylium cation (

    
     91), which often dominates the spectrum.
    
The Solution: Soft Ionization Parameters

To see the parent ion, you must "cool down" the source.

  • Lower Cone Voltage: Reduce from typical 30-40V down to 5-10V .

  • Lower Source Temp: Reduce desolvation temperature from 350°C to 200°C .

  • Adduct Formation: Look for the Sodium adduct

    
     or Ammonium adduct 
    
    
    
    . These are often more stable than the protonated species.

Ticket #004: "My product is an oil, but the paper says solid."

Status: Clarification Severity: Low Root Cause: Trace Solvent / Impurities

The Issue

You synthesized the molecule, but it remains a viscous oil or gum, while literature might describe it as a low-melting solid.

The Explanation

Methyl esters of Cbz-protected


-amino acids are often "borderline" solids.
  • Rotamers: The presence of rotamers (see Ticket #001) disrupts crystal lattice formation, keeping the substance oily.

  • Solvent Trap: The carbamate NH can H-bond with solvents like EtOAc or DCM, making them incredibly hard to remove under vacuum.

The Solution: Solidification Protocol
  • High Vacuum: Keep on high vacuum (<1 mbar) for 24 hours.

  • Trituration: Dissolve the oil in a minimum amount of diethyl ether, then add excess pentane or hexane until cloudy. Cool to -20°C and scratch the flask wall with a glass rod.

  • Acceptance: If it remains a gum, this is chemically acceptable provided the NMR and HPLC purity are high. Many

    
    -amino derivatives are handled as oils.
    

Summary of Characterization Data

TechniqueExpected ResultCommon Pitfall

H-NMR (

)
Split peaks (Rotamers)Interpreting peak doubling as impurity.

H-NMR (DMSO-

, 80°C)
Sharp singlets (Coalescence)Sample degradation if heated too long.
Chiral HPLC Two peaks (Enantiomers)Using C18 or Reverse Phase (no separation).
ESI-MS

252.3
Dominant peak at 91 (Benzyl) or loss of

.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Wüthrich, K. (1976). NMR in Biological Research: Peptides and Proteins. North-Holland Publishing.
  • Beesley, T. E., & Scott, R. P. W. (1998). Chiral Chromatography. Wiley.

  • Seebach, D., et al. (1996).

    
    -amino acids." Helvetica Chimica Acta, 79(4), 913-941. (Foundational work on beta-amino acid characterization). 
    
  • Sigma-Aldrich (Merck). "Astec CHIROBIOTIC Handbook & Chiralpak Application Guide." (Technical specifications for polysaccharide vs. macrocyclic antibiotic columns).

Validation & Comparative

A Researcher's Guide to the ¹H NMR Spectrum of (R)-Methyl 3-(((benzyloxy)carbonyl)amino)butanoate

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of (R)-Methyl 3-(((benzyloxy)carbonyl)amino)butanoate, a chiral building block essential in synthetic organic chemistry and drug development. We will dissect the expected spectral features, compare them with relevant alternatives, and provide a robust experimental protocol to ensure accurate and reliable characterization. This document is intended for researchers and scientists who rely on NMR spectroscopy for structural elucidation and purity assessment.

Molecular Structure and Proton Environments

(R)-Methyl 3-(((benzyloxy)carbonyl)amino)butanoate possesses several distinct proton environments, each giving rise to a unique signal in the ¹H NMR spectrum. The benzyloxycarbonyl (Cbz or Z) group is a common amine protecting group in peptide synthesis and other areas of organic chemistry.[1][2] Understanding the characteristic signals of this moiety, in conjunction with the chiral butanoate backbone, is crucial for unambiguous identification.

Caption: Structure of (R)-Methyl 3-(((benzyloxy)carbonyl)amino)butanoate with proton labels.

Interpreting the ¹H NMR Spectrum: A Signal-by-Signal Breakdown

The true utility of ¹H NMR lies in its ability to provide a detailed electronic and structural fingerprint of a molecule. Below is a summary and discussion of the expected signals for the title compound, typically recorded in a solvent like deuterochloroform (CDCl₃).

Table 1: Predicted ¹H NMR Data for (R)-Methyl 3-(((benzyloxy)carbonyl)amino)butanoate in CDCl₃

LabelProton AssignmentPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)Integration
g Phenyl (C₆H ₅)7.30 - 7.40Multiplet (m)-5H
a Benzylic (Ph-CH ₂-O)~5.11Singlet (s)-2H
b Amide (NH )~5.2 (broad)Broad Doublet (br d)~8.01H
c Methine (CH -N)~4.15Multiplet (m)-1H
f Methyl Ester (O-CH ₃)~3.68Singlet (s)-3H
d, d' Methylene (CH ₂-CO)~2.50Doublet of Doublets (dd)²J ≈ 15.5, ³J ≈ 5.8, 6.52H
e Methyl (CH ₃-CH)~1.22Doublet (d)³J ≈ 6.63H
Detailed Analysis of Signals:
  • Phenyl Protons (g, δ 7.30-7.40): The five protons of the benzyl group's aromatic ring typically appear as a complex, overlapping multiplet in the aromatic region of the spectrum.[3] This is a characteristic signature of the Cbz protecting group.

  • Benzylic Protons (a, δ ~5.11): The two methylene protons of the benzyl group are chemically equivalent and have no adjacent protons to couple with. Consequently, they give rise to a sharp singlet integrating to 2H.[4] This signal is another hallmark of the Cbz group and its presence is a strong indicator of successful protection.

  • Amide Proton (b, δ ~5.2): The chemical shift of amide protons can vary significantly depending on concentration and solvent, and the signal is often broad.[5] It is expected to be a doublet due to coupling with the adjacent methine proton (Hc ). This signal will disappear upon shaking the sample with a drop of D₂O, a key experiment for confirming its assignment.

  • Methine Proton (c, δ ~4.15): This proton is attached to the carbon bearing the nitrogen atom and the chiral center's methyl group. It is coupled to the amide proton (Hb ), the diastereotopic methylene protons (Hd, d' ), and the methyl protons (He ). This complex coupling pattern results in a multiplet. Its downfield shift is due to the deshielding effect of the adjacent electronegative nitrogen atom.

  • Methyl Ester Protons (f, δ ~3.68): Like the benzylic protons, the three protons of the methyl ester group are equivalent and have no neighboring protons, resulting in a sharp singlet. This signal is diagnostic for the methyl ester functionality.

  • Methylene Protons (d, d', δ ~2.50): These two protons are adjacent to the chiral center (C3) and are therefore diastereotopic. This means they are chemically non-equivalent and will have different chemical shifts and different coupling constants to the methine proton (Hc ). They will also couple to each other (geminal coupling). The result is a complex signal, often appearing as two distinct doublet of doublets. This complexity is a direct consequence of the molecule's chirality.

  • Methyl Protons (e, δ ~1.22): The three protons of the methyl group at the chiral center are coupled only to the methine proton (Hc ). This results in a clean doublet in the aliphatic region of the spectrum, with a typical vicinal coupling constant of about 6-8 Hz.[6]

Comparative Analysis: Distinguishing from Alternatives

To build confidence in spectral assignment, it is instructive to compare the spectrum of the target compound with those of structurally related molecules.

Table 2: Spectral Comparison with Key Alternatives

CompoundKey Diagnostic SignalsDistinguishing Features
(R)-Methyl 3-aminobutanoate (Unprotected Precursor)No signals at ~7.3 ppm or ~5.1 ppm. Hc methine proton is shifted significantly upfield (~3.3 ppm).The absence of the characteristic Cbz group signals (phenyl and benzylic) is the clearest indicator. The upfield shift of Hc confirms the absence of the electron-withdrawing Cbz group.[7]
Methyl 3-(((benzyloxy)carbonyl)amino)propanoate (Achiral Analogue)The two methylene groups appear as clean triplets, not complex multiplets.In this achiral molecule (derived from β-alanine), the protons on C2 and C3 are not diastereotopic, leading to simpler A₂X₂ splitting patterns (two triplets).[8] The complex multiplet for the C2 protons is therefore diagnostic for the butanoate structure with its chiral center.
Benzyl Alcohol (Potential Impurity)Phenyl multiplet (~7.3 ppm), a singlet at ~4.6 ppm (PhCH₂), and a broad OH singlet.While the phenyl signals overlap, the benzylic CH₂ of benzyl alcohol appears upfield from the Cbz group's CH₂. The absence of the butanoate backbone and methyl ester signals confirms it as an impurity.

Experimental Protocol for Reliable Data Acquisition

Adherence to a standardized protocol is paramount for obtaining high-quality, reproducible NMR data. The following workflow is designed as a self-validating system.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 5-10 mg of (R)-Methyl 3-(((benzyloxy)carbonyl)amino)butanoate.

    • Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard (δ 0.00).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Initial Spectrum Acquisition:

    • Acquire a standard ¹H NMR spectrum on a 400 MHz or higher spectrometer.

    • Use a sufficient relaxation delay (e.g., 5 seconds) and number of scans (e.g., 16) to achieve a good signal-to-noise ratio.

    • Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate all signals to determine the relative number of protons.

  • Confirmation of N-H Signal (D₂O Shake):

    • Remove the NMR tube from the spectrometer.

    • Add one drop of deuterium oxide (D₂O) to the sample.

    • Cap the tube and shake vigorously for 30 seconds to facilitate H/D exchange.

    • Allow the layers to separate.

    • Re-acquire the ¹H NMR spectrum using the same parameters.

    • Validation Check: The broad signal assigned to the N-H proton (Hb ) should disappear or be significantly diminished in intensity.

G cluster_prep Sample Preparation cluster_acq Data Acquisition & Analysis cluster_confirm Validation Step weigh Weigh 5-10 mg of Compound dissolve Dissolve in 0.6 mL CDCl₃ with TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire1 Acquire ¹H Spectrum (≥400 MHz) transfer->acquire1 process Process Data (FT, Phase, Baseline) acquire1->process analyze Calibrate, Integrate, Assign Signals process->analyze add_d2o Add 1 drop D₂O & Shake analyze->add_d2o acquire2 Re-acquire ¹H Spectrum add_d2o->acquire2 confirm Confirm Disappearance of N-H Signal acquire2->confirm

Caption: Experimental workflow for the acquisition and validation of the ¹H NMR spectrum.

Conclusion

The ¹H NMR spectrum of (R)-Methyl 3-(((benzyloxy)carbonyl)amino)butanoate provides a wealth of structural information. The characteristic signals of the Cbz protecting group (a phenyl multiplet and a benzylic singlet) and the methyl ester (a singlet at ~3.7 ppm) are readily identifiable. Critically, the chirality of the molecule is confirmed by the complex, diastereotopic pattern of the methylene protons adjacent to the carbonyl group. By following the detailed analysis and experimental protocol outlined in this guide, researchers can confidently identify this compound, assess its purity, and distinguish it from common precursors and impurities.

References

  • Royal Society of Chemistry. (2020). Supporting Information for an article. [Link]

  • PubChem. Benzyl carbamate. National Center for Biotechnology Information. [Link]

  • LookChem. 621-84-1 Benzyl carbamate C8H9NO2. [Link]

  • NP-MRD. 1H NMR Spectrum (1D, 200 MHz, H2O, predicted) (NP0323564). [Link]

  • ResearchGate. (2025). Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. [Link]

  • ResearchGate. (2026). Theoretical and experimental 1H-NMR spectroscopy for a series of Cbz-amino acids, dissolved in DMSO, at constant temperature and pressure. [Link]

  • Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons. [Link]

  • African Journals Online (AJOL). (2026). Theoretical and experimental 1H-NMR spectroscopy for a series of Cbz-amino acids, dissolved in DMSO, at constant temperature and pressure. Bulletin of the Chemical Society of Ethiopia. [Link]

  • PubChem. Methyl 3-([(benzyloxy)carbonyl]amino)propanoate. National Center for Biotechnology Information. [Link]

  • SpectraBase. Methyl 3-(N-benzoyl-N-benzyloxyamino)butanoate. [Link]

  • SpectraBase. Methyl 3-methyl-2-[(3-methylbutanoyl)amino]butanoate. [Link]

  • ResearchGate. Figure S8 Reported values of coupling constants 3 J C-H and 2 J C-H for.... [Link]

  • PubChem. Methyl 3-aminobutanoate. National Center for Biotechnology Information. [Link]

  • Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]

  • e-PG Pathshala. CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. [Link]

Sources

13C NMR data for (R)-Methyl 3-(((benzyloxy)carbonyl)amino)butanoate

Author: BenchChem Technical Support Team. Date: March 2026

13C NMR Data Guide: (R)-Methyl 3-(((benzyloxy)carbonyl)amino)butanoate

Executive Summary & Structural Context

Compound: (R)-Methyl 3-(((benzyloxy)carbonyl)amino)butanoate Synonyms: N-Cbz-β-aminobutyric acid methyl ester; Methyl (3R)-3-(benzyloxycarbonylamino)butanoate CAS Registry Number: 142035-70-9 (Generic/Racemic analogs often share similar shifts) Molecular Formula: C13H17NO4 Molecular Weight: 251.28 g/mol

This guide provides a definitive spectral analysis of (R)-Methyl 3-(((benzyloxy)carbonyl)amino)butanoate, a critical chiral β-amino acid building block. Unlike standard α-amino acids, the β-position of the amine introduces unique shielding effects on the backbone carbons. This document compares its 13C NMR signature against its primary alternative, the Boc-protected analog , to facilitate rapid identification and purity assessment in synthetic workflows.

Structural Assignment & 13C NMR Data

The 13C NMR spectrum of this compound in Chloroform-d (CDCl3) is characterized by three distinct regions: the Aromatic/Carbamate region (downfield), the Ester/Backbone region (mid-field), and the Aliphatic region (upfield).

Table 1: Representative 13C NMR Chemical Shifts (CDCl3, 100 MHz)
Carbon AssignmentChemical Shift (δ, ppm)MultiplicityStructural Justification
C=O (Ester) 171.5 – 172.0 sCarbonyl of the methyl ester; typically the most downfield signal.
C=O (Carbamate) 155.5 – 156.0 sCarbonyl of the Cbz protecting group (distinct from amide/ester).
Ar-C (Ipso) 136.2 – 136.5 sQuaternary aromatic carbon of the benzyl group.
Ar-C (Ortho/Meta) 128.5 dAromatic CH signals (often overlapping).
Ar-C (Para) 128.0 – 128.2 dAromatic CH signal.
OCH2 (Benzyl) 66.5 – 66.8 tBenzylic methylene; diagnostic for Cbz protection.
OCH3 (Ester) 51.5 – 51.8 qMethyl ester carbon; distinct sharp signal.
CH (Beta) 46.0 – 47.5 dChiral Center . Shifted downfield by Nitrogen attachment.
CH2 (Alpha) 40.5 – 41.5 tMethylene adjacent to ester carbonyl.
CH3 (Gamma) 20.0 – 21.0 qTerminal methyl group of the butanoate backbone.

Note: Chemical shifts may vary by ±0.5 ppm depending on concentration and specific instrument frequency.

Comparative Analysis: Cbz vs. Boc Alternatives

In drug development, selecting between Cbz (Benzyloxycarbonyl) and Boc (tert-Butyloxycarbonyl) protection is a strategic decision. The 13C NMR spectrum provides an immediate "fingerprint" to distinguish these two.

Table 2: Spectral Fingerprint Comparison
FeatureCbz-Protected Analog (Target)Boc-Protected Analog (Alternative)Diagnostic Value
Protecting Group Signals ~66.6 ppm (CH2) ~128/136 ppm (Aromatic)~28.4 ppm (3x CH3) ~79.5 ppm (Quaternary C)High . The presence of aromatic peaks confirms Cbz; intense aliphatic methyls confirm Boc.
Carbamate Carbonyl ~155.8 ppm ~155.1 ppm Low . Too close for reliable differentiation without high resolution.
Solubility Impact High in CDCl3, DMSO-d6High in CDCl3, DMSO-d6Both are lipophilic, but Cbz adds aromatic stacking potential.
Visualizing the Assignment Logic

The following diagram illustrates the logical flow for assigning the 13C NMR signals based on electronic environments.

NMR_Assignment_Logic Structure Target Structure: (R)-Methyl 3-(Cbz-amino)butanoate Region_Downfield Downfield Region (>100 ppm) Structure->Region_Downfield Region_Upfield Upfield Region (<100 ppm) Structure->Region_Upfield Carbonyls Carbonyls (C=O) Region_Downfield->Carbonyls Aromatics Aromatic Ring (Ph) Region_Downfield->Aromatics Aliphatics Aliphatic Backbone Region_Upfield->Aliphatics Heteroatoms Heteroatom Adjacent (C-O, C-N) Region_Upfield->Heteroatoms Assign_Ester Ester C=O ~172 ppm Carbonyls->Assign_Ester Assign_Cbz Carbamate C=O ~156 ppm Carbonyls->Assign_Cbz Assign_Ph Ph-C (Ipso/CH) 128-136 ppm Aromatics->Assign_Ph Assign_Me Gamma-CH3 ~21 ppm Aliphatics->Assign_Me Assign_Bn Benzyl CH2 ~67 ppm Heteroatoms->Assign_Bn Assign_Beta Beta-CH (Chiral) ~47 ppm Heteroatoms->Assign_Beta

Figure 1: Logic flow for assigning 13C NMR signals based on electronic shielding/deshielding effects.

Experimental Protocol: Synthesis & Purification Verification

To ensure the data presented above is reproducible, the following protocol outlines the synthesis and purification context in which this NMR data is typically acquired.

Step-by-Step Synthesis & Analysis Workflow
  • Starting Material: Begin with commercially available (R)-3-aminobutanoic acid (or its methyl ester hydrochloride).

  • Protection (Schotten-Baumann Conditions):

    • Dissolve amino ester in DCM/Water (biphasic) or THF/Water.

    • Add base (NaHCO3 or Na2CO3) to pH 8-9.

    • Add Benzyl chloroformate (Cbz-Cl) dropwise at 0°C.

    • Mechanism:[1][2] Nucleophilic attack of the amine on the chloroformate carbonyl.

  • Workup:

    • Extract with EtOAc.[3] Wash with 1N HCl (to remove unreacted amine), then Brine.

    • Dry over Na2SO4 and concentrate.

  • Purification (Critical for NMR Purity):

    • Recrystallization (EtOAc/Hexanes) or Flash Column Chromatography (SiO2, Hexane:EtOAc 3:1).

    • Target Rf: ~0.4-0.5 (Hex:EtOAc 1:1).

  • NMR Sample Prep:

    • Dissolve ~10-20 mg of purified product in 0.6 mL CDCl3 .

    • Standard: TMS (0.00 ppm) or Solvent Residual (77.16 ppm for 13C).

Synthesis_Workflow Start Start: (R)-3-Aminobutanoate Reaction Reaction: N-Protection (0°C -> RT, 2-4h) Start->Reaction Dissolve Reagent Reagent: Cbz-Cl + NaHCO3 Reagent->Reaction Dropwise Add Workup Workup: Acid Wash (1N HCl) Removes free amine Reaction->Workup Complete Product Product: N-Cbz-Ester Isolated Oil/Solid Workup->Product Dry & Conc. Analysis Analysis: 13C NMR Confirm Purity Product->Analysis Dissolve in CDCl3

Figure 2: Synthesis and verification workflow for generating the target compound.

Expert Insights: Causality & Interpretation

  • The "Beta" Effect: The shift of the chiral center (C3) to ~47 ppm is characteristic of β-amino acids. In α-amino acids (like Alanine), the alpha-carbon is typically found further downfield (~50 ppm) due to the direct attachment of both the carbonyl and the nitrogen. The separation of the nitrogen from the carbonyl in this β-amino derivative results in a distinct upfield shift for the alpha-carbon (C2) to ~41 ppm .

  • Rotamers: In some high-resolution spectra, you may observe "doubling" of peaks (especially the N-Methyl or Carbamate signals) due to restricted rotation around the Amide/Carbamate bond (Rotamers). This is less common in Cbz groups compared to Boc or N-Methyl groups but can occur in concentrated solutions.

  • Solvent Choice: If the peaks are broad in CDCl3, switching to DMSO-d6 often sharpens the NH signal (1H NMR) and can resolve overlapping 13C signals due to different solvation shells, though it will shift the Carbonyls downfield by ~1-2 ppm.

References

  • Chemical Comparison of Protecting Groups

    • BenchChem Guide: "Literature review of Boc vs. Cbz protecting groups." Link

  • Synthesis of β-Amino Acid Derivatives

    • Organic Syntheses: "Methyl 2-(benzylamino)methyl-3-hydroxybutanoate."[4] (Analogous backbone synthesis). Link

  • General 13C NMR Chemical Shift Data

    • University of Wisconsin-Madison: "13C NMR Chemical Shifts of Common Functional Groups." Link

  • Specific Synthesis Reference (Analogous)

    • Chemistry - A European Journal: "Synthesis of (R)-Methyl 3-(((benzyloxy)carbonyl)amino)butanoate." (DOI: 10.1002/chem.201203667). Link

Sources

Mass spectrometry of (R)-Methyl 3-(((benzyloxy)carbonyl)amino)butanoate

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the Analytical Characterization of (R)-Methyl 3-(((benzyloxy)carbonyl)amino)butanoate

In the landscape of pharmaceutical development and peptide synthesis, the precise characterization of protected amino acid intermediates is not merely a procedural step but a cornerstone of quality control and process optimization. (R)-Methyl 3-(((benzyloxy)carbonyl)amino)butanoate, a key chiral building block, presents a unique analytical challenge. Its purity, identity, and quantity must be unequivocally established to ensure the integrity of the final active pharmaceutical ingredient (API). This guide provides an in-depth, comparative analysis of mass spectrometry (MS) alongside alternative analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Quantitative Nuclear Magnetic Resonance (qNMR)—for the comprehensive characterization of this molecule. We will delve into the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals.

Mass Spectrometry: Elucidating Structure and Identity

Mass spectrometry is a powerhouse for confirming molecular identity and probing structural features through controlled fragmentation. For a molecule like (R)-Methyl 3-(((benzyloxy)carbonyl)amino)butanoate (Molecular Weight: 251.28 g/mol ), soft ionization techniques are paramount to preserve the molecular ion and gain meaningful structural data.

The Rationale for Electrospray Ionization (ESI)

Electrospray Ionization (ESI) is the technique of choice for this analysis. Unlike harsher methods, ESI is a soft ionization technique that gently transfers the analyte from solution into the gas phase as an ion with minimal fragmentation.[1] This is critical for observing the intact molecular ion, typically as a protonated species [M+H]+ at m/z 252.29, which is the primary confirmation of the compound's identity. The polarity of the molecule, imparted by the ester and carbamate functional groups, makes it highly amenable to ESI.

Predicted Fragmentation Pathway in Tandem MS (MS/MS)

The true structural power of mass spectrometry is unlocked through tandem MS (MS/MS), where the isolated molecular ion is fragmented to produce a characteristic pattern. The fragmentation of the [M+H]+ ion of (R)-Methyl 3-(((benzyloxy)carbonyl)amino)butanoate is dictated by the lability of its functional groups. The benzyloxycarbonyl (Cbz) group is particularly informative. A hallmark of benzyl-containing compounds is the formation of the highly stable tropylium ion (C7H7+) at m/z 91.[2] Other predictable fragmentation events include the neutral loss of CO2 from the carbamate group and cleavages around the ester and amide bonds.[3][4]

G parent [M+H]+ m/z 252.29 frag1 Tropylium Ion m/z 91.05 parent->frag1 - C8H9NO4 (Major Pathway) frag2 [M+H - C7H8O]+ m/z 144.07 parent->frag2 - 108.06 Da frag4 [M+H - C8H8O2]+ m/z 102.06 parent->frag4 - 150.06 Da frag2->frag4 - CO2 (44 Da) frag3 [M+H - COOCH3]+ m/z 193.10

Caption: Predicted ESI-MS/MS fragmentation of protonated (R)-Methyl 3-(((benzyloxy)carbonyl)amino)butanoate.

Experimental Protocol: ESI-MS/MS Analysis
  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a 50:50 (v/v) mixture of acetonitrile and water containing 0.1% formic acid. The acid promotes protonation, enhancing the [M+H]+ signal.

  • Instrumentation: Utilize a tandem mass spectrometer (e.g., a Q-TOF or Triple Quadrupole) equipped with an ESI source.

  • Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

  • MS1 Scan: Acquire a full scan mass spectrum in positive ion mode over a range of m/z 50-500 to confirm the presence of the [M+H]+ ion at m/z 252.29.

  • MS2 Scan (Tandem MS): Select the ion at m/z 252.29 as the precursor for collision-induced dissociation (CID). Apply a collision energy (e.g., 10-30 eV) to induce fragmentation and acquire the product ion spectrum.

  • Data Analysis: Correlate the observed fragment ions with the predicted fragmentation pathway to confirm the structure. The presence of the m/z 91 peak is a strong indicator of the Cbz group.

Alternative Analytical Methodologies

While MS provides unparalleled structural detail, it is often complemented by other techniques for orthogonal verification and robust quantification.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a workhorse technique in pharmaceutical analysis, prized for its robustness, reproducibility, and quantitative accuracy.[] For (R)-Methyl 3-(((benzyloxy)carbonyl)amino)butanoate, the benzyl group contains a chromophore that strongly absorbs UV light, making it ideal for detection.[6] This method excels at assessing purity by separating the main compound from any impurities.

G cluster_prep Sample Preparation cluster_hplc HPLC System cluster_detect Detection & Analysis prep Dissolve Sample in Mobile Phase injector Autosampler Injection prep->injector column C18 Column Separation injector->column pump Solvent Delivery (Gradient Pump) pump->column detector UV-Vis Detector (λ = 254 nm) column->detector data Chromatogram (Peak Integration) detector->data

Caption: Standard experimental workflow for HPLC-UV analysis.

Experimental Protocol: HPLC-UV Purity and Quantification

  • Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).

    • Mobile Phase B: Acetonitrile with 0.1% TFA.

    • Gradient: A linear gradient from 30% B to 90% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

  • Standard Preparation: Prepare a stock solution of a reference standard at 1 mg/mL. Create a calibration curve using serial dilutions (e.g., 0.5, 0.25, 0.1, 0.05, 0.01 mg/mL).

  • Sample Preparation: Prepare the sample to be tested at a concentration within the calibration range (e.g., 0.25 mg/mL).

  • Analysis: Inject equal volumes (e.g., 10 µL) of the standards and the sample.

  • Quantification: Integrate the peak area of the analyte. Purity is determined by the area percent of the main peak. The concentration is calculated from the calibration curve.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that can provide highly accurate quantification without the need for a compound-specific reference standard.[7] It relies on the principle that the integrated signal area of a nucleus in an NMR spectrum is directly proportional to the number of those nuclei in the sample.[8] By including a certified internal standard of known concentration and purity, the concentration of the analyte can be determined with high precision.[9][10]

G cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_analysis Data Processing & Quantification prep Accurately Weigh Analyte & Internal Std. dissolve Dissolve in Deuterated Solvent prep->dissolve nmr NMR Spectrometer dissolve->nmr acquire Acquire ¹H Spectrum (Optimized Parameters) nmr->acquire process Fourier Transform, Phasing, Baseline Correction acquire->process integrate Integrate Analyte & Standard Peaks process->integrate calculate Calculate Concentration integrate->calculate

Caption: Workflow for quantitative analysis using ¹H-NMR.

Experimental Protocol: ¹H-qNMR Assay

  • Materials: (R)-Methyl 3-(((benzyloxy)carbonyl)amino)butanoate sample, a certified internal standard (e.g., maleic acid), and a deuterated solvent (e.g., DMSO-d6).

  • Sample Preparation:

    • Accurately weigh approximately 15-20 mg of the analyte into a vial.

    • Accurately weigh approximately 5-10 mg of the internal standard into the same vial.

    • Dissolve the mixture in a precise volume (e.g., 0.7 mL) of the deuterated solvent.

  • NMR Acquisition:

    • Transfer the solution to a 5 mm NMR tube.

    • Acquire a quantitative ¹H-NMR spectrum. Crucial parameters include a long relaxation delay (D1 ≥ 5 * T1 of the slowest relaxing proton) and an accurately calibrated 90° pulse.

  • Data Processing: Process the spectrum with careful phasing and baseline correction.

  • Quantification:

    • Select well-resolved, non-overlapping peaks for both the analyte (e.g., the aromatic protons of the Cbz group or the methyl ester protons) and the internal standard.

    • Integrate the selected peaks.

    • Calculate the concentration of the analyte using the following formula: Canalyte = (Ianalyte / Nanalyte) * (Nstd / Istd) * (MWanalyte / MWstd) * (mstd / manalyte) * Pstd Where: I = Integral area, N = Number of protons for the integrated signal, MW = Molecular weight, m = mass, P = Purity of the standard.

Head-to-Head Comparison

The choice of analytical technique is driven by the specific question being asked—be it identity confirmation, purity assessment, or absolute quantification.

FeatureMass Spectrometry (ESI-MS/MS)HPLC-UVQuantitative NMR (qNMR)
Primary Use Identity Confirmation, Structural ElucidationPurity Assessment, Quantification (relative to standard)Absolute Quantification, Structure Confirmation
Sensitivity Very High (pg to fg)High (ng to µg)Low (mg)[7]
Selectivity Very High (based on m/z)High (based on retention time & UV)High (based on chemical shift)
Structural Info Excellent (from fragmentation)Minimal (indirectly from retention time)Excellent (from chemical shifts, couplings)
Quantification Possible, but requires isotopic labeling for best accuracyExcellent, requires a pure reference standard of the analyteExcellent, primary method, requires a certified internal standard
Throughput High (direct infusion) to Medium (LC-MS)High (with autosampler)Low to Medium
Strengths Unambiguous molecular weight, detailed structural data from fragmentation.[11]Robust, reproducible, excellent for separating impurities.[][12]High precision and accuracy, does not require an identical analyte standard.[8]
Limitations Ion suppression effects can complicate quantification.Provides limited structural information.Requires larger sample amounts, lower throughput.

Conclusion

For the comprehensive characterization of (R)-Methyl 3-(((benzyloxy)carbonyl)amino)butanoate, a multi-faceted approach is superior.

  • Mass Spectrometry is indispensable for the initial, unequivocal confirmation of molecular identity and for providing deep structural insights through its fragmentation patterns.

  • HPLC-UV stands as the gold standard for routine purity analysis and quality control, offering a robust and high-throughput method to quantify the compound relative to a reference standard and to profile impurities.

  • Quantitative NMR serves as a primary, non-destructive method for obtaining a highly accurate, absolute measure of the compound's concentration, which is critical for creating reference standards or for precise stoichiometric calculations in subsequent synthetic steps.

By judiciously combining these techniques, researchers and drug development professionals can build a self-validating analytical workflow, ensuring the highest degree of confidence in the quality and integrity of this vital chiral intermediate.

References

  • Stensrud, K. F., & Lipton, M. A. (2008). Optimized Sample Preparation for MALDI Mass Spectrometry Analysis of Protected Synthetic Peptides. Journal of the American Society for Mass Spectrometry, 19(4), 614–619.
  • Schmidt, M., Krause, E., Beyermann, M., & Bienert, M. (1995). Instability of side-chain protecting groups during MALDI-TOF mass spectrometry of peptide fragments. Peptide research, 8(4), 238–242. [Link]

  • Lacerda, V. H. M., et al. (2025). Advances in chiral analysis: from classical methods to emerging technologies. Chemical Society Reviews. [Link]

  • Hamase, K. (2019). Development and Application of Analytical Methods for Chiral Amino Acids and Related Metabolites. ResearchGate. [Link]

  • Wikipedia contributors. (2024). Matrix-assisted laser desorption/ionization. Wikipedia. [Link]

  • Ahrens, S., et al. (2022). Quantitative 1 H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification. Preprints.org. [Link]

  • Ahrens, S., et al. (2023). Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification. Molecules, 28(3), 1145. [Link]

  • Iliou, A., et al. (2021). Recent Advances in Chiral Analysis of Proteins and Peptides. Molecules, 26(15), 4583. [Link]

  • Nagy, V., et al. (2024). Identification by HSQC and quantification by qHNMR innovate pharmaceutical amino acid analysis. Journal of Pharmaceutical and Biomedical Analysis, 243, 116035. [Link]

  • Stanley, S. M., & McCutcheon, D. C. (2021). MALDI-MS Analysis of Peptide Libraries Expands the Scope of Substrates for Farnesyltransferase. Molecules, 26(22), 6806. [Link]

  • Paseshnichenko, V. A., et al. (2021). Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. Pharmaceutical Chemistry Journal, 55(1), 84-90. [Link]

  • Wang, Y., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(3), 1845-1863. [Link]

  • Ahrens, S., et al. (2022). Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification. ResearchGate. [Link]

  • Chasse, T. (2023). New HPLC-UV Method Detects Amino Acids in Foods with High Precision. Spectroscopy Online. [Link]

  • Ahrens, S., et al. (2025). (PDF) Quantitative H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification. ResearchGate. [Link]

  • Shimadzu. (n.d.). Quantitative Analysis of Pre-Column Derivatized Amino Acids by HPLC-Fluorescence Detector Using Automatic Pretreatment. Shimadzu Scientific Instruments. [Link]

  • Rohman, A., et al. (2022). Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. Food Research, 6(3), 1-10. [Link]

  • Czauderna, M., & Kowalczyk, J. (2000). Determination of free- and protein primary amino acids in biological materials by high-performance liquid chromatography and photodiode array detection. Journal of Animal and Feed Sciences, 9(2), 143-161. [Link]

  • Chemistry LibreTexts. (2019). MALDI-TOF. Chemistry LibreTexts. [Link]

  • PubChem. (n.d.). Methyl 3-([(benzyloxy)carbonyl]amino)propanoate. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). 3-{[(Benzyloxy)carbonyl]amino}butanoic acid. National Center for Biotechnology Information. [Link]

  • Clark, J. (2023). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Yates, J. R., et al. (1996). Use of mass spectrometry fragmentation patterns of peptides to identify amino acid sequences in databases.
  • Königs, S., & Fales, H. M. (n.d.). Amino acids. Medizinische Fakultät Münster. [Link]

Sources

Comprehensive Methodological Comparison: Synthetic Routes to (R)-Methyl 3-(((benzyloxy)carbonyl)amino)butanoate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Protocol Reference

Executive Summary

The synthesis of enantiopure


-amino acids is a critical operation in modern drug discovery, particularly for the development of peptidomimetics, foldamers, and metabolically stable therapeutics. This guide provides an in-depth, objective comparison of three distinct synthetic routes to (R)-Methyl 3-(((benzyloxy)carbonyl)amino)butanoate  (N-Cbz-D-

-aminobutyric acid methyl ester).

By evaluating the Arndt-Eistert Homologation , Catalytic Asymmetric Hydrogenation , and Enzymatic Kinetic Resolution , this guide dissects the mechanistic causality, scalability, and experimental nuances of each approach to help process chemists select the optimal route for their specific scale and regulatory requirements.

G Target (R)-Methyl 3-(Cbz-amino)butanoate R1 Route 1: Arndt-Eistert R1->Target Wolff Rearrangement R2 Route 2: Asymmetric Hydrogenation R2->Target Rh(I)-DuPhos, H2 R3 Route 3: Enzymatic Resolution R3->Target CAL-B Lipase SM1 N-Cbz-D-Alanine SM1->R1 SM2 Methyl Acetoacetate SM2->R2 SM3 Racemic β-Amino Ester SM3->R3

Fig 1. High-level comparison of three divergent synthetic strategies to the target β-amino ester.

Route 1: Chiral Pool Homologation via Arndt-Eistert Synthesis

The Arndt-Eistert synthesis remains the gold standard for transferring the absolute stereochemistry of abundant


-amino acids to their 

-homologues. Starting from commercially available N-Cbz-D-Alanine, the carboxylic acid is activated, converted to a diazoketone, and subjected to a Wolff rearrangement [1].
Mechanistic Causality & Design Choices
  • Activation Strategy: Isobutyl chloroformate is selected over thionyl chloride to form a mixed anhydride. Acid chlorides of N-protected amino acids are highly prone to racemization via oxazolone intermediate formation. The mixed anhydride method, buffered with N-methylmorpholine (NMM), strictly preserves the (R)-stereocenter.

  • Wolff Rearrangement: Silver benzoate (AgOBz) acts as a mild catalyst to extrude nitrogen gas from the diazoketone, generating a singlet carbene that undergoes a 1,2-alkyl shift to form a ketene. Methanol immediately traps the highly reactive ketene to yield the target methyl ester.

G A N-Cbz-D-Alanine B Mixed Anhydride A->B iBuOCOCl C Diazoketone B->C CH2N2 D Wolff Rearrangement C->D AgOBz, MeOH E Target Ester D->E -N2

Fig 2. Step-by-step workflow of the Arndt-Eistert homologation sequence.

Experimental Protocol (10 mmol scale)
  • Mixed Anhydride Formation: Dissolve N-Cbz-D-Alanine (2.23 g, 10 mmol) in anhydrous THF (30 mL) under argon. Cool to -15 °C. Add N-methylmorpholine (1.1 mL, 10 mmol) followed dropwise by isobutyl chloroformate (1.3 mL, 10 mmol). Stir for 15 minutes.

  • Diazoketone Synthesis: Filter the precipitated NMM-HCl salt rapidly under an inert atmosphere. Add the filtrate dropwise to a freshly prepared, stirring solution of diazomethane (~30 mmol) in diethyl ether at 0 °C. Stir for 2 hours, allowing the reaction to reach room temperature. Quench excess diazomethane with a few drops of acetic acid, then concentrate in vacuo.

  • Wolff Rearrangement: Dissolve the crude diazoketone in anhydrous methanol (40 mL). Add a solution of silver benzoate (230 mg, 1 mmol) in triethylamine (3 mL). Sonicate the mixture in the dark at room temperature for 2 hours until nitrogen evolution ceases.

  • Workup: Concentrate the mixture, dissolve in EtOAc, and wash sequentially with 1M HCl, saturated NaHCO

    
    , and brine. Dry over MgSO
    
    
    
    , concentrate, and purify via flash chromatography (Hexanes/EtOAc 3:1) to yield the product.

Route 2: Catalytic Asymmetric Hydrogenation

For industrial scale-up, chiral pool syntheses are often abandoned in favor of catalytic asymmetric methods due to atom economy and safety (avoiding diazomethane). This route utilizes the asymmetric hydrogenation of a prochiral dehydro-


-amino acid derivative [2].
Mechanistic Causality & Design Choices
  • Substrate Synthesis: Methyl acetoacetate is condensed with benzyl carbamate (CbzNH

    
    ) under Dean-Stark conditions to form the enamide (methyl 3-(((benzyloxy)carbonyl)amino)but-2-enoate). The (Z)-isomer is exclusively formed due to stabilizing intramolecular hydrogen bonding between the carbamate N-H and the ester carbonyl.
    
  • Chiral Catalyst: A Rhodium(I) complex bearing a chiral bisphosphine ligand, such as

    
    -Me-DuPhos, is utilized. The rigid, electron-rich phospholane rings of DuPhos create a highly constrained chiral pocket. The catalyst coordinates the alkene and the ester carbonyl, forcing hydrogen gas to approach exclusively from the Re-face, thereby establishing the (R)-stereocenter with high enantiomeric excess.
    
Experimental Protocol (50 mmol scale)
  • Enamide Formation: Combine methyl acetoacetate (5.8 g, 50 mmol), benzyl carbamate (7.5 g, 50 mmol), and catalytic p-toluenesulfonic acid (95 mg, 0.5 mmol) in toluene (100 mL). Reflux with a Dean-Stark trap for 12 hours. Cool, wash with saturated NaHCO

    
    , dry, and concentrate to yield the crude enamide.
    
  • Asymmetric Hydrogenation: In a nitrogen-filled glovebox, dissolve the enamide (12.4 g, ~50 mmol) in degassed anhydrous methanol (50 mL). Add [Rh(COD)(

    
    -Me-DuPhos)]BF
    
    
    
    (30 mg, 0.05 mol%).
  • Reaction: Transfer the mixture to a high-pressure stainless-steel autoclave. Purge with H

    
     gas three times, then pressurize to 10 bar. Stir vigorously at 25 °C for 12 hours.
    
  • Workup: Vent the hydrogen gas safely. Concentrate the methanolic solution and pass through a short pad of silica gel to remove the rhodium catalyst. The resulting product requires minimal further purification.

Route 3: Enzymatic Kinetic Resolution

Biocatalysis offers an environmentally benign alternative. By starting with a cheap racemic mixture (easily synthesized via aza-Michael addition of CbzNH


 to methyl crotonate), an enzyme can be used to selectively hydrolyze one enantiomer [3].
Mechanistic Causality & Design Choices
  • Enzyme Selection: Candida antarctica Lipase B (CAL-B, commercially available as Novozym 435) is highly specific for the (S)-enantiomer of

    
    -amino esters. The enzyme's catalytic triad (Ser-His-Asp) selectively accommodates the (S)-configuration in its active site to form the acyl-enzyme intermediate.
    
  • Phase Separation: Because the enzyme hydrolyzes the (S)-ester into an (S)-carboxylic acid while leaving the (R)-ester untouched, separation is achieved via a simple acid-base liquid-liquid extraction.

G Rac Racemic Ester Enz CAL-B Lipase (H2O) Rac->Enz Split Enz->Split S_Acid (S)-Acid (Aqueous) Split->S_Acid Hydrolyzed R_Ester (R)-Ester (Organic) Split->R_Ester Unreacted

Fig 3. Enzymatic kinetic resolution workflow utilizing CAL-B for enantiomeric separation.

Experimental Protocol (20 mmol scale)
  • Enzymatic Hydrolysis: Dissolve racemic (±)-Methyl 3-(((benzyloxy)carbonyl)amino)butanoate (5.0 g, 20 mmol) in tert-butyl methyl ether (tBuOMe, 100 mL). Add distilled water (180 µL, 10 mmol, 0.5 eq) and immobilized CAL-B (Novozym 435, 500 mg).

  • Incubation: Shake the mixture in an orbital incubator at 65 °C for 48 hours. Monitor via chiral HPLC until exactly 50% conversion is reached.

  • Workup & Separation: Filter off the immobilized enzyme (which can be washed and reused). Dilute the organic filtrate with EtOAc (50 mL) and extract with saturated aqueous NaHCO

    
     (3 x 50 mL).
    
  • Isolation: The organic layer contains the unreacted target (R)-ester . Dry over MgSO

    
     and concentrate. (Optional: The aqueous layer can be acidified to pH 2 with HCl and extracted with EtOAc to recover the (S)-acid byproduct).
    

Quantitative Data Comparison

The following table summarizes the key performance metrics of each synthetic route based on standard laboratory execution and literature precedent.

MetricRoute 1: Arndt-EistertRoute 2: Asym. HydrogenationRoute 3: Enzymatic Resolution
Overall Yield 70 - 80%90 - 95%45 - 48% (Max theoretical 50%)
Enantiomeric Excess (ee) > 99% (Stereoretention)95 - 98%> 99%
Scalability Poor (Explosion hazard)ExcellentModerate (Volume intensive)
Key Reagent Cost High (AgOBz, Diazomethane)High (Rh-DuPhos complex)Low (Reusable CAL-B)
Green Chemistry Profile Poor (Toxic, atom inefficient)Good (High atom economy)Excellent (Mild, aqueous/benign)
Primary Limitation Strict safety protocols requiredHigh-pressure equipment neededMaximum 50% yield limit

Conclusion & Recommendations

The selection of the synthetic route for (R)-Methyl 3-(((benzyloxy)carbonyl)amino)butanoate depends entirely on the project phase:

  • For Discovery/Medicinal Chemistry: Route 1 (Arndt-Eistert) is recommended. It allows rapid access to the target molecule with guaranteed absolute stereochemistry without the need for specialized equipment or chiral method development.

  • For Process Chemistry & Manufacturing: Route 2 (Asymmetric Hydrogenation) is the undisputed choice. Despite the upfront cost of the Rhodium catalyst, the near-perfect atom economy and scalability make it the only viable option for multi-kilogram production.

  • For Green Chemistry Initiatives: Route 3 (Enzymatic Resolution) provides an elegant, highly stereoselective alternative if the 50% yield cap is acceptable and the (S)-acid byproduct can be repurposed or racemized.

References

  • Pinho, V. D., Gutmann, B., & Kappe, C. O. (2014). Continuous flow synthesis of β-amino acids from α-amino acids via Arndt–Eistert homologation. RSC Advances. Available at: [Link]

  • Weiner, B., Szymański, W., Janssen, D. B., Minnaard, A. J., & Feringa, B. L. (2010). Recent advances in the catalytic asymmetric synthesis of beta-amino acids. Chemical Society Reviews. Available at: [Link]

  • Forró, E. (2022). Green Strategies for the Preparation of Enantiomeric 5–8-Membered Carbocyclic β-Amino Acid Derivatives through CALB-Catalyzed Hydrolysis. MDPI. Available at: [Link]

Enantiomeric Purity Determination of (R)-Methyl 3-(((benzyloxy)carbonyl)amino)butanoate: A Comparative Guide to Chiral HPLC Method Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide evaluates the performance of Immobilized Amylose-based Chiral Stationary Phases (CSPs) —specifically Chiralpak IA —against coated polysaccharide (Chiralpak AD-H) and cellulose-based alternatives (Chiralcel OD-H) for the enantiomeric purity determination of (R)-Methyl 3-(((benzyloxy)carbonyl)amino)butanoate.[1]

For researchers in peptide synthesis and drug development, the Chiralpak IA column is recommended as the superior choice. While the legacy Chiralpak AD-H offers similar selectivity, the IA column provides critical solvent versatility (compatibility with DCM/THF) necessary to solubilize hydrophobic protected


-amino esters without stripping the stationary phase, ensuring longer column lifetime and method robustness.[1]

Introduction

Target Analyte: (R)-Methyl 3-(((benzyloxy)carbonyl)amino)butanoate Chemical Class:


-Cbz-protected 

-amino acid ester.[1] Significance:

-amino acids are crucial building blocks for peptidomimetics (

-peptides) due to their resistance to proteolytic degradation. The enantiomeric purity of the (R)-isomer is critical, as stereochemical impurities can disrupt the secondary structure (helices/sheets) of the resulting foldamers.

The Analytical Challenge: The analyte possesses a flexible alkyl backbone (


-position) and a bulky aromatic protecting group (Cbz). The separation requires a CSP capable of distinguishing the spatial arrangement of the amine at the C3 position while accommodating the steric bulk of the Cbz group.

Comparative Analysis of Chiral Stationary Phases (CSPs)

Primary Recommendation: Chiralpak IA (Immobilized Amylose)[1]
  • Selector: Amylose tris(3,5-dimethylphenylcarbamate) immobilized on

    
     silica.
    
  • Performance Profile:

    • Selectivity (

      
      ):  High (
      
      
      
      ) due to the helical amylose groove which effectively includes the aromatic Cbz moiety.
    • Robustness: Excellent.[2] The immobilization allows for the use of "non-standard" solvents like dichloromethane (DCM) or ethyl acetate, which can be used to optimize peak shape for this hydrophobic compound.

    • Resolution (

      
      ):  Typically 
      
      
      
      (Baseline resolved).
Alternative 1: Chiralpak AD-H (Coated Amylose)[1]
  • Selector: Same as IA, but physically coated on silica.[1]

  • Comparison:

    • Historically the "Gold Standard" for N-protected amino acids.

    • Limitation: Strictly limited to Alkane/Alcohol mobile phases. Injection of samples dissolved in DCM or THF (often needed for Cbz-protected peptides) will strip the phase and destroy the column.

    • Verdict: Offers identical selectivity to IA but with significantly higher operational risk.

Alternative 2: Chiralcel OD-H (Coated Cellulose)[1]
  • Selector: Cellulose tris(3,5-dimethylphenylcarbamate).[1][3][4]

  • Comparison:

    • Often shows complementary selectivity to Amylose.

    • Limitation: For

      
      -Cbz-
      
      
      
      -amino esters, the cellulose cavity often provides lower resolution compared to the amylose helix. The linear rigid rod structure of cellulose is sometimes less effective at discriminating the flexible
      
      
      -amino backbone compared to the helical amylose.
    • Verdict: Useful as a secondary screening column if AD/IA fails, but generally yields lower

      
       values for this specific class.
      
Summary Data Comparison

Estimated performance based on class-characteristic literature data for N-Cbz-


-amino esters.
ParameterChiralpak IA (Recommended) Chiralpak AD-H (Legacy)Chiralcel OD-H (Alternative)
Mobile Phase Mode Normal & Polar OrganicNormal Phase OnlyNormal Phase Only
Solvent Flexibility High (DCM, THF, MtBE ok)Low (Hex/IPA/EtOH only)Low (Hex/IPA/EtOH only)
Typical Selectivity (

)
1.3 – 1.51.3 – 1.51.1 – 1.2
Resolution (

)
> 2.5> 2.51.2 – 1.8
Risk of Phase Stripping NegligibleHighHigh

Recommended Experimental Protocol

Method Development Workflow

The following diagram outlines the logical decision process for optimizing the separation of the (R)-enantiomer.

MethodDevelopment cluster_legend Legend Start Start: Method Development Analyte: (R)-Methyl 3-(Cbz-amino)butanoate ScreenIA Screen 1: Chiralpak IA MP: Hexane/IPA (90:10) Start->ScreenIA CheckRs Check Resolution (Rs) ScreenIA->CheckRs Success Method Validated Proceed to Routine Analysis CheckRs->Success Rs > 2.0 Optimize Optimization Loop CheckRs->Optimize Rs < 1.5 TryPolar Switch to Polar Organic Mode (Acetonitrile/Ethanol) Optimize->TryPolar Selectivity Issue AddModifier Add Modifier (0.1% TFA if peak tails) Optimize->AddModifier Peak Shape Issue TryPolar->CheckRs AddModifier->CheckRs key1 Action key2 Decision

Caption: Decision tree for optimizing chiral separation of Cbz-protected


-amino esters.
Standard Operating Procedure (SOP)
Instrument Setup
  • System: HPLC with UV/Vis detector (DAD preferred).

  • Column: Chiralpak IA (

    
    ).[1]
    
  • Temperature:

    
     (Control is critical for reproducibility).
    
  • Detection:

    
     (targeting the Cbz phenyl ring).
    
Mobile Phase Preparation
  • Composition:

    
    -Hexane : Isopropanol (90 : 10 v/v).
    
  • Note: Since the analyte is a neutral ester, acidic additives (TFA) are generally not required unless the sample contains residual free acid precursor.

  • Flow Rate:

    
    .
    
Sample Preparation
  • Stock Solution: Dissolve

    
     of the sample in 
    
    
    
    of Isopropanol (or DCM if solubility is poor, then dilute with Hexane).
  • Working Solution: Dilute to

    
     with Mobile Phase.
    
  • Filtration: Filter through a

    
     PTFE syringe filter.
    
System Suitability Criteria

Before analyzing the (R)-enantiomer batch, inject a racemic standard (or a spiked sample) to confirm separation power.[1]

  • Resolution (

    
    ):  NLT (Not Less Than) 2.0.
    
  • Tailing Factor (

    
    ): 
    
    
    
    .
  • Retention Factor (

    
    ):  First peak 
    
    
    
    (to avoid void volume interference).
Chiral Recognition Mechanism

Understanding why the column works aids in troubleshooting.

Mechanism Analyte Analyte: (R)-Methyl 3-(Cbz-amino)butanoate Interaction Chiral Recognition Complex Analyte->Interaction Selector Selector: Amylose tris(3,5-dimethylphenylcarbamate) Selector->Interaction PiPi Pi-Pi Stacking (Cbz Phenyl <-> Selector Phenyl) Interaction->PiPi HBond Hydrogen Bonding (Carbamate NH/CO) Interaction->HBond Steric Steric Inclusion (Methyl Ester vs. Methyl Sidechain) Interaction->Steric

Caption: Mechanistic interactions driving the enantioseparation on Amylose-based CSPs.

References

  • Daicel Corporation. (2025).[5] Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF, IG, IH, IJ, IK, IM, IN, IQ, IZ.[1] Daicel Chiral Technologies.[6] Link

  • Sigma-Aldrich. (2024). Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Merck KGaA. Link

  • Phenomenex. (2023). HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Phenomenex Technical Notes. Link

  • Hyun, M. H. (2006).[1] Enantiomeric Separation of N-Protected Non-Protein Amino Acid Esters by Chiral High-Performance Liquid Chromatography. Analytical Letters. Link[1]

  • Shimadzu. (2021). Rapid Method Scouting of Chiral Compounds Using iChiral-6 Columns. Shimadzu Application News. Link

Sources

Strategic Selection of Amine Protecting Groups: A Deep Dive into Benzyloxycarbonyl (Cbz) vs. Boc and Fmoc

[1]

Executive Summary: The "Bergmann-Zervas" Legacy in Modern Synthesis

In the complex landscape of multi-step organic synthesis, the selection of an amine protecting group (PG) is rarely a trivial choice; it is a strategic decision that dictates the solubility, crystallinity, and orthogonality of your entire synthetic route.

While the tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) groups dominate modern Solid Phase Peptide Synthesis (SPPS), the Benzyloxycarbonyl (Cbz or Z) group remains the "heavy lifter" of solution-phase chemistry.[1] Introduced by Max Bergmann and Leonidas Zervas in 1932, the Cbz group offers a unique stability profile—impervious to the acidic conditions that strip Boc and the basic conditions that cleave Fmoc—making it the third pillar of orthogonal protection strategies.

This guide provides an objective technical comparison, supported by experimental protocols and decision-making frameworks, to help you integrate Cbz protection into your workflows effectively.

Mechanistic Foundations

To use Cbz effectively, one must understand the causality behind its stability and cleavage. Unlike Boc (which relies on acid-catalyzed elimination of isobutylene) or Fmoc (which relies on base-catalyzed

Protection Mechanism

The installation of Cbz is a nucleophilic substitution at the acyl carbon of benzyl chloroformate (Cbz-Cl). The reaction is typically driven by a weak base (Schotten-Baumann conditions) to neutralize the HCl byproduct, preventing the protonation of the amine nucleophile.[2]

Deprotection Mechanism (Hydrogenolysis)

The defining feature of Cbz is its cleavage via catalytic hydrogenolysis .[3][4] Palladium (0) coordinates with the benzyl ring and the hydride, facilitating the cleavage of the benzylic C-O bond. This generates toluene and a carbamic acid, which spontaneously decarboxylates to release the free amine.[5]

Visualization: Cbz Protection & Deprotection Cycle

Cbz_MechanismStartFree Amine(R-NH2)IntermediateTetrahedralIntermediateStart->IntermediateNucleophilic AttackReagentBenzyl Chloroformate(Cbz-Cl) + BaseReagent->IntermediateProductCbz-Protected Amine(R-NH-Cbz)Intermediate->Product-HCl (neutralized)DeprotectionDeprotection(H2 / Pd-C)Product->DeprotectionCatalytic CycleDeprotection->StartRegenerated AmineByproductsToluene + CO2Deprotection->ByproductsCleavage

Figure 1: The lifecycle of Cbz protection.[4][6][7] Note the clean regeneration of the amine via spontaneous decarboxylation after hydrogenolysis.

Comparative Analysis: Cbz vs. Boc vs. Fmoc[1][4]

The choice of PG is an exercise in orthogonality —the ability to modify one section of a molecule without affecting others.

Stability Matrix

The following table aggregates experimental stability data. "Stable" implies <1% cleavage over 24 hours under standard conditions.

FeatureCbz (Benzyloxycarbonyl) Boc (tert-Butyloxycarbonyl) Fmoc (Fluorenylmethyloxycarbonyl)
Lability (Cleavage) Hydrogenolysis (H₂, Pd/C)Strong Acid (HBr/AcOH)Acid (TFA, HCl/Dioxane)Base (Piperidine, DBU)
Stability: Acid High (Stable to TFA, pure AcOH)Low (Cleaves rapidly)High (Stable to TFA)
Stability: Base High (Stable to Piperidine, TEA)High (Stable to Piperidine)Low (Cleaves rapidly)
Stability: Nucleophiles High High Low (Reacts with amines/thiols)
Primary Utility Solution Phase, Late-stage protectionSPPS (Boc/Bzl strategy), Acid-labile needsSPPS (Fmoc/tBu strategy), Base-labile needs
Cost Low (Cbz-Cl is cheap)Low to MediumMedium to High
The Orthogonality Decision Tree

Use this logic flow to determine if Cbz is the correct choice for your specific substrate.

Orthogonality_TreeQ1Does your molecule containSulfur (Met, Cys) or Benzyl Ethers?Q2Is the moleculeAcid Sensitive?Q1->Q2NoDecision_AllocConsider Alloc/Teoc(Pd(0) or Fluoride Labile)Q1->Decision_AllocYes (Cat. Poison/Side Rxn)Q3Is the moleculeBase Sensitive?Q2->Q3No (Stable to Acid)Decision_FmocChoose Fmoc(Base Labile)Q2->Decision_FmocYesDecision_BocChoose Boc(Acid Labile)Q3->Decision_BocYesDecision_CbzChoose Cbz(Hydrogenolysis Labile)Q3->Decision_CbzNo (Stable to Base)Q3->Decision_CbzNeed Orthogonality to Both?

Figure 2: Strategic decision tree for selecting amine protecting groups based on substrate sensitivity.

Experimental Protocols

These protocols are designed for scalability and reproducibility.

Protocol A: Cbz Protection (Schotten-Baumann Conditions)

Best for: Amino acids and water-soluble amines.

  • Dissolution: Dissolve the amine (10 mmol) in 25 mL of 2N NaOH (or saturated NaHCO₃ for sensitive substrates) and 25 mL of THF. Cool to 0°C.[2][5]

  • Addition: Add Benzyl Chloroformate (Cbz-Cl) (11-12 mmol, 1.1-1.2 equiv) dropwise over 15 minutes.

    • Scientist's Note: Cbz-Cl is lachrymatory and corrosive. Ensure vigorous stirring; the reaction is biphasic, and mass transfer limits the rate.

  • Reaction: Warm to room temperature (RT) and stir for 2–12 hours. Monitor by TLC (ninhydrin stain will disappear).

  • Workup:

    • Wash the basic solution with Diethyl Ether (

      
      ) to remove unreacted Cbz-Cl (discard organic layer).
      
    • Acidify the aqueous layer carefully to pH 2 using 1N HCl.[4]

    • Extract the white precipitate/oil into Ethyl Acetate (3x).

  • Purification: Dry over

    
     and concentrate. Recrystallization is often possible from EtOAc/Hexanes.
    
Protocol B: Cbz Deprotection (Catalytic Hydrogenolysis)

Best for: Standard deprotection preserving acid/base sensitive groups.

  • Setup: Dissolve Cbz-protected amine (1 mmol) in Methanol (MeOH) or Ethanol (EtOH) (10 mL).

    • Scientist's Note: If solubility is poor, add a small amount of EtOAc or mild heat.

  • Catalyst: Add 10% Pd/C (5-10 wt% of substrate mass) under an inert atmosphere (Nitrogen).

    • Safety Critical: Pd/C is pyrophoric.[2][6] Do not add dry catalyst to solvent in the presence of air. Wet the catalyst with a few drops of water first if possible.

  • Hydrogenation: Purge the flask with

    
     gas (balloon pressure is usually sufficient). Stir vigorously at RT for 1–4 hours.
    
  • Workup: Filter the mixture through a Celite pad to remove the catalyst. Rinse with MeOH.[6] Concentrate the filtrate to obtain the free amine.[2][4]

    • Yield: Typically quantitative (>95%).

Protocol C: Cbz Deprotection (Acidolysis - HBr/AcOH)

Best for: Substrates containing Sulfur (which poisons Pd catalysts).

  • Reaction: Dissolve substrate in 33% HBr in Acetic Acid. Stir at RT for 30–60 minutes.

  • Workup: Precipitate the amine hydrobromide salt by adding cold Diethyl Ether. Filter and wash with ether.

Case Studies in Drug Development

Case 1: The "TFA Problem"

Scenario: A medicinal chemistry team needed to deprotect a secondary amine in the presence of an acid-labile tert-butyl ester. Failure Mode: Using Boc protection led to the simultaneous cleavage of the ester during deprotection (TFA). Solution: Switching to Cbz allowed for deprotection via Hydrogenolysis (

Case 2: Large Scale Crystallinity

Scenario: An intermediate in a GMP process was an oil, making purification by chromatography expensive. Solution: The process chemists converted the amine to a Cbz-carbamate . The aromatic ring of the Cbz group often enhances

References

  • Bergmann, M., & Zervas, L. (1932).[7][8][9] Über ein allgemeines Verfahren der Peptid-Synthese. Berichte der deutschen chemischen Gesellschaft (A and B Series), 65(7), 1192-1201.

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience. (Specifically Chapter 7: Protection for the Amino Group).

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.

  • BenchChem Technical Guides. (2025). A Comparative Guide to the Stability of Amine Protecting Groups: Fmoc vs. Boc, Cbz, and Troc.

  • Total Synthesis. (2024). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.

Technical Assessment: Quality Criticality of (R)-Methyl 3-(((benzyloxy)carbonyl)amino)butanoate

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 142035-70-9 Formula: C₁₃H₁₇NO₄ Molecular Weight: 251.28 g/mol Synonyms: N-Cbz-β-homoalanine methyl ester; Methyl (3R)-3-(benzyloxycarbonylamino)butanoate[1]

Executive Summary: The Hidden Cost of "Standard" Purity

In the synthesis of


-peptides and peptidomimetics, the integrity of the starting material—specifically the chirality of the 

-amino acid backbone—is the rate-limiting factor for downstream success. (R)-Methyl 3-(((benzyloxy)carbonyl)amino)butanoate is a critical building block.[1] While many suppliers offer "Standard Grade" (95-97% purity), the difference between this and "High-Fidelity Grade" (>99% chemical purity, >99% ee) is not merely analytical; it is operational.[1]

This guide objectively compares the performance of High-Fidelity material against Standard Grade alternatives. The data demonstrates that investing in high enantiomeric excess (ee) prevents the exponential accumulation of diastereomeric impurities that are often inseparable by standard preparative HPLC.[1]

Comparative Performance Analysis

The Scenario: -Peptide Synthesis

We modeled the synthesis of a short


-peptide trimer using (R)-Methyl 3-(((benzyloxy)carbonyl)amino)butanoate. The comparison highlights the propagation of the (S)-enantiomer impurity (the distomer) through three coupling cycles.[1]

Assumption:

  • High-Fidelity Grade: 99.5% ee (0.25% S-isomer impurity).[1]

  • Standard Grade: 95.0% ee (2.5% S-isomer impurity).[1]

  • Coupling Yield: Assumed 100% for calculation simplicity to isolate the variable of stereochemistry.

Table 1: Propagation of Stereochemical Errors
MetricHigh-Fidelity Grade (>99.5% ee)Standard Grade (95% ee)Operational Consequence
Starting Impurity (S-isomer) 0.25%2.50%Base level of contamination.[1]
Cycle 1 Product Purity 99.5% (R)95.0% (R)Manageable.[1]
Cycle 3 Product Purity ~98.5% (R,R,R) ~85.7% (R,R,R) Critical Failure Point.
Impurity Profile (Cycle 3) <1.5% Diastereomers>14% DiastereomersStandard Grade yields a complex mixture of (R,R,S), (R,S,R), etc.[1]
Purification Burden Single Prep-HPLC runMulti-stage chromatography or recrystallization required.[1]Yield loss >40% due to difficult separation of diastereomers.
Senior Scientist Insight

"In


-amino acid chemistry, impurities are not inert. An (S)-enantiomer impurity does not just lower the yield; it actively participates in coupling reactions, creating diastereomers.[1] Unlike enantiomers, diastereomers have different physical properties, but in oligomers, their retention times often overlap significantly with the target molecule, making separation chemically exhaustive and financially draining."

Visualization: The Impurity Cascade

The following diagram illustrates how a minor impurity in the Certificate of Analysis (CoA) amplifies into a major purification bottleneck.

ImpurityCascade Start_High High-Fidelity Input (99.5% R / 0.5% S) Coupling1 Coupling Cycle 1 Start_High->Coupling1 Start_Low Standard Input (95% R / 5% S) Start_Low->Coupling1 Coupling2 Coupling Cycle 2 Coupling1->Coupling2 Coupling3 Coupling Cycle 3 Coupling2->Coupling3 Result_High Final Product >98% Pure Isomer (Easy Purification) Coupling3->Result_High High Fidelity Path Result_Low Final Product <86% Pure Isomer (Complex Diastereomer Mix) Coupling3->Result_Low Standard Path

Figure 1: Propagation of enantiomeric impurities through sequential peptide coupling steps.

Critical CoA Parameters & Methodology

A Certificate of Analysis for this compound is worthless without the specific context of how the data was generated. Below are the self-validating protocols required to trust the numbers.

A. Identity (NMR & MS)[1]
  • Requirement: Proton NMR must confirm the Cbz group (benzyl protons at ~5.1 ppm) and the

    
    -methyl group (doublet at ~1.2 ppm).[1]
    
  • Red Flag: Additional peaks in the aromatic region suggest incomplete removal of benzyl alcohol (a common byproduct of Cbz-Cl degradation).[1]

B. Enantiomeric Purity (Chiral HPLC)

This is the single most important metric.[1] Optical rotation (


) is insufficient for detecting low-level enantiomeric impurities (e.g., 1-3%).[1] Direct chiral chromatography is mandatory.[1]

Protocol: Chiral Separation of N-Cbz-


-Amino Esters 
  • Column: Chiralcel OD-H or AD-H (Polysaccharide type), 4.6 x 250 mm, 5 µm.[1]

  • Mobile Phase: n-Hexane : Isopropanol (90:10 v/v).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Temperature: 25°C.

  • Detection: UV at 254 nm (targeting the Cbz chromophore).[1]

  • Acceptance Criteria:

    • Main Peak (R-isomer) > 99.0% area.[1][2]

    • Minor Peak (S-isomer) < 1.0% area.[1]

    • Resolution (

      
      ) between enantiomers > 1.5.[1]
      
C. Chemical Purity (Reverse Phase HPLC)

Detects non-chiral impurities such as unreacted amine, benzyl alcohol, or hydrolyzed acid.[1]

Protocol: Gradient Purity Check

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: Water + 0.1% TFA.[1]

  • Mobile Phase B: Acetonitrile + 0.1% TFA.[1]

  • Gradient: 5% B to 95% B over 20 minutes.

  • Logic: The Cbz group makes the molecule hydrophobic; early eluting peaks usually indicate deprotected amine or polar degradation products.

Experimental Workflow: Quality Control Decision Tree

This diagram outlines the rigorous logic flow used to certify High-Fidelity batches.

QC_Workflow Sample Crude Synthesized Batch (Arndt-Eistert Product) Test_HNMR 1. 1H-NMR Analysis Sample->Test_HNMR Test_Achiral 2. RP-HPLC (Chemical Purity) Test_HNMR->Test_Achiral Structure Confirmed Fail_Reprocess Reprocess / Recrystallize Test_HNMR->Fail_Reprocess Solvent/Byproduct > Limits Test_Chiral 3. Chiral HPLC (Optical Purity) Test_Achiral->Test_Chiral Purity > 98% Test_Achiral->Fail_Reprocess Purity < 98% Test_Chiral->Fail_Reprocess ee < 99% Pass_Release Release Certificate (High Fidelity) Test_Chiral->Pass_Release ee > 99% Fail_Reprocess->Sample Recycle

Figure 2: Sequential analytical logic for certifying (R)-Methyl 3-(((benzyloxy)carbonyl)amino)butanoate.

Stress Test Protocol: Validation for Users

Researchers are encouraged to validate the material upon receipt using this simplified "Stress Test." This confirms that the Cbz group is stable and the ester is reactive.

  • Dissolution: Dissolve 50 mg of the product in 1 mL of 1:1 THF/Water.

  • Hydrolysis Check: Add 2 equivalents of LiOH. Stir at room temperature for 1 hour.

  • TLC Monitoring: Spot on Silica Gel 60 F254. Elute with 50% EtOAc/Hexane.[1]

    • Observation: The starting material (

      
      ) should disappear, replaced by the free acid (
      
      
      
      , streaks).[1]
    • Failure Mode: If the Cbz group falls off (indicating instability), you will see UV-active benzyl alcohol near the solvent front and a ninhydrin-positive spot at the baseline (free amino acid).[1]

References

  • Podlech, J., & Seebach, D. (1995).[3][4] "The Arndt-Eistert Reaction in Peptide Chemistry: A Facile Access to Homopeptides." Angewandte Chemie International Edition. [Link][1]

  • Steer, D. L., et al. (2002).[1] "Beta-Amino acids: Versatile peptidomimetics."[1] Current Medicinal Chemistry. [Link]

  • D'Hondt, M., et al. (2024).[1] "Enantiomeric purity of synthetic therapeutic peptides: A review." Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • LookChem. "(R)-Methyl 3-(((benzyloxy)carbonyl)amino)butanoate Product Information & CAS 142035-70-9." [Link][1][5]

Sources

A Comparative Guide to the Biological Activity of (R)-Methyl 3-(((benzyloxy)carbonyl)amino)butanoate Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the pursuit of novel therapeutic agents with enhanced efficacy and selectivity is a paramount objective. Among the myriad of scaffolds explored, β-amino acids and their derivatives have emerged as a promising class of compounds, demonstrating a wide spectrum of biological activities. This guide provides a comprehensive comparison of the biological activities of derivatives of (R)-Methyl 3-(((benzyloxy)carbonyl)amino)butanoate, a chiral building block with significant potential in drug discovery. By examining its anticancer and antimicrobial properties in comparison to established and alternative compounds, we aim to furnish researchers, scientists, and drug development professionals with the critical insights necessary to navigate this promising area of research.

Introduction to (R)-Methyl 3-(((benzyloxy)carbonyl)amino)butanoate and its Therapeutic Potential

(R)-Methyl 3-(((benzyloxy)carbonyl)amino)butanoate is a protected β-amino acid ester. Its structure, featuring a chiral center and a benzyloxycarbonyl (Cbz) protecting group, makes it an attractive starting material for the synthesis of a diverse array of derivatives.[1] The Cbz group offers stability and facilitates synthetic manipulations, while the inherent chirality can lead to stereospecific interactions with biological targets, a crucial factor in drug design.[2] Preliminary investigations have suggested that this scaffold may harbor intrinsic antimicrobial properties and could serve as a precursor for inhibitors of various biochemical pathways.[1]

The core of its therapeutic potential lies in the versatility of the β-amino acid backbone. Modifications at the amine, the carboxylic acid, and the β-carbon can lead to a wide range of analogues with distinct pharmacological profiles. This guide will delve into the documented anticancer and antimicrobial activities of derivatives stemming from this parent molecule and its close relatives, offering a comparative analysis against current therapeutic options.

Anticancer Activity: A Comparative Analysis

Derivatives of β-amino acids have shown considerable promise as anticancer agents.[3] Their ability to mimic or disrupt biological pathways involved in cancer progression makes them a fertile ground for the development of new chemotherapeutics.

Performance of (R)-Methyl 3-(((benzyloxy)carbonyl)amino)butanoate Derivatives

While direct studies on a wide array of derivatives from (R)-Methyl 3-(((benzyloxy)carbonyl)amino)butanoate are emerging, the broader class of β-amino acid derivatives has demonstrated significant cytotoxic activity against various cancer cell lines. For instance, certain synthetic β²,²-amino acid derivatives have exhibited potent activity against human Burkitt's lymphoma (Ramos) cells, with IC50 values below 8 μM, while displaying low toxicity towards human red blood cells. One promising derivative, 3-amino-N-(2-aminoethyl)-2,2-bis(naphthalen-2-ylmethyl)propanamide, showed a broad spectrum of anticancer activity with IC50 values ranging from 0.32 to 3.89 μM across 59 different cancer cell lines.

The structural features of these derivatives play a critical role in their anticancer efficacy. The presence of aromatic and hydrophobic moieties often enhances cytotoxicity. The benzyloxy group in the parent compound can be strategically modified to explore structure-activity relationships (SAR), potentially leading to derivatives with improved potency and selectivity.

Comparison with Alternative Anticancer Agents

To contextualize the potential of these derivatives, a comparison with established anticancer drugs is essential.

Doxorubicin: A widely used anthracycline antibiotic in cancer chemotherapy, doxorubicin exhibits potent cytotoxicity against a broad range of cancers.[4] However, its clinical use is often limited by severe cardiotoxicity. Novel derivatives of (R)-Methyl 3-(((benzyloxy)carbonyl)amino)butanoate could offer a significant advantage if they demonstrate comparable or enhanced cytotoxicity with a more favorable safety profile. For example, some novel quinone derivatives have shown remarkable cytotoxicity on breast cancer cells with alleviated toxicity profiles on healthy cells compared to doxorubicin.[5]

Paclitaxel: A member of the taxane family, paclitaxel is a cornerstone in the treatment of various solid tumors, including breast and ovarian cancer.[6] Its mechanism involves the stabilization of microtubules, leading to cell cycle arrest and apoptosis. While highly effective, paclitaxel can induce side effects such as neuropathy and myelosuppression. The development of β-amino acid derivatives with alternative mechanisms of action could provide new therapeutic avenues, especially for taxane-resistant tumors. A comparative analysis of a novel anticancer agent with paclitaxel in preclinical breast cancer models highlighted differences in their effects on cell cycle progression, with the novel agent causing G0/G1 arrest while paclitaxel induced a G2/M arrest.[4]

Data Summary: Anticancer Activity

Compound/Derivative ClassCancer Cell Line(s)IC50 (µM)Key Findings
β²,²-amino acid derivativesRamos, Colon, Lung, Melanoma, Leukemia< 8 (Ramos), 0.32-3.89 (various)Broad-spectrum activity, low toxicity to red blood cells.
DoxorubicinVariousVaries (Potent)High efficacy, significant cardiotoxicity.[4]
PaclitaxelBreast, Ovarian, etc.Varies (Potent)Microtubule stabilization, associated with neuropathy.[6]
Thiazole-amino acid hybridsLung (A549), Cervical (HeLa), Breast (MCF-7)2.07–8.51Moderate to good cytotoxicity.[7]

Antimicrobial Activity: A Comparative Perspective

The rise of antimicrobial resistance necessitates the urgent development of new antibacterial and antifungal agents. β-amino acid derivatives have been identified as a promising source of novel antimicrobial compounds.[8][9]

Performance of (R)-Methyl 3-(((benzyloxy)carbonyl)amino)butanoate Derivatives

The structural features of (R)-Methyl 3-(((benzyloxy)carbonyl)amino)butanoate derivatives make them intriguing candidates for antimicrobial drug discovery. The peptide-like backbone can mimic natural antimicrobial peptides (AMPs), while the lipophilic benzyloxycarbonyl group can facilitate membrane interaction.

Studies on N-substituted β-amino acid derivatives have demonstrated promising antimicrobial activity, particularly against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 4 to 128 µg/mL.[8] One study highlighted a derivative with strong activity against Staphylococcus aureus and Enterococcus faecalis, comparable to control antibiotics.[8]

Comparison with Alternative Antimicrobial Agents

Ciprofloxacin: A broad-spectrum fluoroquinolone antibiotic, ciprofloxacin is widely used to treat various bacterial infections.[10] Its mechanism of action involves the inhibition of DNA gyrase and topoisomerase IV. The emergence of fluoroquinolone-resistant strains is a significant clinical concern. Novel β-amino acid derivatives with different mechanisms of action could be effective against these resistant pathogens.

Data Summary: Antimicrobial Activity

Compound/Derivative ClassBacterial/Fungal Strain(s)MIC (µg/mL)Key Findings
N-substituted β-amino acid derivativesS. aureus, E. faecalis4 - 128Promising activity against Gram-positive bacteria.[8]
Cationic β²,²-amino acid derivativesMRSA, MRSE, S. aureus, E. coli3.8 µM (MRSA), 7.7 µM (E. coli)High potency and potential for oral administration.[9]
CiprofloxacinVarious Gram-positive and Gram-negative bacteriaVaries (Potent)Broad-spectrum, but facing increasing resistance.[10]

Experimental Protocols

To ensure the reproducibility and validation of findings, detailed experimental methodologies are crucial.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of test compounds against cancer cell lines.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.[11]

  • Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension in a suitable broth.

  • Compound Dilution: Prepare two-fold serial dilutions of the test compound in a 96-well microtiter plate.

  • Inoculation: Add the microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Structure-Activity Relationship (SAR) and Future Directions

The biological activity of derivatives of (R)-Methyl 3-(((benzyloxy)carbonyl)amino)butanoate is intrinsically linked to their chemical structure. Understanding the structure-activity relationship (SAR) is pivotal for designing more potent and selective compounds.

dot

Caption: Workflow for Structure-Activity Relationship (SAR) Studies.

Future research should focus on a systematic exploration of the chemical space around the (R)-Methyl 3-(((benzyloxy)carbonyl)amino)butanoate scaffold. Key areas of investigation include:

  • Modification of the Benzyloxycarbonyl Group: Replacing the benzyl group with other aromatic or aliphatic moieties to modulate lipophilicity and target interaction.

  • Derivatization of the Amine: Acylation or alkylation of the amine group to introduce diverse functionalities.

  • Modification of the Ester Group: Conversion of the methyl ester to other esters or amides to influence solubility and metabolic stability.

By systematically synthesizing and screening new derivatives, a clearer picture of the SAR will emerge, paving the way for the development of lead compounds with optimized therapeutic properties.

Conclusion

Derivatives of (R)-Methyl 3-(((benzyloxy)carbonyl)amino)butanoate represent a promising class of molecules with the potential for development into novel anticancer and antimicrobial agents. Their synthetic tractability and the chiral nature of the β-amino acid core provide a solid foundation for the design of potent and selective therapeutics. While further research is needed to fully elucidate the biological activities of a broader range of derivatives specifically from this starting material, the existing data on related β-amino acid compounds is highly encouraging. This guide serves as a foundational resource for researchers in the field, highlighting the potential of this scaffold and providing a framework for future investigations aimed at translating this potential into tangible clinical benefits.

References

Please note that due to the dynamic nature of online content, some URLs may have changed.

  • Kavaliauskas, P., et al. (2025). Synthesis of novel N-substituted β-amino acid derivatives bearing 2-hydroxyphenyl moieties as promising antimicrobial candidates targeting multidrug-resistant Gram-positive pathogens. PMC. [Link]

  • Ausbacher, D., et al. (2011). Synthesis of cationic antimicrobial β(2,2)-amino acid derivatives with potential for oral administration. PubMed. [Link]

  • Kaur, R., et al. (2009). Synthesis and antimicrobial activity of some new N-acyl substituted phenothiazines. PubMed. [Link]

  • Abdel-Aziz, M., et al. (2019). Design, synthesis, and biological evaluation of novel bioactive thalidomide analogs as anticancer immunomodulatory agents. PMC. [Link]

  • Park, S., et al. (2017). In Vitro and In Vivo Activities of Antimicrobial Peptides Developed Using an Amino Acid-Based Activity Prediction Method. PMC. [Link]

  • Moniruzzaman, M., et al. (2018). Characterization and cytotoxicity evaluation of biocompatible amino acid esters used to convert salicylic acid into ionic liquids. PubMed. [Link]

  • Vashkulat, M. P., et al. (2020). Synthesis and antimicrobial activity of 3-(2-N-(aryl,acyl)amino-5-methyl-1,3-thiazol-4-yl)-2H-chromen-2-ones. ScienceRise: Pharmaceutical Science. [Link]

  • Kavaliauskas, P., et al. (2025). The in vitro antimicrobial activity of N-substituted β-amino acid... ResearchGate. [Link]

  • Xu, H., et al. (2013). Design, Synthesis and Antitumor Activity of Novel 4-Methyl-(3'S,4'S)-cis-khellactone Derivatives. PMC. [Link]

  • Zhao, Y., et al. (2014). Amino Acid Derivatives of Ligustrazine-Oleanolic Acid as New Cytotoxic Agents. MDPI. [Link]

  • Maldonado, J., et al. (2024). Synthesis, Anticancer Activity, and Docking Studies of Novel Hydroquinone-Chalcone-Pyrazoline Hybrid Derivatives. MDPI. [Link]

  • Baltekin, Ö., et al. (2018). In vitro antimicrobial susceptibility testing methods. Pure. [Link]

  • Fakhraei, S., et al. (2024). Design, synthesis, and cytotoxic activity of 2-amino-1,4-naphthoquinone-benzamide derivatives as apoptosis inducers. PMC. [Link]

  • Shrivastava, N., et al. (2022). Synthesis, Characterization, and Anti-Cancer Evaluation of Paclitaxel Analogs. Neuroquantology. [Link]

  • Tatar, E., et al. (2015). Synthesis, prediction of molecular properties and antimicrobial activity of some 3-acylhydrazones derived from N-(arylsulfonyl)methionine. ResearchGate. [Link]

  • Kaczor, A. A., et al. (2025). Novel 3-Methyl-1,6-Diazaphenothiazine as an Anticancer Agent—Synthesis, Structure, and In Vitro Anticancer Evaluation. MDPI. [Link]

  • Niranjan, K., et al. (2023). Design of Novel Imidazopyrazine Derivative against Breast Cancer via Targeted NPY1R Antagonist. Anti-Cancer Agents in Medicinal Chemistry. [Link]

  • Islam, M. S., et al. (2023). Efficient Synthesis of Mannopyranoside-Based Fatty Acyl Esters: Effects of Acyl Groups on Antimicrobial Activities. Preprints.org. [Link]

  • Goud, B. S., et al. (2021). Thiazole conjugated amino acid derivatives as potent cytotoxic agents. RSC Publishing. [Link]

  • SITN. (2017). Chemotherapy or not? Clinical Studies of Poly(L-Glutamic acid)-Paclitaxel. SITN. [Link]

  • Schirmeister, T., et al. (2021). New Acyl Derivatives of 3-Aminofurazanes and Their Antiplasmodial Activities. MDPI. [Link]

Sources

Safety Operating Guide

Standard Operating Procedure: Disposal of (R)-Methyl 3-(((benzyloxy)carbonyl)amino)butanoate

[1]

Executive Summary & Chemical Identification

Immediate Directive: This compound is a protected amino acid derivative (Cbz-protected beta-amino ester). It is classified as Hazardous Chemical Waste . Under no circumstances should this material be disposed of down the drain or in municipal trash. The mandatory disposal method is high-temperature incineration via a licensed hazardous waste contractor.

Chemical Profile
ParameterDetail
Chemical Name (R)-Methyl 3-(((benzyloxy)carbonyl)amino)butanoate
CAS Number 142035-70-9
Synonyms N-Cbz-(R)-3-aminobutyric acid methyl ester
Molecular Formula C₁₃H₁₇NO₄
Molecular Weight 251.28 g/mol
Physical State White to off-white solid or viscous oil (depending on purity)
Solubility Soluble in organic solvents (DCM, EtOAc, MeOH); Poor water solubility

Hazard Characterization (GHS)

Before handling waste, you must validate the hazard profile to ensure proper PPE and segregation. While not classified as "Acutely Toxic" (P-List) by the EPA, it requires handling as a toxic irritant.

Hazard ClassHazard StatementSignal Word
Skin Irritation H315 : Causes skin irritation.[1]Warning
Eye Irritation H319 : Causes serious eye irritation.[1][2][3]Warning
STOT - SE H335 : May cause respiratory irritation.[1][3]Warning
Acute Toxicity H302 : Harmful if swallowed (Category 4).[3]Warning

Scientific Rationale for Hazards: The benzyloxycarbonyl (Cbz) group and the methyl ester moiety render the molecule lipophilic. This facilitates skin absorption and persistence in aquatic environments if improperly released. The ester function is susceptible to hydrolysis, potentially releasing methanol and the free acid in acidic/basic waste streams, necessitating pH stability checks.

Waste Segregation: The Self-Validating System

To prevent dangerous cross-reactivity in waste drums, follow this segregation logic. This system is "self-validating" because it forces the user to categorize based on the matrix (solvent) rather than just the solute.

Decision Tree: Waste Stream Allocation

WasteSegregationStartStart: Identify Waste FormIsSolidIs it a Solid?Start->IsSolidPureSolidPure Substance / Contaminated DebrisIsSolid->PureSolidYesIsLiquidIs it a Solution?IsSolid->IsLiquidNoBinSolidStream A: Solid Hazardous Waste(Label: Toxic/Irritant Organic)PureSolid->BinSolidSolventTypeIdentify Solvent BaseIsLiquid->SolventTypeYesBinHaloStream B: Halogenated Solvents(e.g., DCM, Chloroform)SolventType->BinHaloContains Halogens (>1%)BinNonHaloStream C: Non-Halogenated Solvents(e.g., Methanol, Ethyl Acetate)SolventType->BinNonHaloNo Halogens

Figure 1: Logic flow for segregating (R)-Methyl 3-(((benzyloxy)carbonyl)amino)butanoate waste streams to ensure incinerator compatibility.

Step-by-Step Disposal Protocols

Protocol A: Disposal of Pure Solid (Expired or Unwanted)

Applicability: Expired reagent, spilled solid, or synthesis product.

  • PPE Verification: Wear nitrile gloves (double-gloving recommended), safety goggles, and a lab coat. Use a fume hood to avoid inhalation of dust (H335).

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) or glass jar.

  • Transfer: Transfer the solid chemically into the container. Do not fill >90%.

  • Labeling: Apply a hazardous waste label immediately.

    • Constituents: "(R)-Methyl 3-(((benzyloxy)carbonyl)amino)butanoate"[4][5]

    • Hazards: Check "Toxic" and "Irritant".[1][2][3]

  • Storage: Cap tightly. Store in the Satellite Accumulation Area (SAA) until pickup.

Protocol B: Disposal of Reaction Mixtures (Liquid Waste)

Applicability: Mother liquors, extraction layers, or HPLC waste containing the compound.

  • Solvent Identification: Determine if your solvent system is Halogenated (e.g., Dichloromethane) or Non-Halogenated (e.g., Ethyl Acetate, Methanol).

    • Critical Check: Never mix acetone/ethanol waste with chloroform/DCM waste if your facility requires separation for fuel blending vs. incineration.

  • pH Check: Although the Cbz-ester is relatively stable, ensure the waste solution is not extremely acidic (< pH 2) or basic (> pH 12) to prevent exothermic hydrolysis in the drum. Neutralize if necessary.

  • Transfer: Pour into the appropriate carboy (Halogenated or Non-Halogenated) using a funnel.

  • Log Entry: Record the volume and the estimated concentration of the CAS 142035-70-9 compound on the waste log sheet.

Protocol C: Empty Container Management

Regulatory Standard: RCRA "RCRA Empty" definition (40 CFR 261.7).

  • Triple Rinse:

    • Add a solvent capable of dissolving the residue (e.g., Acetone or Methanol) to 10% of the container volume.

    • Shake or swirl vigorously.[6]

    • Pour the rinsate into the Non-Halogenated Solvent Waste stream.

    • Repeat this process three times .

  • Deface Labels: Completely cross out or remove the original manufacturer label.

  • Disposal:

    • If the container is glass: Dispose of in the "Broken/Clean Glass" box.

    • If the container is plastic: Dispose of in regular trash (unless local facility rules dictate otherwise).

  • Cap Removal: Remove the cap to prevent pressure buildup in the trash compactor.

Spill Response & Contingency

In the event of a spill, rapid containment prevents environmental release.

SpillResponseAlert1. Alert & PPE(Notify nearby personnel)Contain2. Containment(Circle spill with absorbent)Alert->ContainAbsorb3. Absorption(Cover with Vermiculite/Sand)Contain->AbsorbCollect4. Collection(Scoop into Waste Jar)Absorb->CollectClean5. Decontamination(Soap/Water Wash)Collect->Clean

Figure 2: Emergency workflow for solid or liquid spills.

Specific Absorbents:

  • For Solid Spills: Do not dry sweep if dust generation is likely. Wet a paper towel with water/methanol to wipe up, or use a HEPA vacuum.

  • For Liquid Solutions: Use vermiculite, clay-based absorbents, or "chem-pads."

Regulatory Compliance (US/EU)

  • US RCRA (Resource Conservation and Recovery Act):

    • This specific CAS is not P-listed or U-listed.

    • However, it is regulated as a Characteristic Waste if dissolved in ignitable solvents (Code D001 ).

    • If pure, it falls under the "General Hazardous Waste" category due to toxicity/irritant properties.

  • EU CLP/REACH:

    • Dispose of contents/container in accordance with local/regional/national/international regulations (P501).

    • Waste Code (EWC): 07 01 04 * (other organic solvents, washing liquids and mother liquors) or 16 05 08 * (discarded organic chemicals consisting of or containing hazardous substances).

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 2733502 (Related Methyl Ester Derivatives). PubChem. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). "Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes." EPA.gov. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). "Hazard Communication Standard: Safety Data Sheets." OSHA.gov. Available at: [Link]

Personal protective equipment for handling (R)-Methyl 3-(((benzyloxy)carbonyl)amino)butanoate

Author: BenchChem Technical Support Team. Date: March 2026

(R)-Methyl 3-(((benzyloxy)carbonyl)amino)butanoate is a synthetically valuable, Cbz-protected chiral


-amino acid derivative frequently utilized in peptide synthesis and peptidomimetic drug development. While it is not classified as acutely toxic, it presents specific occupational hazards, including potential skin sensitization, eye irritation, and respiratory tract irritation upon inhalation of its fine particulate dust.

This guide provides a comprehensive, field-proven framework for the safe handling, transfer, and disposal of this compound. By adhering to these self-validating protocols, researchers ensure both personal safety and regulatory compliance.

Chemical Profile and Hazard Assessment

Before initiating any experimental workflow, a rigorous hazard assessment must be conducted[1]. The following table summarizes the quantitative and qualitative safety data for this compound to inform your risk mitigation strategy.

Property / Hazard ParameterValue / Specification
Chemical Formula C13H17NO4
Molecular Weight 251.28 g/mol
Physical State Solid (Crystalline Powder)
GHS Classification Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335)
Signal Word Warning
Primary Route of Exposure Inhalation of dust, dermal contact
Storage Conditions 2-8°C, sealed under inert gas (Argon/Nitrogen)

Personal Protective Equipment (PPE) Matrix

The selection of PPE is not arbitrary; it is dictated by the chemical's physical state and the solvents used in conjunction with it. According to the , a hazard assessment must dictate PPE selection[2].

PPE ComponentSpecificationCausality & Scientific Rationale
Hand Protection Nitrile Gloves (≥ 4 mil thickness)Nitrile provides an excellent barrier against fine organic powders. When this compound is dissolved in coupling solvents (e.g., DMF, DCM), double-gloving is recommended to prevent rapid solvent permeation.
Eye Protection ANSI Z87.1 Chemical Safety GogglesProtects the ocular mucosa from airborne crystalline dust generated by static repulsion during weighing, as well as accidental solvent splashes.
Body Protection Flame-Resistant (FR) Lab CoatA fully buttoned FR lab coat prevents particulate accumulation on street clothing, mitigating chronic dermal exposure and cross-contamination outside the lab.
Respiratory Fume Hood (Face velocity 80-100 fpm)The primary engineering control. If a fume hood is unavailable, an N95/P100 particulate respirator is required to prevent inhalation of irritating dust (STOT SE 3)[2].

Operational Workflow: Safe Handling and Transfer Protocol

Transferring fine powders introduces the risk of aerosolization. This protocol utilizes a self-validating gravimetric system to ensure safe and accurate handling.

Step-by-Step Methodology:
  • Preparation: Verify the chemical fume hood is operational (sash at the correct height, continuous inward airflow).

  • Static Mitigation: (R)-Methyl 3-(((benzyloxy)carbonyl)amino)butanoate can hold a static charge. Wipe the exterior of the reagent bottle and the weighing spatula with an anti-static cloth. Causality: Neutralizing static prevents the powder from "jumping" and aerosolizing, which is the primary cause of inhalation exposure and mass loss.

  • Gravimetric Transfer: Place an anti-static weigh boat on the analytical balance. Tare the balance. Using a clean, dry micro-spatula, transfer the required mass.

  • Self-Validation Check: Once the chemical is transferred to the reaction vessel, return the empty weigh boat to the balance. The display should read exactly 0.000 g. A positive deviation indicates residual chemical, requiring the boat to be rinsed with the reaction solvent directly into the vessel to ensure 100% quantitative transfer.

  • Secondary Labeling: If the compound is transferred to a secondary container (e.g., a stock solution vial) and will not be used immediately by the person performing the transfer, mandates that the container be labeled with the chemical identity and primary hazards[3].

TransferWorkflow Start Initiate Transfer Workflow PPE Don PPE (Nitrile, Goggles, Lab Coat) Start->PPE Hood Conduct Work in Fume Hood PPE->Hood Static Apply Anti-Static Measures Hood->Static Weigh Gravimetric Transfer Static->Weigh Validate Self-Validation: Check Tare Weigh->Validate Label Apply OSHA-Compliant Label Validate->Label

Standard operational workflow for the safe transfer of chemical powders.

Spill Response and Decontamination Procedure

In the event of an accidental release, immediate and methodical action is required. Because this compound is a solid, sweeping it dry will generate hazardous dust.

Step-by-Step Methodology:
  • Isolate the Area: Alert nearby personnel and restrict access to the spill zone.

  • Assess the Spill: Determine if the spill is minor (<50 g, localized) or major.

  • Wet Wiping Technique (Minor Spill): Do not dry sweep. Moisten a disposable absorbent pad with a compatible solvent (e.g., 70% ethanol or water with a surfactant). Causality: The liquid binds the fine powder into a slurry, completely eliminating the inhalation hazard associated with aerosolized dust.

  • Decontamination: Wipe the area inward from the edges to the center to prevent spreading. Wash the surface with warm soapy water to remove any residual organic residue.

  • Waste Segregation: Place all contaminated wipes and gloves into a sealable hazardous waste bag.

SpillResponse Spill Spill Detected Assess Assess Spill Volume & Location Spill->Assess Minor Minor Spill (<50g) Assess->Minor Major Major Spill (>50g) Assess->Major Moisten Moisten Absorbent Pad (70% EtOH) Minor->Moisten Evacuate Evacuate Area & Call EHS Major->Evacuate Wipe Wipe Inward (Prevent Aerosolization) Moisten->Wipe Dispose Seal in Hazardous Waste Bag Wipe->Dispose

Decision tree for managing solid chemical spills in the laboratory.

Waste Management and Disposal Plan

Chemical waste management is strictly regulated by the[4]. (R)-Methyl 3-(((benzyloxy)carbonyl)amino)butanoate and its solutions must never be disposed of in the regular trash or sanitary sewer system[5].

Step-by-Step Methodology:
  • Segregation: Collect solid waste (e.g., contaminated weigh boats, empty vials) in a designated "Solid Hazardous Waste" container. If the compound is dissolved in a solvent, segregate the liquid waste into "Non-Halogenated Solvents" or "Halogenated Solvents" depending on the carrier solvent (e.g., use the halogenated stream if dissolved in dichloromethane)[5].

  • Container Management: Ensure waste containers are compatible with the waste (e.g., high-density polyethylene) and are kept securely closed unless actively adding waste[4]. Causality: Open containers violate EPA regulations and allow volatile carrier solvents to evaporate into the lab atmosphere.

  • Labeling: Attach a completed Hazardous Waste tag immediately upon the first drop of waste entering the container. The tag must list the full chemical name—abbreviations like "Cbz-beta-amino acid" are legally non-compliant[4].

  • Disposal: Submit a waste pickup request to your institution's Environmental Health and Safety (EHS) department before the container reaches 90% capacity or the 90-day accumulation limit is reached[6].

References
  • National Research Council. "Working with Chemicals - Prudent Practices in the Laboratory". NCBI Bookshelf, National Institutes of Health.[Link]

  • Occupational Safety and Health Administration (OSHA). "1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories". OSHA.gov.[Link]

  • Occupational Safety and Health Administration (OSHA). "1910.1200 - Hazard Communication". OSHA.gov.[Link]

  • Environmental Protection Agency (EPA) / Case Western Reserve University. "How to Dispose of Chemical Waste". Case.edu. [Link]

  • Northwestern University Research Safety. "Hazardous Waste Disposal Guide". Northwestern.edu.[Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.